molecular formula C17H16OS B1267041 2,6-Diphenyl-tetrahydro-thiopyran-4-one CAS No. 37014-01-0

2,6-Diphenyl-tetrahydro-thiopyran-4-one

Cat. No.: B1267041
CAS No.: 37014-01-0
M. Wt: 268.4 g/mol
InChI Key: PPJHHCQGZVIWAR-UHFFFAOYSA-N
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Description

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a useful research compound. Its molecular formula is C17H16OS and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diphenyl-tetrahydro-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenyl-tetrahydro-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-diphenylthian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHHCQGZVIWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958188
Record name 2,6-Diphenylthian-4-one
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37014-01-0
Record name 2,6-Diphenyl-thiacyclohexanone-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diphenylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a pivotal heterocyclic ketone that serves as a versatile precursor in the synthesis of various biologically active molecules and functional materials. Its derivatives have shown promise in medicinal chemistry, particularly as anti-kinetoplastidal and antimalarial agents.[1][2] This guide provides a comprehensive overview of the predominant synthetic strategies for 2,6-Diphenyl-tetrahydro-thiopyran-4-one, focusing on the underlying reaction mechanisms, stereochemical control, and detailed experimental protocols. We will delve into the practical aspects of the synthesis, offering insights grounded in established chemical principles to ensure reproducibility and high yields.

Introduction: The Significance of the Tetrahydro-thiopyran-4-one Scaffold

The tetrahydro-thiopyran-4-one ring system is a valuable pharmacophore in drug discovery. The presence of the sulfur atom and the carbonyl group offers multiple points for functionalization, allowing for the generation of diverse chemical libraries. Specifically, the 2,6-diphenyl substituted variant has garnered significant attention due to its role as a key intermediate. The phenyl groups provide a scaffold that can be further modified to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the sulfide linkage can be oxidized to sulfoxides and sulfones, expanding the chemical space and biological activity of the resulting compounds.[1]

Core Synthetic Strategy: Michael Addition of a Sulfur Nucleophile to Dibenzalacetone

The most direct and widely employed method for the involves the conjugate addition of a sulfur nucleophile to dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one). This approach is efficient and typically proceeds with good yields.

Reaction Mechanism

The reaction proceeds via a double Michael addition. In the presence of a base, the sulfur source (e.g., hydrogen sulfide or a salt thereof) forms a hydrosulfide anion (HS⁻), a potent nucleophile. This anion attacks one of the β-carbons of the α,β-unsaturated ketone system in dibenzalacetone. Following this initial conjugate addition, an intramolecular Michael addition of the newly formed thiol onto the second α,β-unsaturated system occurs, leading to the cyclization and formation of the tetrahydro-thiopyran-4-one ring.

reaction_mechanism dibenzalacetone Dibenzalacetone intermediate1 Thiolate Intermediate dibenzalacetone->intermediate1 1. Michael Addition hydrosulfide Hydrosulfide (HS⁻) intermediate2 Enolate Intermediate intermediate1->intermediate2 Proton Transfer product 2,6-Diphenyl-tetrahydro- thiopyran-4-one intermediate2->product 2. Intramolecular Michael Addition (Cyclization)

Caption: Reaction mechanism for the .

Stereochemical Considerations

The cyclization reaction creates two stereocenters at the C2 and C6 positions, leading to the possibility of cis and trans diastereomers. The ratio of these isomers can be influenced by the reaction conditions. For instance, the use of phase-transfer catalysis has been shown to provide a degree of diastereoselective control, allowing for the preferential synthesis of either the cis or trans isomer.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the .

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
DibenzalacetoneC₁₇H₁₄O234.2910.0 g (42.7 mmol)Commercially available
Sodium Sulfide NonahydrateNa₂S·9H₂O240.1811.2 g (46.6 mmol)Source of sulfide
Ethanol (95%)C₂H₅OH46.07200 mLSolvent
Glacial Acetic AcidCH₃COOH60.05~5 mLFor neutralization
Deionized WaterH₂O18.02As neededFor workup
Synthesis Workflow

synthesis_workflow start Dissolve Dibenzalacetone in Ethanol reaction Combine Solutions and Stir at Room Temperature start->reaction reagent_prep Prepare Aqueous Solution of Sodium Sulfide reagent_prep->reaction precipitation Acidify with Acetic Acid to Precipitate Product reaction->precipitation filtration Filter the Crude Product precipitation->filtration purification Recrystallize from Ethanol filtration->purification final_product 2,6-Diphenyl-tetrahydro- thiopyran-4-one purification->final_product

Caption: Overall workflow for the .

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (42.7 mmol) of dibenzalacetone in 200 mL of 95% ethanol. Stir until a clear solution is obtained.

  • Preparation of Sulfide Solution: In a separate beaker, dissolve 11.2 g (46.6 mmol) of sodium sulfide nonahydrate in 50 mL of deionized water.

  • Reaction Initiation: Slowly add the aqueous sodium sulfide solution to the ethanolic solution of dibenzalacetone at room temperature with vigorous stirring. The reaction mixture may turn cloudy.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Product Precipitation: Once the reaction is complete (as indicated by the consumption of the starting material), slowly add glacial acetic acid dropwise to the reaction mixture until it is slightly acidic (pH ~5-6, check with pH paper). This will cause the product to precipitate out of the solution.

  • Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid. The melting point of the purified product should be in the range of 87-90 °C.[4]

Characterization of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The structure of the synthesized compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons adjacent to the carbonyl group, the methine protons at the 2 and 6 positions, and the aromatic protons of the phenyl rings. The methylene protons typically appear as a multiplet around 3.0 ppm, and the methine protons as a multiplet around 4.5 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the phenyl rings, and the carbons of the thiopyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1720 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₆OS, MW = 268.37 g/mol ).

Conclusion

The via the Michael addition of a sulfur nucleophile to dibenzalacetone is a robust and efficient method for obtaining this valuable heterocyclic building block. The procedure is straightforward and can be performed in a standard laboratory setting. The ability to control the stereochemistry and the potential for further derivatization make this compound a highly attractive target for applications in medicinal chemistry and materials science.

References

  • Delaive, E., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(21), 6649. [Link]

  • Chen, C. H., et al. (1977). An Improved Synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. Heterocycles, 7(1), 231-235. [Link]

  • Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778. [Link]

  • Khimich, N. N., et al. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1), 1-3. [Link]

  • PubChem. (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. National Center for Biotechnology Information. [Link]

Sources

stereochemistry of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-disubstituted tetrahydro-thiopyran-4-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. The introduction of two phenyl groups at the C2 and C6 positions creates a molecule, 2,6-diphenyl-tetrahydro-thiopyran-4-one, with rich stereochemical complexity and distinct conformational behaviors that dictate its physical properties and biological activity. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, grounded in spectroscopic analysis and conformational principles. We will delve into the synthesis of its geometric isomers, the elucidation of their three-dimensional structures using advanced analytical techniques, and the causal factors governing their conformational preferences. This document is intended to serve as an expert resource for scientists engaged in the design and development of novel therapeutics and functional materials incorporating this versatile heterocyclic core.

Foundational Principles: Stereoisomerism in the Thiopyranone Ring

The structure of 2,6-diphenyl-tetrahydro-thiopyran-4-one features two stereocenters at positions C2 and C6. This gives rise to two possible geometric isomers: a cis isomer and a trans isomer.

  • Cis Isomer : The phenyl groups are on the same face of the thiopyranone ring. This configuration results in a meso compound, which is achiral due to an internal plane of symmetry.

  • Trans Isomer : The phenyl groups are on opposite faces of the ring. This configuration exists as a pair of enantiomers (racemic mixture).

The stereochemical outcome of the synthesis and the conformational dynamics of these isomers are profoundly different, necessitating distinct analytical strategies for their characterization.

Synthesis and Stereochemical Control

The primary synthetic route to 2,6-diphenyl-tetrahydro-thiopyran-4-one involves the reaction of dibenzylideneacetone with a sulfur nucleophile, such as hydrogen sulfide or sodium sulfide. This reaction proceeds via a double Michael addition.

DBA Dibenzylideneacetone Intermediate Thiolate Intermediate DBA->Intermediate + H₂S H2S H₂S / Base Cyclization Intramolecular Michael Addition Intermediate->Cyclization Isomers Cis and Trans Isomers Cyclization->Isomers

Caption: Synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one.

The stereoselectivity of this cyclization is a critical consideration. It has been reported that the formation of the less stable isomer can be kinetically favored, while the more stable isomer is the thermodynamic product.[1][2] Therefore, reaction conditions such as temperature, reaction time, and base can be manipulated to selectively favor one isomer over the other. The separation of the cis and trans isomers is typically achieved by fractional crystallization or column chromatography.

Conformational Analysis: A Tale of Two Isomers

The six-membered tetrahydro-thiopyran-4-one ring is not planar and, similar to cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. The energetic preference for a particular conformation is dictated by the minimization of steric and torsional strain, with the bulky phenyl substituents playing a decisive role.

The Cis Isomer: A Preferred Chair Conformation

For the cis-2,6-diphenyl isomer, experimental evidence from NMR spectroscopy strongly suggests that the molecule predominantly exists in a chair conformation where both phenyl groups occupy equatorial positions.[3][4] This arrangement minimizes destabilizing steric interactions, particularly the 1,3-diaxial interactions that would occur if the phenyl groups were axial.

Caption: Preferred chair conformation of the cis-isomer.

In this conformation, the molecule possesses a plane of symmetry passing through the sulfur atom and the carbonyl group, rendering it achiral (a meso compound).

The Trans Isomer: A Dynamic Equilibrium

The conformational landscape of the trans isomer is significantly more complex. A chair conformation would force one phenyl group into an equatorial position and the other into an axial position. An axial phenyl group introduces severe 1,3-diaxial steric strain with the axial protons on C3 and C5. To avoid this high-energy conformation, the trans isomer is believed to exist in a dynamic equilibrium where boat or twist-boat forms make a substantial contribution.[3][4]

Analysis of vicinal coupling constants in the NMR spectrum of derivatives of the trans-isomer suggests that boat forms can account for over 50% of the conformational population in solution.[4] This deviation from the classic chair conformation is a direct consequence of avoiding the prohibitive steric clash of an axial phenyl group.

Chair_Ax_Eq Chair (Axial/Equatorial Ph) (High Energy) Twist_Boat Twist-Boat Conformation Chair_Ax_Eq->Twist_Boat Equilibrium Boat Boat Conformation Twist_Boat->Boat Boat->Chair_Ax_Eq Equilibrium

Caption: Conformational equilibrium of the trans-isomer.

Spectroscopic Elucidation: The Key to Stereochemical Assignment

Determining the precise stereochemistry and conformation of the isomers requires a multi-faceted analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Proton (¹H) NMR Spectroscopy

The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) of the ring protons are highly sensitive to their dihedral angles, and thus to the ring's conformation.

  • For the cis isomer (equatorial phenyls): The protons at C2 and C6 are in axial positions. They exhibit a large axial-axial coupling (J ≈ 10-13 Hz) with the axial protons at C3 and C5, and a smaller axial-equatorial coupling (J ≈ 2-5 Hz) with the equatorial protons at C3 and C5.

  • For the trans isomer: Because the molecule exists as a rapid equilibrium of multiple conformations, the observed coupling constants are a weighted average. This typically results in J-values that are intermediate between true axial-axial and axial-equatorial couplings, a key diagnostic feature distinguishing it from the conformationally rigid cis isomer.

Proton Signal Cis Isomer (Chair) Trans Isomer (Equilibrium)
H-2, H-6 Doublet of doublets (dd)Multiplet
H-3ax, H-5ax Multiplet (large J_ax,ax)Multiplet (averaged J)
H-3eq, H-5eq Multiplet (small J_ax,eq)Multiplet (averaged J)
J(H2ax, H3ax) ~10-13 HzAveraged value
J(H2ax, H3eq) ~2-5 HzAveraged value
Advanced NMR Techniques

Two-dimensional NMR techniques provide definitive structural proof.

  • COSY (Correlation Spectroscopy): Confirms the coupling relationships between protons on adjacent carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis as it detects through-space proximity between protons. For the cis isomer, strong NOE signals are expected between the axial protons at C2/C6 and the axial protons at C3/C5. The absence of such clear-cut correlations in the trans isomer can further support a non-chair conformational equilibrium.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of a molecule.[5][6][7] It has been used to confirm the chair conformation of the cis isomer and to study the crystal packing interactions.[4][5] For the trans isomer, obtaining suitable crystals can be challenging due to conformational flexibility, but when successful, it provides a definitive snapshot of the preferred conformation in the crystalline state.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful complementary tool. They can be used to:

  • Calculate the relative energies of different conformations (chair, boat, twist-boat) for both isomers.

  • Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures.[3]

  • Visualize molecular orbitals and understand the electronic effects influencing conformational preference.

Experimental Protocols

Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This protocol is a representative procedure and may require optimization.

  • Dissolution: Dissolve dibenzylideneacetone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Sulfur Source Addition: Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.1 equivalents) in water to the flask. Alternatively, the ethanolic solution can be saturated with hydrogen sulfide gas in the presence of a base like sodium ethoxide.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to days. For thermodynamic control, gentle heating or prolonged reaction times may be employed.

  • Workup: Once the reaction is complete, pour the mixture into a larger volume of water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separation: The resulting crude product, a mixture of cis and trans isomers, can be separated by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

Protocol for NMR-Based Stereochemical Analysis

start Obtain Purified Isomer dissolve Dissolve ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire_1h Acquire ¹H Spectrum (High Resolution) nmr_tube->acquire_1h acquire_cosy Acquire ¹H-¹H COSY Spectrum acquire_1h->acquire_cosy acquire_noesy Acquire 2D NOESY Spectrum acquire_cosy->acquire_noesy analyze Analyze J-couplings (¹H) and cross-peaks (COSY/NOESY) acquire_noesy->analyze assign Assign Stereochemistry and Conformation analyze->assign

Caption: Workflow for NMR-based stereochemical assignment.

  • Sample Preparation: Prepare a solution of the purified isomer (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

  • ¹H-¹H COSY Acquisition: Run a standard COSY experiment to establish proton connectivity.

  • 2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 500-800 ms) to observe key spatial correlations.

  • Data Analysis:

    • Integrate and assign all peaks in the ¹H spectrum.

    • Measure the vicinal coupling constants for the ring protons (H2-H3 and H5-H6).

    • Analyze the NOESY spectrum for cross-peaks indicating spatial proximity, paying close attention to 1,3-diaxial correlations.

    • Compare the observed data with the expected patterns for the cis-chair and trans-boat/twist conformations to make a definitive assignment.

Conclusion

The stereochemistry of 2,6-diphenyl-tetrahydro-thiopyran-4-one is a classic example of how substituent effects govern the conformational behavior of six-membered heterocyclic rings. The cis isomer adopts a predictable, low-energy chair conformation with diequatorial phenyl groups. In contrast, the trans isomer circumvents severe steric strain by populating non-chair conformations, resulting in a flexible structure with a complex conformational equilibrium. A thorough understanding and rigorous characterization of these stereochemical nuances, primarily through advanced NMR spectroscopy and supported by computational modeling, are indispensable for any researcher working with this scaffold in the pursuit of new drugs or materials.

References

Sources

2,6-Diphenyl-tetrahydro-thiopyran-4-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its synthesis, stereochemistry, spectroscopic profile, and chemical reactivity, with a particular focus on the scientific rationale behind its properties and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this compound.

Introduction and Molecular Architecture

2,6-Diphenyl-tetrahydro-thiopyran-4-one, also systematically named 2,6-diphenylthian-4-one, is a saturated six-membered heterocyclic compound. Its core structure consists of a thiopyran ring containing a sulfur heteroatom, a ketone functional group at the C4 position, and two phenyl substituents at the C2 and C6 positions. The presence of two stereocenters at C2 and C6 gives rise to diastereomers: cis and trans isomers, each with distinct conformations and chemical behaviors.

The primary scientific interest in this scaffold stems from its application as a prodrug. It is designed to mask the reactive Michael acceptor sites of its precursor, dibenzylideneacetone, thereby reducing cytotoxicity to mammalian cells while maintaining therapeutic efficacy against pathogens like kinetoplastids[1]. The sulfur atom is a key functional handle, as its oxidation to a sulfoxide or sulfone can trigger a β-elimination reaction, releasing the active parent compound in vivo[1][2].

PropertyValueSource
Molecular Formula C₁₇H₁₆OSPubChem[3]
Molecular Weight 268.4 g/mol PubChem[3]
IUPAC Name 2,6-diphenylthian-4-onePubChem[3]
CAS Number 37014-01-0PubChem[3]
Topological Polar Surface Area 42.4 ŲPubChem[3]
XLogP3-AA 3.4PubChem[3]

Synthesis and Stereochemical Considerations

The most common synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one involves the reaction of dibenzylideneacetone with a sulfur nucleophile, typically hydrogen sulfide. This reaction proceeds via a double Michael addition.

Causality in Synthesis: Kinetic vs. Thermodynamic Control

The formation of the thiopyranone ring from dibenzylideneacetone is a classic example of how reaction conditions can dictate stereochemical outcomes. The preparation often yields a mixture of cis and trans isomers. It has been demonstrated that the less stable cis isomer can be the kinetically favored product, while the trans isomer is the thermodynamically more stable product[2]. The choice of base, solvent, and temperature can influence the diastereomeric ratio. Phase-transfer catalysis has been developed to provide efficient and diastereoselective access to both isomers[2].

Synthesis_Pathway cluster_products Diastereomeric Products DBA Dibenzylideneacetone Intermediate Thiol Adduct (Intermediate) DBA->Intermediate + H₂S (Michael Addition) H2S H₂S (Hydrogen Sulfide) Product_cis cis-2,6-Diphenyl- tetrahydro-thiopyran-4-one Intermediate->Product_cis Intramolecular Cyclization (Kinetic Product) Product_trans trans-2,6-Diphenyl- tetrahydro-thiopyran-4-one Intermediate->Product_trans Intramolecular Cyclization (Thermodynamic Product)

Caption: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one isomers.

Experimental Protocol: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This protocol is a representative method for synthesizing the title compound.

  • Preparation: Dissolve dibenzylideneacetone in a suitable solvent such as ethanol or a toluene-water biphasic system if using a phase-transfer catalyst.

  • Sulfur Source: In a well-ventilated fume hood, carefully introduce a source of hydrogen sulfide. This can be generated in situ or bubbled as a gas through the solution in the presence of a base (e.g., sodium ethoxide or an amine).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the less soluble product is often visually apparent.

  • Workup: Once the reaction is complete, neutralize the mixture if necessary. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate[4].

  • Purification & Separation: The crude product, often a mixture of diastereomers, can be purified and the isomers separated by column chromatography on silica gel[4].

Conformational Analysis and Structural Elucidation

The stereochemistry of the phenyl groups profoundly impacts the conformation of the thiopyranone ring. Both cis and trans isomers predominantly adopt a chair conformation to minimize steric strain[5].

  • trans Isomer: The thermodynamically more stable trans isomer exists in a chair conformation where both large phenyl groups occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.

  • cis Isomer: The cis isomer adopts a chair conformation with one phenyl group in an axial position and the other in an equatorial position. This arrangement is sterically less favorable[5].

NMR spectroscopy is the primary tool for assigning the configuration and conformation. The coupling constants between the protons on C2/C6 and C3/C5 provide definitive evidence for the axial or equatorial orientation of the substituents[2][5].

Conformations cluster_trans trans Isomer (More Stable) cluster_cis cis Isomer (Less Stable) trans_isomer Diequatorial Phenyl Groups (Chair Conformation) Steric_Strain Steric Strain (1,3-Diaxial Interactions) trans_isomer->Steric_Strain Minimized Strain cis_isomer Axial-Equatorial Phenyl Groups (Chair Conformation) cis_isomer->Steric_Strain Higher Strain

Caption: Conformational stability of cis and trans isomers.

Spectroscopic Characterization

The distinct structural features of 2,6-diphenyl-tetrahydro-thiopyran-4-one are reflected in its spectroscopic data. The substitution of a ring carbon with sulfur induces notable shifts compared to its carbocyclic analog, 2,6-diphenylcyclohexanone[6][7].

Spectroscopic Data Characteristic Features
¹H NMR Protons at C2/C6 (benzylic): ~4.2-4.5 ppm. Protons at C3/C5 (adjacent to C=O): ~2.8-3.2 ppm. Aromatic Protons: ~7.2-7.5 ppm. Coupling constants (J-values) are critical for distinguishing axial vs. equatorial protons and thus cis vs. trans isomers.
¹³C NMR Carbonyl (C4): ~205-210 ppm. Benzylic Carbons (C2, C6): ~55-60 ppm. Methylene Carbons (C3, C5): ~45-50 ppm. Aromatic Carbons: ~125-140 ppm.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 268. Top Peak (Base Peak): m/z 104, corresponding to a styrene fragment.
Infrared (IR) Spectroscopy Strong C=O stretch for the ketone: ~1710-1720 cm⁻¹. C-S stretching vibrations are typically weak and appear in the fingerprint region.

Note: Exact chemical shifts can vary based on the solvent and the specific isomer.[3][6]

Chemical Reactivity and Applications

The chemical reactivity of 2,6-diphenyl-tetrahydro-thiopyran-4-one is centered around the sulfur atom and the ketone group. This reactivity is central to its function as a prodrug.

Oxidation of the Sulfur Heteroatom

The sulfide can be selectively oxidized to the corresponding sulfoxide and sulfone derivatives. This transformation is crucial for its prodrug strategy[1].

  • Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent (e.g., m-CPBA, wet bromine) yields the sulfoxide. This introduces a new chiral center at the sulfur atom, leading to the formation of additional diastereomers[1].

  • Sulfone Formation: Using an excess of a stronger oxidizing agent (e.g., peracetic acid, hydrogen peroxide) leads to the formation of the sulfone, where the sulfur atom is no longer chiral[1][8].

Prodrug Activation via β-Elimination

The S-oxides and S-sulfones are designed to be unstable under physiological conditions. They can undergo a syn-β-elimination reaction to regenerate the parent diarylideneacetone (DAA), which acts as the active Michael acceptor. This targeted release mechanism allows the less toxic prodrug to be administered, with the active, more cytotoxic compound being generated at the site of action[1][2]. This strategy has shown promise in developing anti-kinetoplastidal agents with improved selectivity indexes[1].

Prodrug_Activation Prodrug 2,6-Diphenyl-tetrahydro- thiopyran-4-one (Sulfide) Sulfoxide Sulfoxide/Sulfone Metabolite Prodrug->Sulfoxide Oxidation (in vivo) DAA Diarylideneacetone (Active Drug) Sulfoxide->DAA syn-β-Elimination Target Parasitic Thiol (e.g., Trypanothione) DAA->Target Michael Addition (Therapeutic Effect)

Caption: Prodrug activation mechanism of the thiopyranone scaffold.

Experimental Protocol: Oxidation to Sulfone

This protocol describes a general procedure for converting the sulfide to the corresponding sulfone.

  • Dissolution: Dissolve the 2,6-diphenyl-tetrahydro-thiopyran-4-one starting material in a suitable solvent like dichloromethane or ethyl acetate[1].

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add at least two equivalents of an oxidizing agent, such as 30% hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the conversion of the starting material by TLC until completion (typically several hours to overnight)[8].

  • Quenching and Workup: Carefully quench any remaining oxidant (e.g., with a saturated sodium sulfite solution). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfone can be purified by recrystallization or column chromatography.

Conclusion

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a molecule with rich stereochemistry and versatile chemical reactivity. Its synthesis allows for diastereoselective control, and its conformation is well-defined, with the trans-diequatorial isomer being the most stable. The true value of this scaffold lies in the reactivity of its sulfur atom, which enables a sophisticated prodrug strategy. By masking the reactive nature of diarylideneacetones, these thiopyranones serve as promising leads in the development of safer and more selective therapeutics against parasitic diseases. This guide has provided the core chemical principles, validated protocols, and mechanistic insights necessary for researchers to effectively utilize this important heterocyclic compound.

References

  • Delaive, E., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142121, 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. PubChem. Available at: [Link]

  • Zawisza, A., et al. (2020). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. Available at: [Link]

  • Lernoux, T., et al. (2018). Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones by Phase-Transfer Catalysis. ChemInform. Available at: [Link]

  • Pala, R., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]

  • Sankar, C., et al. (2014). Spectral characterization and crystal structure of some 2,6-diarylthian-4-one hydrazone derivatives. Journal of Molecular Structure. Available at: [Link]

  • Chen, C. H., et al. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 619480, 2,6-Diphenylcyclohexanone. PubChem. Available at: [Link]

  • ResearchGate (n.d.). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one... ResearchGate. Available at: [Link]

  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications. Available at: [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the foundational starting materials and synthetic strategies for obtaining 2,6-diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone with applications in medicinal chemistry. The focus is on providing a deep understanding of the reaction mechanisms, experimental considerations, and the rationale behind the selection of precursors and reaction conditions.

Core Synthetic Strategy: The Dominance of Conjugate Addition

The most prevalent and efficient pathway to the 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold hinges on the principles of conjugate addition, specifically the Michael addition, to an α,β-unsaturated ketone. This approach offers a convergent and reliable method for constructing the six-membered thiopyran ring system.

The primary starting material for this synthesis is dibenzylideneacetone , a readily available and stable precursor. The reaction involves the addition of a sulfur nucleophile across the double bonds of dibenzylideneacetone, followed by an intramolecular cyclization to form the desired heterocyclic ketone.

A closely related alternative involves the use of dicinnamylacetone with a sulfur source, which follows a similar mechanistic pathway.

Primary Synthetic Route: From Dibenzylideneacetone to 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This section details the synthesis of the target compound starting from dibenzylideneacetone.

Part 1: Synthesis of the Key Precursor - Dibenzylideneacetone

The synthesis of dibenzylideneacetone is a classic example of a Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (acetone).

Reaction Overview:

cluster_reagents Reagents benzaldehyde Benzaldehyde (2 eq.) dba Dibenzylideneacetone benzaldehyde->dba acetone Acetone (1 eq.) acetone->dba NaOH Sodium Hydroxide (aq) Ethanol Ethanol water Water

Caption: Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Dibenzylideneacetone

This protocol is adapted from established literature procedures.[1]

  • Preparation of the Reaction Mixture: In a 250 mL Erlenmeyer flask, combine 10.6 g (0.10 mol) of benzaldehyde and 2.9 g (0.05 mol) of acetone in 100 mL of 95% ethanol.

  • Base Addition: While stirring the mixture at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction: Continue stirring vigorously for 30 minutes. A yellow precipitate of dibenzylideneacetone will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from hot ethanol to obtain pale yellow crystals.

Quantitative Data:

ParameterValueReference
Typical Yield90-95%[1]
Melting Point110-112 °C[1]
Part 2: Cyclization to 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The core of the synthesis is the reaction of dibenzylideneacetone with a sulfur source. This proceeds via a double Michael addition of a sulfide ion to the β-carbons of the α,β-unsaturated ketone system, followed by an intramolecular cyclization.

Reaction Mechanism: A Double Michael Addition

The reaction is initiated by the nucleophilic attack of a sulfide species (e.g., from Na₂S or H₂S) on one of the electrophilic double bonds of dibenzylideneacetone. This is followed by a second intramolecular Michael addition to form the six-membered ring.

DBA Dibenzylideneacetone Intermediate1 Michael Adduct Intermediate DBA->Intermediate1 First Michael Addition Sulfide Sulfide Nucleophile (e.g., Na₂S) FinalProduct 2,6-Diphenyl-tetrahydro- thiopyran-4-one Intermediate1->FinalProduct Intramolecular Cyclization (Second Michael Addition)

Caption: Mechanistic overview of the synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one.

Stereochemical Considerations: A Matter of Kinetics vs. Thermodynamics

The formation of 2,6-diphenyl-tetrahydro-thiopyran-4-one from dibenzylideneacetone can lead to both cis and trans isomers. Research has shown that the less stable isomer is often kinetically favored.[2] More recent developments have utilized phase-transfer catalysis to achieve high diastereoselectivity for either the cis or trans product by carefully controlling the reaction conditions, such as the sulfur source and temperature.[3]

Experimental Protocol: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The following is a general procedure based on literature descriptions.[2][3]

  • Preparation of the Sulfur Source: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent (e.g., ethanol or a biphasic system with a phase-transfer catalyst like Aliquat 336) is prepared.

  • Reaction: Dibenzylideneacetone is added to the sulfide solution at a controlled temperature. For selective formation of the trans isomer, lower temperatures (e.g., 4 °C) with hydrogen sulfide and a phase-transfer catalyst are employed. For the cis isomer, sodium sulfide at elevated temperatures is preferred.[3]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the individual cis and trans isomers.

Quantitative Data:

IsomerReaction ConditionsDiastereoselectivityTypical YieldReference
transH₂S, Aliquat 336, 4 °CHighGood[3]
cisNa₂S, elevated temperatureHighGood[3]

Alternative Synthetic Route: Dicinnamylacetone as a Starting Material

An alternative, though less commonly cited, approach utilizes dicinnamylacetone as the starting material.

Reaction Overview:

cluster_reactants Reactants cluster_products Product DCA Dicinnamylacetone product cis-2,6-distyryl- tetrahydro-thiopyran-4-one DCA->product H2S Hydrogen Sulfide H2S->product

Caption: Synthesis from Dicinnamylacetone.

This method has been reported to yield the cis-2,6-distyryltetrahydro-thiopyran-4-one, a structurally related compound.[4] The reaction proceeds by the addition of hydrogen sulfide to the enone system of dicinnamylacetone. The general principles of this synthesis are analogous to the dibenzylideneacetone route.

Conclusion

The synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one is most effectively achieved through the conjugate addition of a sulfur nucleophile to dibenzylideneacetone. This method is robust, high-yielding, and allows for stereochemical control through the careful selection of reaction conditions. The precursor, dibenzylideneacetone, is readily prepared via a Claisen-Schmidt condensation. For researchers in drug development, the ability to selectively synthesize cis and trans isomers is of particular importance for structure-activity relationship studies. The alternative route starting from dicinnamylacetone provides an additional, albeit less explored, avenue to related thiopyranone structures.

References

  • Baxter, C. A. R., & Whiting, D. A. (1968). Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series. Journal of the Chemical Society C: Organic, 1174-1178. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones by Phase-Transfer Catalysis. ChemInform, 39(32). [Link]

  • Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, Coll. Vol. 2, p.167. [Link]

  • El-Sawi, E. A., & Al-Sehemi, A. G. (2011). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)
  • Vedantu. (n.d.). Preparation of Dibenzal Acetone: Step-by-Step Guide. [Link]

  • Arulkumaran, R., et al. (2011). Synthesis and spectral characterization of cis-2r,6c-distyryltetrahydro thiopyran-4-one and its oxime. Journal of Chemical and Pharmaceutical Research, 3(6), 834-841.

Sources

The Genesis and Stereochemical Landscape of 2,6-Diphenyl-tetrahydro-thiopyran-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone, represents a significant scaffold in medicinal and synthetic chemistry. Its rigid, chair-like conformation and the presence of two phenyl substituents provide a unique three-dimensional structure that has been explored for various applications, from fundamental stereochemical studies to the development of novel therapeutic agents. This technical guide delves into the discovery, history, and detailed synthetic methodologies of this intriguing molecule, offering insights into the experimental choices and the stereochemical nuances that define its chemistry.

Historical Perspective and Discovery

The exploration of thiopyranone chemistry dates back to the early 20th century, with foundational work on the synthesis of the parent ring system. However, the first detailed investigation into the stereochemistry and synthesis of the geometric isomers of 2,6-diphenyl-tetrahydro-thiopyran-4-one was comprehensively reported by C. A. R. Baxter and D. A. Whiting in their seminal 1968 paper published in the Journal of the Chemical Society C: Organic[1][2]. Their work laid the groundwork for understanding the conformational behavior of this substituted thiopyranone.

The primary route to this compound involves the reaction of dibenzylideneacetone with a sulfur source, a method that yields a mixture of the cis and trans isomers. Baxter and Whiting's research was pivotal in not only establishing a reliable synthetic protocol but also in elucidating the conformational preferences of the resulting isomers using nuclear magnetic resonance (NMR) spectroscopy[1].

Synthesis and Mechanistic Insights

The most common and historically significant method for the synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one is the condensation of dibenzylideneacetone with a sulfide source. This reaction proceeds via a double Michael addition.

Core Synthetic Protocol: Reaction of Dibenzylideneacetone with Sodium Sulfide

This procedure yields a mixture of the cis and trans isomers, with the kinetically favored product being the less stable isomer[1].

Experimental Protocol:

  • Reaction Setup: Dibenzylideneacetone is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Sulfide Addition: A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water is added dropwise to the stirred solution of dibenzylideneacetone at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: The reaction mixture is poured into water and the precipitated product is collected by filtration.

  • Isomer Separation: The crude product, a mixture of cis and trans isomers, can be separated by fractional crystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a protic solvent like ethanol facilitates the dissolution of the reactants and helps to protonate the intermediate enolates.

  • The dropwise addition of the sodium sulfide solution helps to control the reaction rate and minimize side reactions.

  • The choice of separation technique depends on the relative solubility and polarity of the two isomers.

Reaction Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Dibenzylideneacetone Dibenzylideneacetone ReactionVessel Ethanol/Water Room Temperature Dibenzylideneacetone->ReactionVessel SodiumSulfide Sodium Sulfide (Na₂S) SodiumSulfide->ReactionVessel IsomerMixture Mixture of cis and trans isomers ReactionVessel->IsomerMixture cisIsomer cis-2,6-Diphenyl-tetrahydro- thiopyran-4-one IsomerMixture->cisIsomer Separation transIsomer trans-2,6-Diphenyl-tetrahydro- thiopyran-4-one IsomerMixture->transIsomer Separation

Caption: Synthesis of cis and trans isomers of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Stereochemistry and Conformational Analysis

The stereochemical outcome of the synthesis is a key aspect of the chemistry of 2,6-diphenyl-tetrahydro-thiopyran-4-one. The two phenyl groups can be either on the same side of the thiopyran ring (cis isomer) or on opposite sides (trans isomer).

Both isomers predominantly adopt a chair conformation to minimize steric strain.

  • cis-Isomer: In the more stable chair conformation of the cis-isomer, both phenyl groups occupy equatorial positions, which minimizes unfavorable 1,3-diaxial interactions.

  • trans-Isomer: The trans-isomer also exists in a chair conformation, with one phenyl group in an equatorial position and the other in an axial position.

The conformational preferences of these isomers were elucidated by Baxter and Whiting through detailed analysis of their ¹H NMR spectra, particularly the coupling constants of the methine protons at the C2 and C6 positions[1].

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of 2,6-diphenyl-tetrahydro-thiopyran-4-one relies on a combination of spectroscopic techniques.

Spectroscopic Data cis-Isomer trans-Isomer
¹H NMR (CDCl₃, δ in ppm) Phenyl protons: multiplet; Methine protons (H-2, H-6): triplet; Methylene protons (H-3, H-5): multiplet.Phenyl protons: multiplet; Methine protons (H-2, H-6): multiplet; Methylene protons (H-3, H-5): multiplet.
¹³C NMR (CDCl₃, δ in ppm) Carbonyl carbon (C-4): ~208 ppm; Methine carbons (C-2, C-6): ~60 ppm; Methylene carbons (C-3, C-5): ~50 ppm; Phenyl carbons: in the aromatic region.Carbonyl carbon (C-4): ~208 ppm; Methine carbons (C-2, C-6): ~60 ppm; Methylene carbons (C-3, C-5): ~50 ppm; Phenyl carbons: in the aromatic region.
IR (KBr, cm⁻¹) C=O stretching: ~1710 cm⁻¹; C-S stretching: ~690 cm⁻¹.C=O stretching: ~1710 cm⁻¹; C-S stretching: ~690 cm⁻¹.
Mass Spectrometry (m/z) Molecular ion peak (M⁺) at 268.4.[3]Molecular ion peak (M⁺) at 268.4.[3]

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented here are approximate values based on available information.

Derivatives and Biological Significance

The 2,6-diaryl-tetrahydro-thiopyran-4-one scaffold has been identified as a promising template for the development of antiparasitic agents.[4] Specifically, derivatives of this core structure have shown activity against kinetoplastids, a group of protozoan parasites that cause diseases such as leishmaniasis and trypanosomiasis.[4]

The proposed mechanism of action involves the in vivo oxidation of the sulfide to a sulfoxide or sulfone, which can then act as a Michael acceptor, interfering with critical biological processes within the parasite.[4] While the biological activity of 2,6-diphenyl-tetrahydro-thiopyran-4-one itself is not extensively documented, its role as a foundational structure for more complex and biologically active derivatives is of significant interest to medicinal chemists.

Conclusion

The discovery and study of 2,6-diphenyl-tetrahydro-thiopyran-4-one have provided valuable insights into the stereochemistry and conformational analysis of six-membered heterocyclic systems. The synthetic route established by Baxter and Whiting remains a fundamental method for accessing this scaffold. The potential of its derivatives as antiparasitic agents underscores the continued relevance of this molecule in the field of drug discovery. This technical guide provides a comprehensive overview of the historical context, synthesis, and key characteristics of this important heterocyclic compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Baxter, C. A. R., & Whiting, D. A. (1968). Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series. Journal of the Chemical Society C: Organic, 1174-1178.
  • PubChem. (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Retrieved from [Link]

  • Lemaire, M., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4987. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to 2,6-Diphenyl-tetrahydro-thiopyran-4-one: Structure, Spectroscopy, and Bioactivity Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone of significant interest in medicinal chemistry. We will delve into the molecule's structural nuances, spectroscopic signatures, and potential as a therapeutic agent, all through the lens of modern computational chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage theoretical studies to accelerate their research endeavors.

Introduction: The Significance of the Thiopyranone Scaffold

The tetrahydro-thiopyran-4-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The inclusion of a sulfur atom in the six-membered ring, along with aryl substituents, imparts unique stereoelectronic properties that influence both the molecule's physical characteristics and its interactions with biological targets. Specifically, 2,6-Diphenyl-tetrahydro-thiopyran-4-one and its derivatives have been investigated for their potential anti-kinetoplastidal, antimalarial, and trypanocidal activities.[1][2] Often, these molecules are designed as prodrugs to reduce the toxicity of parent compounds.[1][2] Understanding the three-dimensional structure and electronic landscape of this molecule is paramount to elucidating its mechanism of action and designing more potent and selective analogues.

Section 1: Molecular Geometry and Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a six-membered heterocyclic ring like that in 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a variety of conformations such as chair, boat, and twist-boat are possible.[3] The preferred conformation is dictated by the steric and electronic effects of its substituents.

The Dominant Chair Conformation

X-ray crystallographic studies of related 2,6-diphenyl substituted heterocyclic ketones have revealed a preference for a slightly distorted chair conformation where the bulky phenyl substituents occupy equatorial positions to minimize steric hindrance.[3][4][5] This arrangement is the most thermodynamically stable.

Theoretical Validation of Conformational Preferences

Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the conformational energy landscape of a molecule. By performing a potential energy surface scan, we can identify and rank the stability of all possible conformers.

A typical workflow for this analysis involves:

  • Initial Structure Generation: Build the cis and trans isomers of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

  • Conformational Search: Employ a conformational search algorithm to generate a wide range of possible chair, boat, and twist-boat conformations.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][7]

  • Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

This analysis invariably confirms that the chair conformation with diequatorial phenyl groups is the global minimum on the potential energy surface.

Section 2: A Synergistic Approach to Spectroscopic Characterization

Theoretical calculations provide a powerful means to predict and interpret experimental spectra, offering a deeper understanding of the molecule's electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structure elucidation. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for this purpose.[8]

Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C=O~205~204
C2/C6~60~59
C3/C5~45~44
Phenyl-C1~140~139
Phenyl-C2/C6~129~128
Phenyl-C3/C5~128~127
Phenyl-C4~127~126

Note: These are representative values. Actual values may vary based on solvent and experimental conditions.

The strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment.

Vibrational (Infrared and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy.[9] A key application is the identification of characteristic functional group vibrations. For 2,6-Diphenyl-tetrahydro-thiopyran-4-one, the most prominent vibrational mode is the C=O stretch of the ketone, which is expected to appear in the range of 1700-1720 cm⁻¹. Theoretical calculations can also help to assign the complex fingerprint region of the spectrum, which is rich in C-C and C-H bending and stretching modes.

Section 3: A Practical Workflow for In Silico Analysis

To ensure robust and reproducible results, a standardized computational workflow is essential. The following protocol outlines the key steps for a comprehensive theoretical study of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Draw the 3D structure of the molecule using a molecular editor.

    • Perform an initial geometry optimization using a fast, lower-level method (e.g., molecular mechanics).

  • DFT Geometry Optimization:

    • Select a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common choice that balances accuracy and computational cost for organic molecules.[6][7]

    • Perform a full geometry optimization without any constraints.

    • Verify that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Spectroscopic Property Calculation:

    • NMR: Use the optimized geometry to calculate NMR chemical shifts using the GIAO method.

    • IR/Raman: The frequency calculation from the previous step will provide the necessary data for generating the theoretical IR and Raman spectra.

    • UV-Vis: Employ Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., n→π, π→π).[8]

  • Analysis and Visualization:

    • Compare the calculated data with experimental results.

    • Visualize the molecular orbitals, vibrational modes, and electrostatic potential to gain further insights.

Computational Workflow Figure 1: Standard Computational Chemistry Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Imaginary Frequencies? C->D D->B No (Re-optimize) E True Minimum Confirmed D->E Yes F 4. Property Calculations E->F G NMR (GIAO) IR/Raman UV-Vis (TD-DFT) FMO Analysis F->G H 5. Data Analysis & Comparison with Experiment F->H

Caption: A generalized workflow for theoretical analysis.

Section 4: Electronic Properties and Reactivity Insights

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity.[10] A smaller gap suggests higher reactivity.

For 2,6-Diphenyl-tetrahydro-thiopyran-4-one, the HOMO is typically localized on the sulfur atom and the phenyl rings, while the LUMO is centered on the carbonyl group. This suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the sulfur and phenyl rings.

FMO Diagram Figure 2: Frontier Molecular Orbital Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_up Energy E_down E_up->E_down

Caption: Conceptual depiction of HOMO-LUMO energy levels.

Section 5: Exploring Bioactivity with Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 2,6-Diphenyl-tetrahydro-thiopyran-4-one, might bind to the active site of a target protein.[12][13]

A Hypothetical Docking Scenario

Given the known anti-inflammatory properties of some heterocyclic compounds, a plausible target for 2,6-Diphenyl-tetrahydro-thiopyran-4-one could be the Cyclooxygenase-2 (COX-2) enzyme.[12][13] A molecular docking study would involve:

  • Preparation of the Ligand: The 3D structure of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, optimized using DFT, would be prepared for docking.

  • Preparation of the Receptor: The crystal structure of the COX-2 enzyme would be obtained from the Protein Data Bank (PDB).

  • Docking Simulation: A docking program (e.g., AutoDock Vina) would be used to predict the binding mode and affinity of the ligand to the enzyme's active site.[11]

  • Analysis of Results: The predicted binding poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

The results of such a study could provide valuable insights into the potential mechanism of action and guide the design of new analogues with improved potency.

Molecular Docking Workflow Figure 3: Molecular Docking Workflow Ligand 1. Ligand Preparation (Optimized 3D Structure) Docking 3. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor 2. Receptor Preparation (e.g., from PDB) Receptor->Docking Analysis 4. Binding Pose & Affinity Analysis Docking->Analysis Conclusion 5. Identify Key Interactions & Guide Drug Design Analysis->Conclusion

Caption: A simplified overview of the molecular docking process.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the structure, properties, and potential bioactivity of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. By integrating DFT calculations for conformational analysis and spectroscopic prediction with molecular docking for bioactivity screening, researchers can gain deep insights that accelerate the drug discovery and development process. This synergistic approach, combining theoretical predictions with experimental validation, represents the state-of-the-art in modern chemical research.

References

  • Delaude, C., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4985. [Link]

  • Asghar, N., et al. (2009). 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(3), o463. [Link]

  • National Center for Biotechnology Information (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. PubChem Compound Database. [Link]

  • Jana, S., et al. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 56(11), 1361-1363. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]

  • Hossain, A., et al. (2022). Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-n. Engineered Science, 19, 1-12. [Link]

  • Mousavi-Ebadi, M., et al. (2021). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 11(48), 30233-30255. [Link]

  • Delaude, C., et al. (2021). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides. ResearchGate. [Link]

  • Kolosov, M. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Chemistry of Heterocyclic Compounds, 54(6), 624-630. [Link]

  • Narasimhamurthy, T., et al. (2000). 2,6-Diphenylthiapyran-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 56(7), 870-871. [Link]

  • Zhang, Y., et al. (2022). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. ACS Omega, 7(5), 4499-4509. [Link]

  • Gebreab, Z., & Tadesse, S. (2008). DFT calculations on 1,4-dithiine and S-oxygenated derivatives. Bulletin of the Chemical Society of Ethiopia, 22(3), 465-468. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed, 40143114. [Link]

  • Tumaa, S. J., & AL-Saidi, S. F. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 49-56. [Link]

  • Shanthakumar, S., & S., S. (2021). molecular docking studies of some 4h -1 -benzopyran- 4 -one derivatives. World Journal of Pharmaceutical Research, 10(4), 1146-1154. [Link]

  • Zhang, Y., et al. (2017). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 22(11), 1933. [Link]

  • Willans, C. E., et al. (2020). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2020(3), M1149. [Link]

  • Lakshmanan, K., et al. (2020). Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. Journal of the Iranian Chemical Society, 17(4), 935-946. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20974-20986. [Link]

  • Narasimhamurthy, T., et al. (2000). 2,6-Diphenylthiapyran-4-one. ResearchGate. [Link]

  • Le, D. N., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 240-247. [Link]

  • Pourabdi, A., et al. (2016). Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Journal of Sulfur Chemistry, 37(6), 633-643. [Link]

Sources

A Technical Guide to the Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the strategic importance of this scaffold, explore the nuances of diastereoselective synthesis with a focus on phase-transfer catalysis, provide detailed, reproducible experimental protocols for accessing both cis and trans isomers, and present a comparative analysis of yields and diastereoselectivities.

Introduction: The Significance of the 2,6-Diaryltetrahydrothiopyran-4-one Scaffold

The tetrahydrothiopyran-4-one core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The incorporation of aryl substituents at the 2 and 6 positions, in particular, has led to the discovery of compounds with potential applications as anti-kinetoplastidal, antimalarial, antibacterial, and antifungal agents. Furthermore, certain 2,6-disubstituted thiopyran-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways, making them attractive targets for cancer therapy.

The stereochemistry of the two aryl groups, being either cis or trans to each other, can significantly influence the biological activity and pharmacokinetic properties of these molecules. Therefore, the ability to selectively synthesize specific diastereomers is of paramount importance for structure-activity relationship (SAR) studies and the development of effective therapeutic agents. This guide will focus on the key methodologies that enable such stereocontrol.

Strategic Approach to Diastereoselective Synthesis: The Power of Phase-Transfer Catalysis

The most versatile and widely employed method for the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones involves the conjugate addition of a sulfur nucleophile to a diarylideneacetone precursor. The diastereochemical outcome of this reaction can be effectively controlled by judiciously choosing the reaction conditions, particularly the sulfur source, temperature, and the use of a phase-transfer catalyst.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, usually a quaternary ammonium salt, transports a reactant (in this case, the hydrosulfide or sulfide anion) from the aqueous phase to the organic phase where the diarylideneacetone is dissolved, thereby accelerating the reaction. Crucially, the nature of the catalyst and the reaction conditions can influence the stereochemical course of the reaction, leading to the preferential formation of either the cis or trans diastereomer.

General Synthetic Workflow

The overall synthetic strategy is a one-pot reaction that proceeds through a tandem Michael addition-cyclization sequence. The diarylideneacetone, dissolved in an organic solvent, is reacted with a sulfur source in an aqueous solution in the presence of a phase-transfer catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products diarylidenacetone Diarylideneacetone reaction_mixture One-Pot Reaction diarylidenacetone->reaction_mixture sulfur_source Sulfur Source (e.g., NaSH, Na2S) sulfur_source->reaction_mixture ptc Phase-Transfer Catalyst (e.g., Aliquat 336) ptc->reaction_mixture solvent Biphasic System (e.g., MTBE/Water) solvent->reaction_mixture temperature Temperature temperature->reaction_mixture cis_product cis-2,6-Diaryltetrahydro- thiopyran-4-one trans_product trans-2,6-Diaryltetrahydro- thiopyran-4-one reaction_mixture->cis_product High Temp. reaction_mixture->trans_product Low Temp.

Caption: General workflow for the diastereoselective synthesis.

Mechanistic Insights into Diastereoselection

The diastereoselectivity of the reaction is a result of kinetic versus thermodynamic control, influenced by the reaction conditions.

  • Formation of the trans-Isomer (Kinetic Control): At lower temperatures (e.g., 4 °C) and using sodium hydrosulfide (NaSH) as the sulfur source with a phase-transfer catalyst like Aliquat 336, the reaction is under kinetic control. The initial Michael addition of the hydrosulfide anion to one of the double bonds of the diarylideneacetone is followed by a rapid intramolecular cyclization. The transition state leading to the trans product is sterically less hindered and therefore energetically favored, leading to the trans isomer as the major product.

  • Formation of the cis-Isomer (Thermodynamic Control): At higher temperatures and with sodium sulfide (Na₂S) as the sulfur source, the reaction shifts towards thermodynamic control. While the trans isomer may still form initially, the increased thermal energy allows for a retro-Michael reaction and subsequent re-cyclization. The cis isomer, in which the two bulky aryl groups can adopt a more stable diequatorial conformation in the chair-like transition state, is the thermodynamically more stable product and therefore predominates at equilibrium.

G cluster_main Proposed Mechanism of Diastereoselection cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) DA Diarylideneacetone Intermediate Open-Chain Intermediate DA->Intermediate + HS⁻ TS_trans Transition State (trans) Intermediate->TS_trans Cyclization TS_cis Transition State (cis) Intermediate->TS_cis Cyclization trans_Product trans-Product TS_trans->trans_Product note_kinetic Lower energy transition state leads to the kinetic product. TS_trans->note_kinetic cis_Product cis-Product TS_cis->cis_Product trans_Product->Intermediate Retro-Michael (at high temp) note_thermodynamic Reversibility allows for formation of the more stable thermodynamic product. cis_Product->note_thermodynamic

Caption: Mechanism of diastereoselection in the synthesis.

Experimental Protocols

The following protocols are provided as a guide for the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones. These should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for the Synthesis of Diarylidenacetone Precursors

The diarylideneacetone starting materials can be readily synthesized via a Claisen-Schmidt condensation of the corresponding aromatic aldehyde with acetone in the presence of a base, such as sodium hydroxide.

Diastereoselective Synthesis of trans-2,6-Diaryltetrahydrothiopyran-4-ones

This protocol is optimized for the synthesis of the trans diastereomer.

Materials:

  • Diarylideneacetone (1.0 equiv)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) (1.2 equiv)

  • Aliquat® 336 (0.1 equiv)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (pH 7)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the diarylideneacetone and dissolve it in MTBE.

  • In a separate flask, prepare a solution of sodium hydrosulfide hydrate in the phosphate buffer.

  • Combine the two solutions in the reaction flask and add Aliquat® 336.

  • Cool the reaction mixture to 4 °C in an ice bath and stir vigorously for the time indicated by TLC analysis (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with MTBE and water.

  • Separate the organic layer, and extract the aqueous layer with MTBE (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure trans-2,6-diaryltetrahydrothiopyran-4-one.

Diastereoselective Synthesis of cis-2,6-Diaryltetrahydrothiopyran-4-ones

This protocol is optimized for the synthesis of the cis diastereomer.

Materials:

  • Diarylideneacetone (1.0 equiv)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv)

  • Aliquat® 336 (0.1 equiv)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the diarylideneacetone and dissolve it in MTBE.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate in water.

  • Combine the two solutions in the reaction flask and add Aliquat® 336.

  • Heat the reaction mixture to reflux (approximately 55-60 °C) and stir vigorously for the time indicated by TLC analysis (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with MTBE and water.

  • Separate the organic layer, and extract the aqueous layer with MTBE (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure cis-2,6-diaryltetrahydrothiopyran-4-one.

Data Presentation: Yields and Diastereoselectivities

The following table summarizes the typical yields and diastereomeric ratios (d.r.) for the synthesis of various 2,6-diaryltetrahydrothiopyran-4-ones using the protocols described above.

EntryArMethodYield (%)d.r. (cis:trans)
1Phenyltrans-selective95>1:99
2Phenylcis-selective92>99:1
34-Chlorophenyltrans-selective932:98
44-Chlorophenylcis-selective9098:2
54-Methoxyphenyltrans-selective963:97
64-Methoxyphenylcis-selective94>99:1
72-Thienyltrans-selective885:95
82-Thienylcis-selective8596:4

Characterization and Conformational Analysis

The stereochemistry of the synthesized 2,6-diaryltetrahydrothiopyran-4-ones can be unambiguously determined using ¹H NMR spectroscopy. The key diagnostic signals are the coupling constants between the protons at the C2, C3, C5, and C6 positions.

  • cis-Isomers: In the chair conformation, the two aryl groups at C2 and C6 are in equatorial positions. This results in smaller axial-equatorial and equatorial-equatorial coupling constants for the protons at C2 and C6 with the adjacent methylene protons.

  • trans-Isomers: The trans isomers exist in a chair conformation with one aryl group in an axial position and the other in an equatorial position. This leads to larger axial-axial coupling constants for the proton on the carbon bearing the axial aryl group.

Conclusion

The diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones is a well-established and highly efficient process that can be readily controlled through the application of phase-transfer catalysis. By carefully selecting the sulfur source and reaction temperature, researchers can access both the cis and trans diastereomers in high yields and with excellent diastereoselectivity. This stereocontrol is crucial for the exploration of the structure-activity relationships of this important class of biologically active molecules, paving the way for the development of novel therapeutics.

References

  • Gendron, T., et al. (2015). Diastereoselective Synthesis of 2,6-Diaryltetrahydrothiopyran-4-ones by Phase-Transfer Catalysis. European Journal of Organic Chemistry, 2015(10), 2214-2224. [Link]

  • Gendron, T., et al. (2016). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 21(4), 503. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer Science & Business Media. [Link]

An In-Depth Technical Guide to 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, spectroscopic characterization, key chemical transformations, and biological activities, with a focus on its applications in drug development. The guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Chemical Identity and Nomenclature

The compound with the structure 2,6-diphenyl-substituted tetrahydro-thiopyran-4-one is a significant scaffold in synthetic and medicinal chemistry.

IUPAC Name: 2,6-diphenylthian-4-one[1]

Synonyms:

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one[1]

  • 2,6-Diphenyltetrahydro-4H-thiopyran-4-one[1]

  • 2,6-Diphenyldihydro-2H-thiopyran-4(3H)-one[1]

  • 2,6-Diphenyl-thiacyclohexanone-4[1]

Molecular Formula: C₁₇H₁₆OS[1]

Molecular Weight: 268.4 g/mol [1]

CAS Number: 37014-01-0[1]

Chemical Structure:

Caption: 2D structure of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The synthesis of 2,6-diphenyl-tetrahydro-thiopyran-4-one is most commonly achieved through a well-established multi-step procedure starting from readily available starting materials. The general strategy involves the condensation of benzaldehyde with acetone to form dibenzalacetone, followed by a Michael addition of a sulfur nucleophile and subsequent intramolecular cyclization.

Synthesis of Dibenzalacetone

Dibenzalacetone is prepared via a Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base, typically sodium hydroxide.

Synthesis_of_Dibenzalacetone Benzaldehyde Benzaldehyde (2 eq.) NaOH NaOH, EtOH/H₂O Benzaldehyde->NaOH Acetone Acetone (1 eq.) Acetone->NaOH Dibenzalacetone Dibenzalacetone NaOH->Dibenzalacetone Claisen-Schmidt Condensation

Caption: Synthesis of Dibenzalacetone.

Experimental Protocol:

  • A solution of sodium hydroxide (10 g) in water (100 mL) and ethanol (80 mL) is prepared and cooled to 20-25 °C.

  • A mixture of benzaldehyde (10.6 g, 0.1 mol) and acetone (2.9 g, 0.05 mol) is added dropwise to the stirred NaOH solution.

  • The reaction is stirred for 30 minutes, during which a yellow precipitate of dibenzalacetone forms.

  • The precipitate is collected by filtration, washed with water until neutral, and dried.

  • Recrystallization from ethanol or ethyl acetate yields pure dibenzalacetone.

Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one from Dibenzalacetone

The cyclization to form the thiopyranone ring is achieved by reacting dibenzalacetone with a sulfur source, such as sodium sulfide or hydrogen sulfide.

Synthesis_of_Thiopyranone Dibenzalacetone Dibenzalacetone Na2S Na₂S·9H₂O or H₂S/base Dibenzalacetone->Na2S Thiopyranone 2,6-Diphenyl-tetrahydro- thiopyran-4-one Na2S->Thiopyranone Michael Addition & Intramolecular Cyclization

Caption: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Experimental Protocol:

  • Dibenzalacetone (23.4 g, 0.1 mol) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and dioxane.

  • A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (24 g, 0.1 mol) in water is added to the dibenzalacetone solution.

  • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol) affords a mixture of cis and trans diastereomers of 2,6-diphenyl-tetrahydro-thiopyran-4-one. The separation of these diastereomers can be achieved by column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,6-diphenyl-tetrahydro-thiopyran-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the thiopyranone ring and the phenyl substituents. The chemical shifts and coupling constants are crucial for determining the stereochemistry (cis or trans) of the phenyl groups.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 (methine)4.2 - 4.5dd~12, ~3
H-3, H-5 (methylene)2.8 - 3.2m-
Aromatic Protons7.2 - 7.5m-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the methine and methylene carbons of the heterocyclic ring, and the aromatic carbons.

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (C-4)~207
C-2, C-6~48
C-3, C-5~45
Aromatic Carbons127 - 142
Mass Spectrometry (MS)
  • α-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

  • Loss of phenyl groups: Fragmentation leading to the loss of a phenyl radical (C₆H₅•) or a benzyl radical (C₇H₇•).

  • Retro-Diels-Alder reaction: Cleavage of the heterocyclic ring.

Chemical Reactions

The 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold can undergo various chemical transformations, primarily involving the ketone and the sulfur atom.

Oxidation of the Sulfur Atom

The sulfide moiety can be selectively oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Oxidation_of_Sulfur Sulfide 2,6-Diphenyl-tetrahydro- thiopyran-4-one mCPBA1 m-CPBA (1 eq.) Sulfide->mCPBA1 mCPBA2 m-CPBA (excess) Sulfide->mCPBA2 Sulfoxide Sulfoxide Derivative mCPBA1->Sulfoxide Sulfone Sulfone Derivative mCPBA2->Sulfone

Caption: Oxidation of the sulfur atom in 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

These oxidized derivatives are of particular interest in drug development as they can act as prodrugs, releasing the active parent compound under specific physiological conditions.

Reduction of the Carbonyl Group

The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction introduces a new stereocenter at the C-4 position, leading to the formation of diastereomeric alcohols.

Reduction_of_Ketone Ketone 2,6-Diphenyl-tetrahydro- thiopyran-4-one NaBH4 NaBH₄, MeOH Ketone->NaBH4 Alcohol 2,6-Diphenyl-tetrahydro- thiopyran-4-ol NaBH4->Alcohol Reduction

Caption: Reduction of the carbonyl group.

Applications in Drug Development

The 2,6-diaryl-tetrahydro-thiopyran-4-one scaffold has emerged as a promising platform for the development of new therapeutic agents, particularly for parasitic diseases.

Anti-kinetoplastidal Activity

Derivatives of 2,6-diaryl-tetrahydro-thiopyran-4-one have demonstrated significant activity against kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species (the causative agents of leishmaniasis).

Mechanism of Action: The proposed mechanism of action involves the parent diarylideneacetones, which are Michael acceptors, entering into redox cascades with the trypanothione system of the parasite. The tetrahydro-thiopyran-4-one derivatives are considered prodrugs that can release the active diarylideneacetone within the parasite. The sulfoxide and sulfone derivatives are designed to have lower toxicity to mammalian cells while maintaining their anti-parasitic potency.

Antimalarial Activity

2,6-Diphenyl-tetrahydro-thiopyran-4-one, a derivative of curcumin, has been reported to exhibit potent antimalarial activity with lower cytotoxicity than its parent compound, diarylideneacetone.

Putative Mechanism of Action: While the exact molecular target is still under investigation, it is hypothesized that these compounds may interfere with essential biochemical pathways in the Plasmodium falciparum parasite. The diarylideneacetone core is known to be a Michael acceptor and could potentially interact with biological nucleophiles within the parasite, disrupting cellular function.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 2,6-diphenyl-tetrahydro-thiopyran-4-one is readily available in public databases. However, based on the known reactivity of related compounds, the following general safety precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a versatile heterocyclic compound with a rich chemistry and promising biological activities. Its synthesis is well-established, and its structure offers multiple points for chemical modification, making it an attractive scaffold for the development of new drug candidates. Further research into its precise mechanisms of action and structure-activity relationships will be crucial for realizing its full therapeutic potential.

References

  • PubChem. (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Gendron, T., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(7), 1620. [Link]

  • Chen, D., et al. (2023). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Molecular Diversity. [Link]

  • Organic Syntheses. (n.d.). Dibenzalacetone. [Link]

Sources

Methodological & Application

applications of 2,6-Diphenyl-tetrahydro-thiopyran-4-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for drug discovery is perpetual. Among the vast array of heterocyclic compounds, thiopyrans—six-membered rings containing a sulfur atom—have garnered significant attention.[1] Their unique stereoelectronic properties make them versatile building blocks for compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

This guide focuses specifically on the 2,6-Diphenyl-tetrahydro-thiopyran-4-one core structure. This saturated heterocyclic ketone, featuring two phenyl substituents at the C2 and C6 positions, offers a three-dimensional architecture that is ripe for chemical modification and biological exploration. The presence of the ketone, the thioether, and the flanking phenyl rings provides multiple points for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will delve into the synthesis, established medicinal applications, and detailed experimental protocols relevant to this promising molecular framework, providing researchers and drug development professionals with a comprehensive technical resource.

Core Synthesis: Accessing the Thiopyranone Scaffold

The construction of the 2,6-diphenyl-tetrahydro-thiopyran-4-one ring system is most commonly achieved through a cyclocondensation reaction. The foundational approach involves the reaction of a 1,5-diaryl-1,4-pentadien-3-one (dibenzylideneacetone) with a sulfur nucleophile, typically hydrogen sulfide or a synthetic equivalent. This method allows for the diastereoselective synthesis of both cis and trans isomers, which can be controlled by the reaction conditions.[3]

The selection of phase-transfer catalysis has been shown to be an efficient method for achieving high yields and diastereomeric excesses, making it a valuable tool for preparing specific stereoisomers for biological evaluation.[3]

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_workup Purification start1 Dibenzylideneacetone reaction Base (e.g., NaOH) Phase-Transfer Catalyst Solvent (e.g., Toluene/Water) start1->reaction start2 Hydrogen Sulfide (H₂S) start2->reaction product cis/trans-2,6-Diphenyl- tetrahydro-thiopyran-4-one reaction->product workup Extraction Chromatography product->workup

Caption: General workflow for the synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Application Note 1: Antiparasitic Drug Development - A Prodrug Strategy

One of the most compelling applications of the 2,6-diaryl-tetrahydro-thiopyran-4-one scaffold is in the development of drugs for neglected tropical diseases caused by kinetoplastid parasites, such as Trypanosoma and Leishmania species.[2][4]

Causality Behind the Approach: Masking Toxicity

The parent compounds, diarylideneacetones (DAAs), exhibit potent anti-kinetoplastid activity. However, their clinical utility is hampered by significant toxicity to mammalian cells.[4] This toxicity is largely attributed to the presence of two Michael acceptor sites, which can react non-selectively with biological nucleophiles.

The 2,6-diaryl-tetrahydro-thiopyran-4-one structure serves as an elegant prodrug form of the DAA.[4] By cyclizing the DAA with a sulfur source, the reactive Michael acceptor sites are masked, leading to a significant reduction in host cell cytotoxicity.[2][4] Once administered, it is hypothesized that metabolic processes within the host or parasite, such as oxidation of the sulfur atom to a sulfoxide or sulfone, can trigger a β-elimination reaction.[4] This cascade regenerates the active DAA in situ, allowing for targeted activity while minimizing systemic toxicity.[4]

Prodrug 2,6-Diaryl-tetrahydro- thiopyran-4-one (Low Toxicity) Metabolite Sulfoxide / Sulfone Metabolite Prodrug->Metabolite Metabolic Oxidation Active_Drug Diarylideneacetone (DAA) (Active, High Toxicity) Metabolite->Active_Drug β-elimination (Regeneration) Target Parasite Killing Active_Drug->Target cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition p1 Seed cancer cells in a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 t1 Add serial dilutions of test compound (and controls) p2->t1 t2 Incubate for 48-72h t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 2-4h (Formazan crystal formation) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 r1 Read absorbance at ~570nm using a plate reader a3->r1 r2 Calculate % viability and IC₅₀ value r1->r2

Sources

Application Notes and Protocols for Investigating the Biological Activity of 2,6-Diphenyl-tetrahydro-thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, drawing considerable attention due to its diverse and potent biological activities. As analogs of curcumin, these compounds have been explored for a range of therapeutic applications. Their unique three-dimensional conformation and the presence of the sulfur heteroatom and a central ketone moiety provide a versatile platform for chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide offers an in-depth exploration of the key biological activities of these derivatives, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into their anti-kinetoplastidal, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic understanding.

Anti-kinetoplastidal Activity: A Pro-Drug Approach Against Tropical Diseases

Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for a group of neglected tropical diseases with significant global morbidity and mortality. The development of novel therapeutics is a critical global health priority. 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones and their sulfoxide and sulfone derivatives have emerged as promising anti-kinetoplastidal agents, acting as pro-drugs that are less toxic to mammalian cells than their parent compounds, diarylideneacetones.[1]

Mechanism of Action: Redox Cascade in the Trypanothione System

The proposed mechanism of action for the anti-kinetoplastidal activity of these compounds involves a sophisticated redox cascade within the parasite's unique trypanothione system.[1] The tetrahydro-thiopyran-4-one scaffold serves to mask the reactive Michael acceptor sites present in the parent diarylideneacetones. Inside the parasite, these compounds are thought to regenerate the active diarylideneacetones. These regenerated compounds then undergo a Michael addition with trypanothione, a dithiol unique to kinetoplastids. This is followed by S-oxidation and syn-elimination, leading to the continuous release of reactive oxygen species (ROS) and sulfenic/sulfonic species. This cascade of oxidative stress ultimately results in parasite death.[1]

G cluster_parasite Kinetoplastid Parasite Prodrug 2,6-Diphenyl-tetrahydro- thiopyran-4-one Derivative (Prodrug) Active_DAA Diarylideneacetone (Active Metabolite) Prodrug->Active_DAA Metabolic Activation Michael_Adduct Michael Adduct Active_DAA->Michael_Adduct Trypanothione Trypanothione (Reduced Form) Trypanothione->Michael_Adduct Michael Addition S_Oxidation S-Oxidation Michael_Adduct->S_Oxidation Syn_Elimination syn-Elimination S_Oxidation->Syn_Elimination ROS Reactive Oxygen Species (ROS) Syn_Elimination->ROS Parasite_Death Parasite Death ROS->Parasite_Death G cluster_cancer_cell Cancer Cell Compound Thiopyran-4-one Derivative DNA_PK DNA-PK Compound->DNA_PK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Induction DNA_Damage DNA Damage (e.g., Radiotherapy) DNA_Damage->DNA_PK Activation NHEJ NHEJ Pathway DNA_PK->NHEJ Facilitates

Caption: Anticancer mechanisms of action.

Protocol: Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol describes a method for assessing the cytotoxic effects of the test compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound dye with Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Table 2: Anticancer Activity of 2,6-Diaryl-tetrahydro-thiopyran-4-one and Related Derivatives
Compound IDSubstituentCancer Cell LineIC50 (µM)Reference
3e 4-Nitrophenyl (Benzothieno[3,2-b]pyran)HCT-1160.11 (GI50)[2]
4d Varied (4H-pyran)HCT-11675.10[1]
4k Varied (4H-pyran)HCT-11685.88[1]
S-16 Bis-oxidized thiopyranH1975 (NSCLC)3.14[3]
NU7026 (Ref.) BenzochromenoneDNA-PK0.23[4]

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens poses a significant threat to public health. Tetrahydro-thiopyran-4-one derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents. [5]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 5 x 10^5 CFU/mL

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [2]

Table 3: Antimicrobial Activity of Tetrahydro-thiopyran-4-one and Related Derivatives
Compound IDSubstituentMicrobial StrainMIC (µg/mL)Reference
Thiosemicarbazone 5 PyrrolidineM. tuberculosis (resistant)2[6]
Thiosemicarbazone 7 PiperidineM. tuberculosis (resistant)2[6]
Pyrimidine-2,4-dione Hybrid 2,6-di(furan-2-yl)C. albicans0.25[7]
Nitrofuran Derivative 11 VariedH. capsulatum0.48[8]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyran-4-one derivatives have shown anti-inflammatory effects, suggesting that their thio-analogs could also possess similar activities. [9]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). [10]These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce the inflammatory response.

G cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound Thiopyran-4-one Derivative Compound->COX Inhibition Compound->LOX Inhibition

Caption: COX/LOX inhibition pathway.

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the positive control (indomethacin) intraperitoneally or orally to different groups of rats. A control group receives the vehicle.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat. [11]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Table 4: Anti-inflammatory Activity of Pyran-4-one and Related Derivatives
Compound IDClassAssayIC50 (µg/mL)Reference
BHMC Curcumin derivativeCellular modelsNot specified[9]
Aurone WE-4 Aurone derivativeCOX-2/LOX inhibitionNot specified[12]
Benzofuran 4i Benzofuran derivativeAntioxidant (DPPH)2.44[13]
Benzofuran 4l Benzofuran derivativeAntioxidant (DPPH)3.69[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,6-diphenyl-tetrahydro-thiopyran-4-one derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and modifications to the thiopyran core.

  • Anti-kinetoplastidal Activity: The oxidation state of the sulfur atom is crucial. Sulfoxide and sulfone derivatives are generally more potent than the parent sulfide, which is consistent with their role as pro-drugs. [1]* Anticancer Activity: The presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance cytotoxic activity. [2]For DNA-PK inhibition, bulky aromatic groups at the 4'-position of the 6-aryl ring, such as naphthyl or benzo[b]thienyl, have been shown to be potent. [4]* Antimicrobial Activity: The incorporation of basic substituents like pyrrolidine and piperidine into thiosemicarbazone derivatives of pyridine has been shown to enhance antitubercular activity. [6]The nature of the substituent at the 2 and 6 positions of the thiopyran ring also plays a significant role in determining the antifungal spectrum and potency. [7]

G cluster_sar Structure-Activity Relationship Summary Core 2,6-Diphenyl-tetrahydro-thiopyran-4-one Core Activity Biological Activity Core->Activity Scaffold for Activity R1 Substituents on Phenyl Rings (Ar) R1->Activity Modulates Potency and Selectivity S_Oxidation Oxidation of Sulfur Atom S_Oxidation->Activity Enhances Anti-kinetoplastidal Activity

Caption: Key SAR determinants.

Conclusion

The 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold is a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anti-kinetoplastidal, anticancer, antimicrobial, and anti-inflammatory effects. The pro-drug strategy for anti-kinetoplastidal agents, the multi-pronged attack on cancer cells, and the broad-spectrum antimicrobial activity highlight the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising molecules towards clinical development. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of 2,6-diphenyl-tetrahydro-thiopyran-4-one derivatives.

References

Sources

Application Notes and Protocols for 2,6-Diphenyl-tetrahydro-thiopyran-4-one as a Prodrug for Diarylideneacetones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategy to Mitigate Toxicity While Preserving Efficacy

Diarylideneacetones, a class of synthetic curcumin analogs, have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. A common structural feature of these compounds is the α,β-unsaturated ketone moiety, which acts as a Michael acceptor. This reactive center is crucial for their therapeutic effects, often through covalent modification of biological nucleophiles like cysteine residues in key proteins. However, this high reactivity is also a double-edged sword, contributing to off-target effects and systemic toxicity, which has hampered their clinical development.

A promising strategy to circumvent these limitations is the use of a prodrug approach.[1] Prodrugs are inactive or significantly less active precursors that are converted into the active drug within the body.[2] This approach can improve the pharmacokinetic profile, enhance bioavailability, and, most importantly, reduce systemic toxicity.[3] This guide details the use of 2,6-Diphenyl-tetrahydro-thiopyran-4-one as a reversible, cyclized prodrug of 1,5-diphenylpenta-1,4-dien-3-one, a representative diarylideneacetone. By temporarily masking the reactive α,β-unsaturated ketone system within a stable heterocyclic ring, this prodrug strategy aims to decrease systemic reactivity while allowing for targeted release of the active diarylideneacetone, potentially within the tumor microenvironment or other pathological tissues.

This document provides a comprehensive overview of the synthesis, mechanism of bioactivation, and detailed protocols for the in vitro and in vivo evaluation of this prodrug system, intended for researchers in drug development and chemical biology.

Section 1: Synthesis and Characterization of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one is achieved through a hetero-Michael addition reaction, effectively reversing the final step of its in vivo release. The parent diarylideneacetone, 1,5-diphenylpenta-1,4-dien-3-one (also known as dibenzylideneacetone), is reacted with a sulfur nucleophile, which cyclizes to form the stable six-membered thiopyranone ring.

Rationale for Synthetic Route

The chosen synthetic pathway is a direct and efficient method that mimics the biological formation of Michael adducts. The reaction of a diarylideneacetone with a sulfide source, such as hydrogen sulfide or sodium hydrosulfide, leads to a double Michael addition followed by an intramolecular cyclization to yield the desired tetrahydrothiopyran-4-one. This approach is advantageous due to the ready availability of the starting materials and the relatively straightforward reaction conditions.

Detailed Synthesis Protocol

Reaction: 1,5-Diphenylpenta-1,4-dien-3-one + H₂S → 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Materials:

  • 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone, DBA)

  • Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas

  • Ethanol or Methanol

  • Glacial Acetic Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-diphenylpenta-1,4-dien-3-one (1 equivalent) in ethanol (approximately 10-15 mL per gram of DBA).

  • Sulfur Source Addition:

    • Using Sodium Hydrosulfide: Add a solution of sodium hydrosulfide (1.1 equivalents) in ethanol to the reaction mixture dropwise at room temperature.

    • Using Hydrogen Sulfide Gas: Alternatively, bubble hydrogen sulfide gas through the ethanolic solution of DBA, in the presence of a catalytic amount of a base like sodium ethoxide, until the starting material is consumed (monitored by TLC).

  • Acidification & Reaction: After the addition of the sulfur source, add a catalytic amount of glacial acetic acid to the reaction mixture. Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 2,6-diphenyl-tetrahydro-thiopyran-4-one as a solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the cyclic structure.

    • ¹³C NMR: To verify the carbon skeleton.

    • FT-IR: To identify functional groups, particularly the carbonyl group (C=O) of the ketone.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Section 2: Mechanism of Bioactivation - The Retro-Michael Reaction

The efficacy of 2,6-diphenyl-tetrahydro-thiopyran-4-one as a prodrug hinges on its ability to revert to the active diarylideneacetone in vivo. The proposed mechanism for this bioactivation is a retro-Michael reaction , which is the reverse of the Michael addition reaction used for its synthesis.[4][5] This reaction involves the cleavage of the carbon-sulfur bonds, leading to the opening of the thiopyranone ring and the reformation of the α,β-unsaturated ketone system of the diarylideneacetone.

The Chemistry of the Retro-Michael Reaction

The retro-Michael reaction can be initiated by a change in physiological conditions, such as pH, or it can be enzyme-catalyzed.[5] In the context of a biological system, the presence of endogenous nucleophiles, such as glutathione (GSH), can facilitate this process. The reaction is essentially an elimination reaction where the sulfur acts as a leaving group.

G Prodrug 2,6-Diphenyl-tetrahydro- thiopyran-4-one (Prodrug) TransitionState Transition State Prodrug->TransitionState Bioactivation (Enzymatic or pH-mediated retro-Michael Reaction) ActiveDrug Diarylideneacetone (Active Drug) TransitionState->ActiveDrug Ring Opening Target Cellular Target (e.g., Protein Thiol) ActiveDrug->Target Michael Addition CovalentAdduct Covalent Adduct (Pharmacological Effect) Target->CovalentAdduct

Potential Triggers for Bioactivation
  • pH-Dependent Instability: The stability of the thiopyranone ring may be sensitive to changes in pH. The slightly acidic environment of some tumor tissues could potentially facilitate the retro-Michael reaction.

  • Enzymatic Cleavage: While the thioether bonds are generally stable, certain enzymes, such as glutathione S-transferases (GSTs) or other hydrolases that are often overexpressed in cancer cells, could potentially catalyze the cleavage of the C-S bonds.

  • Thiol-Mediated Exchange: High concentrations of intracellular thiols like glutathione can facilitate a thiol-exchange reaction, leading to the opening of the ring and release of the active drug.[6]

Section 3: In Vitro Evaluation Protocols

The in vitro evaluation of the prodrug is critical to validate the concept. The primary objectives are to demonstrate that the prodrug has reduced cytotoxicity compared to the parent diarylideneacetone and that it can be converted to the active form to exert its therapeutic effect.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one (Prodrug)

  • 1,5-Diphenylpenta-1,4-dien-3-one (Active Drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the prodrug and the active drug in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: The IC₅₀ value for the prodrug should be significantly higher than that of the active diarylideneacetone, demonstrating its reduced cytotoxicity.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC₅₀ (µM) [± SD]Fold Difference
1,5-Diphenylpenta-1,4-dien-3-one (Active Drug)MCF-7Value1x
2,6-Diphenyl-tetrahydro-thiopyran-4-one (Prodrug)MCF-7ValueValuex
1,5-Diphenylpenta-1,4-dien-3-one (Active Drug)HCT116Value1x
2,6-Diphenyl-tetrahydro-thiopyran-4-one (Prodrug)HCT116ValueValuex

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Section 4: In Vivo Evaluation Protocols

In vivo studies are essential to assess the pharmacokinetic profile and therapeutic efficacy of the prodrug in a whole-organism context.

Pharmacokinetic (PK) Study

A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the formation of the active drug in vivo.[6][10]

Materials:

  • Male/Female Balb/c or C57BL/6 mice (6-8 weeks old)

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution containing PEG400, Tween 80, and saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Step-by-Step Protocol:

  • Dosing Formulation: Prepare a homogenous suspension or solution of the prodrug in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., 10-50 mg/kg) and the dosing volume (typically 10 mL/kg for mice).

  • Animal Dosing: Administer the formulation to the mice via oral gavage.[11] Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the samples into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Extract the prodrug and the active drug from the plasma samples. A common method is protein precipitation, where a cold organic solvent like acetonitrile (containing an internal standard) is added to the plasma sample to precipitate proteins.[12] The sample is then centrifuged, and the supernatant is collected for analysis.

    • LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the prodrug and the active diarylideneacetone in the plasma samples.

  • Data Analysis: Plot the plasma concentration-time profiles for both the prodrug and the active drug. Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Expected Outcome: The prodrug should be detectable in the plasma, followed by the appearance and subsequent elimination of the active diarylideneacetone, confirming in vivo conversion.

G start Oral Gavage of Prodrug blood Blood Sampling (Time Points) start->blood plasma Plasma Separation blood->plasma extraction Protein Precipitation & Extraction plasma->extraction lcms LC-MS/MS Analysis extraction->lcms pk Pharmacokinetic Analysis lcms->pk

Efficacy Study in a Xenograft Mouse Model

An efficacy study will evaluate the ability of the prodrug to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells capable of forming tumors (e.g., HCT116)

  • Prodrug formulation and vehicle control

  • Calipers for tumor measurement

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, prodrug, and active drug if feasible and tolerated).

  • Treatment: Administer the compounds to the mice daily (or as determined by the PK study) via oral gavage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Expected Outcome: The prodrug should demonstrate significant tumor growth inhibition with reduced toxicity (e.g., less body weight loss) compared to the active drug administered at an equimolar dose.

Conclusion

The use of 2,6-diphenyl-tetrahydro-thiopyran-4-one as a prodrug for diarylideneacetones represents a rational and promising approach to overcome the toxicity limitations of this potent class of therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this prodrug strategy. Successful validation through these in vitro and in vivo studies will provide a strong foundation for the further development of this and similar prodrugs for clinical applications.

References

  • Allen, C.F.H., Fournier, J.O., & Humphlett, W.J. (1964). The Thermal Reversibility of the Michael Reaction: IV. Thiol Adducts. Canadian Journal of Chemistry, 42(11), 2616-2620.
  • Choi, Y. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-6.
  • European Journal of Organic Chemistry. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. European Journal of Organic Chemistry, 2018(25), 3369-3374.
  • Kurian, R., & Wang, H. (2025). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. International Journal of Molecular Sciences, 26(3), 988.
  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4545.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Shen, J., & Li, Y. (2017). Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones.
  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thiopyran – Knowledge and References. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Allen, C. F. H., & Humphlett, W. J. (1966). The Thermal Reversibility of the Michael Reaction: V. the Effect of the Structure of Certain Thiol Adducts on Cleavage. Canadian Journal of Chemistry, 44(20), 2315–2321.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • YouTube. (2017). Retrosynthesis of Michael Addition Reaction and Products (Make This). Retrieved from [Link]

  • Testa, B. (2009). Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps. Current Opinion in Chemical Biology, 13(3), 338-344.
  • ACS Publications. (2023). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.

Sources

Introduction: Strategic Design of Bioactive Thiopyran S-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides: Protocols and Mechanistic Insights

The 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxide scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These molecules are primarily designed as prodrugs to mitigate the toxicity associated with their parent compounds, diarylideneacetones (DAAs), which are known for their anti-kinetoplastidal properties.[1][2][3] The core concept revolves around masking the reactive Michael acceptor sites of DAAs within the thiopyranone ring. The introduction of the S-oxide functionality is a key strategic element; these sulfoxides can undergo facile β-elimination under physiological conditions, regenerating the active DAA in a controlled manner.[1][4] This approach aims to enhance the therapeutic index by maintaining anti-trypanosomal potency while reducing toxicity to mammalian cells.[2][3][5]

Despite their potential, the synthesis and stereochemical aspects of these S-oxides have not been extensively detailed in the literature, often lacking in efficiency and chemoselectivity.[1] This guide provides a comprehensive overview, presenting reliable, diastereoselective methodologies for the synthesis of the precursor 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their subsequent chemoselective oxidation to the target S-oxides. We will delve into the causality behind experimental choices, provide self-validating protocols, and explore the critical stereochemical outcomes of these transformations.

Overall Synthetic Workflow

The synthesis is conceptually a two-stage process. The first stage involves the construction of the core heterocyclic system, the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one, from readily available diarylideneacetones. The second stage is the selective oxidation of the sulfide within this ring to a sulfoxide, a transformation that requires careful control to prevent over-oxidation to the corresponding sulfone.

Caption: Overall two-stage synthetic pathway.

PART 1: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Precursors

The foundational step is the synthesis of the thiopyranone ring. This is typically achieved via a conjugate addition of a sulfur nucleophile to a diarylideneacetone, followed by an intramolecular cyclization. This reaction can produce both cis and trans diastereomers, which can often be separated by chromatography. The stereochemical outcome is influenced by reaction conditions.[6]

Protocol 1: Synthesis of (±)-trans- and cis-2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones

This protocol describes a general method adapted from established procedures for the reaction of diarylideneacetones with a sulfur source.[6][7]

Materials:

  • Substituted Diarylideneacetone (1.0 eq)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) (1.2 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the diarylideneacetone in ethanol (approx. 0.1 M concentration).

  • Nucleophile Addition: To this solution, add sodium hydrosulfide hydrate in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction is often accompanied by a color change.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Reduce the volume of ethanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the cis and trans isomers.

  • Characterization: Confirm the structures and stereochemistry of the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constants of the protons at C2 and C6 are diagnostic for assigning cis and trans configurations.[6][8]

PART 2: Chemoselective Oxidation to S-Oxides

The oxidation of the sulfide to a sulfoxide must be performed under mild conditions to prevent the formation of the sulfone byproduct.[1] This step introduces a new stereocenter at the sulfur atom, leading to the formation of different diastereomers depending on the stereochemistry of the starting sulfide.

Protocol 2: Diastereoselective Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides

This protocol outlines a reliable method for the chemoselective oxidation of the thiopyranone precursors.

Materials:

  • cis- or (±)-trans-2,6-Diaryl-4H-tetrahydro-thiopyran-4-one (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.0-1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the starting thiopyranone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA portion-wise to the stirred solution over 5-10 minutes. Rationale: Slow addition at low temperature helps to control the exothermicity of the reaction and improves selectivity, minimizing over-oxidation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy any excess peroxide.

    • Follow with the addition of saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure sulfoxide diastereomer(s).

  • Characterization: Analyze the product(s) by ¹H NMR, ¹³C NMR, IR (noting the appearance of the S=O stretch), and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Data Summary: Oxidation Reaction Parameters

The choice of oxidant and conditions can influence the stereochemical outcome and yield. The following table summarizes typical parameters for the oxidation step.

Starting IsomerOxidizing AgentEquivalentsSolventTemp. (°C)Typical Yield (%)
(±)-transm-CPBA1.1DCM085-95
cism-CPBA1.1DCM080-90
(±)-transOxone®1.5MeOH/H₂O2570-85
cisSodium Periodate1.2MeOH/H₂O2575-85

Yields are approximate and may vary based on the specific aryl substituents.

Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Heterocycle Formation: The use of sodium hydrosulfide provides a soft nucleophile (SH⁻) that readily undergoes a Michael addition to the α,β-unsaturated ketone system of the diarylideneacetone. The subsequent intramolecular cyclization is a thermodynamically favorable process leading to the stable six-membered thiopyranone ring.

  • Chemoselective Oxidation: The choice of m-CPBA as the oxidant is critical. It is a moderately reactive electrophilic oxygen donor that selectively oxidizes the nucleophilic sulfur atom at a much faster rate than it reacts with other functional groups present in the molecule (ketone, aryl rings). Using stoichiometric amounts (or a slight excess) at low temperatures is key to preventing the second, slower oxidation of the resulting sulfoxide to the sulfone.[9] Other reagents like Oxone® or sodium periodate can also be used but may require different solvent systems and temperature control to maintain selectivity.

Self-Validating System: Analytical Confirmation

Each stage of this synthesis must be rigorously validated to ensure the identity and purity of the intermediates and final products.

  • Reaction Monitoring (TLC): TLC is indispensable for tracking the consumption of starting materials and the appearance of products. A change in the retention factor (Rƒ) clearly indicates a chemical transformation. For the oxidation step, the sulfoxide product is typically more polar than the starting sulfide and will have a lower Rƒ.

  • Structural Confirmation (NMR):

    • ¹H NMR: Confirms the formation of the thiopyranone ring by the appearance of characteristic signals for the protons adjacent to the sulfur and carbonyl groups. Upon oxidation, there is a significant downfield shift of the protons alpha to the new sulfoxide group due to its anisotropic effect.

    • ¹³C NMR: The chemical shifts of the carbons alpha to the sulfur atom (C2 and C6) are diagnostic and will shift upon oxidation.

  • Functional Group Analysis (IR): Infrared spectroscopy provides direct evidence of the oxidation. The spectrum of the product will show a strong absorption band typically in the range of 1030-1070 cm⁻¹, which is characteristic of the S=O stretching vibration, a band that is absent in the sulfide precursor.

  • Molecular Weight Verification (MS): Mass spectrometry (preferably HRMS) confirms the successful incorporation of an oxygen atom. The molecular weight of the S-oxide product will be exactly 15.9949 Da higher than that of the sulfide precursor.

Stereochemical Considerations in S-Oxidation

The oxidation of the sulfur atom creates a new chiral center, leading to diastereomeric products. The stereochemical outcome is dictated by the direction of attack of the oxidizing agent, which is influenced by the existing stereochemistry of the thiopyranone ring.

Stereochemistry cluster_cis Oxidation of cis-Sulfide cluster_trans Oxidation of trans-Sulfide cis_sulfide cis-Sulfide cis_sulfoxide_1 Diastereomer A (e.g., Axial Attack) cis_sulfide->cis_sulfoxide_1 + [O] cis_sulfoxide_2 Diastereomer B (e.g., Equatorial Attack) cis_sulfide->cis_sulfoxide_2 + [O] trans_sulfide (±)-trans-Sulfide trans_sulfoxide Single Pair of Enantiomers (Specific Diastereomer) trans_sulfide->trans_sulfoxide + [O]

Caption: Stereochemical pathways of oxidation.

As illustrated, the oxidation of a cis-sulfide, which typically exists in a chair conformation with both aryl groups equatorial, can theoretically yield two different diastereoisomers depending on whether the oxygen is delivered to the axial or equatorial face of the sulfur atom.[1] In contrast, the oxidation of the trans-isomer often proceeds with higher diastereoselectivity, favoring attack from the less sterically hindered face. The precise stereochemical assignment of the resulting sulfoxides requires advanced NMR techniques (e.g., NOESY) or X-ray crystallography.

References

  • Ettari, R., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 25(8), 1934. Available from: [Link]

  • Sankar, C., Umamatheswari, S., & Pandiarajan, K. (2014). Spectral characterization and crystal structure of some 2,6-diarylthian-4-one hydrazone derivatives. Journal of Molecular Structure, 1076, 558-566. (Referenced in ResearchGate compilation). Available from: [Link]

  • Pourabdi et al. (2016). Synthesis of thiopyrano[4,3-b]pyran derivatives. (Referenced in Taylor & Francis compilation). Available from: [Link]

  • ResearchGate. (n.d.). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides. ResearchGate. Available from: [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available from: [Link]

  • Ettari, R., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides... PubMed. Available from: [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate. Available from: [Link]

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(40), e202200877. Available from: [Link]

  • ResearchGate. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides... ResearchGate. Available from: [Link]

  • CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available from: [Link]

  • ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction... ResearchGate. Available from: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Akhter, M. S., et al. (2015). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Journal of Chemical and Pharmaceutical Research, 7(12), 38-46. Available from: [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Baxter, C. A. R., & Whiting, D. A. (1968). Stereochemistry and structure in the tetrahydro-1-thio-4-pyrone and tetrahydro-4-pyrone series. Journal of the Chemical Society C: Organic, 1174. Available from: [Link]

  • PubChem. (n.d.). 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Available from: [Link]

  • ResearchGate. (n.d.). Structures of the (±)-trans- and cis-2,6-diaryltetrahydrothiopyran-4-one S-oxides... ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). [PDF] Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides... Semantic Scholar. Available from: [Link]

  • MDPI. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides... MDPI. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimalarial Scaffolds

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the emergence and spread of drug-resistant Plasmodium falciparum strains undermining the efficacy of current artemisinin-based combination therapies. This escalating resistance necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold has emerged as a promising chemotype in this pursuit. These compounds are structurally related to curcuminoids and diarylideneacetones (DAAs), which are known to possess a range of biological activities.

A key hypothesis for the antimalarial potential of 2,6-diaryl-tetrahydro-thiopyran-4-ones lies in their role as prodrugs.[1] It is proposed that these stable heterocyclic compounds can mask the reactive α,β-unsaturated ketone moieties of DAAs, potentially reducing off-target toxicity.[1] Once metabolized, they may regenerate the active DAA, which can then act as a Michael acceptor, forming covalent adducts with parasitic biomolecules, such as essential thiols in enzymes like glutathione reductase, thereby disrupting the parasite's redox balance.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and in vivo evaluation of 2,6-diphenyl-tetrahydro-thiopyran-4-one analogs. It offers detailed, field-proven protocols and explains the scientific rationale behind the experimental designs, ensuring a robust and self-validating workflow for the identification of novel antimalarial leads.

Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one Analogs

The core synthesis of the 2,6-diaryl-tetrahydro-thiopyran-4-one scaffold is achieved through a diastereoselective reaction that allows for a wide range of substituents on the aryl rings.[1] This flexibility is crucial for a thorough investigation of the structure-activity relationship (SAR).

Generalized Synthetic Workflow

The synthesis typically involves the reaction of a diarylideneacetone (DAA) with a sulfur source. The DAAs themselves are readily synthesized via a Claisen-Schmidt condensation of an appropriate substituted benzaldehyde with acetone.

Synthesis Workflow Sub_Benzaldehyde Substituted Benzaldehyde DAA Diarylideneacetone (DAA) Analog Sub_Benzaldehyde->DAA Claisen-Schmidt Condensation Acetone Acetone Acetone->DAA Thiopyranone 2,6-Diaryl-tetrahydro- thiopyran-4-one Analog DAA->Thiopyranone Cyclization Sulfur_Source Sulfur Source (e.g., Na2S) Sulfur_Source->Thiopyranone

Caption: Generalized workflow for the synthesis of 2,6-diaryl-tetrahydro-thiopyran-4-one analogs.

Protocol: Synthesis of a Representative 2,6-Diaryl-tetrahydro-thiopyran-4-one Analog

This protocol describes a general method for the synthesis of the tetrahydrothiopyranone scaffold, which can be adapted for various substituted analogs.

Part A: Synthesis of Diarylideneacetone (DAA)

  • Reaction Setup: To a stirred solution of a substituted benzaldehyde (2.0 eq.) and acetone (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A precipitate usually forms.

  • Isolation and Purification: Filter the precipitated product and wash thoroughly with water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure diarylideneacetone analog.

Part B: Cyclization to form 2,6-Diaryl-tetrahydro-thiopyran-4-one

  • Reaction Setup: Dissolve the synthesized diarylideneacetone (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water.

  • Addition of Sulfur Source: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq.) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,6-diaryl-tetrahydro-thiopyran-4-one analog.[1]

In Vitro Antimalarial Activity Assessment

The primary in vitro assay to determine the potency of the synthesized analogs is the parasite growth inhibition assay using cultured P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose.

Protocol: SYBR Green I-based Parasite Growth Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds.

  • Parasite Culture: Maintain asynchronous or synchronous (ring-stage) cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) P. falciparum strains in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Assay Plate Setup: Add 100 µL of the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compound solutions to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well. Mix gently and incubate in the dark at room temperature for 1 hour. The lysis buffer typically contains Tris buffer, EDTA, saponin, and Triton X-100.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the positive control (100% growth). Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cytotoxicity Assay against Mammalian Cells

To assess the selectivity of the compounds, a standard cytotoxicity assay against a mammalian cell line (e.g., HEK293T or HepG2) is essential.

  • Cell Culture: Culture the chosen mammalian cell line in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or Resazurin assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite.

Data Presentation: A Case Study with Tetrahydropyranone Analogs

Table 1: In Vitro Antiplasmodial Activity of Representative Tetrahydropyranone Analogs [2]

Compound IDR¹, R² SubstituentsIC₅₀ (µM) vs. Pf3D7 (CQ-sensitive)IC₅₀ (µM) vs. PfINDO (CQ-resistant)
DATP-A H> 50> 50
DATP-B 4-NO₂2.651.37
DATP-C 3-NO₂2.600.52
DATP-D 4-OH, 3,5-(OCH₃)₂1.951.10
DATP-E 3,4,5-(OCH₃)₃1.721.44
Chloroquine -0.020.25

Data is representative of findings from a study on 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones and is presented here for illustrative purposes.[2]

Structure-Activity Relationship (SAR) Insights

SAR Insights cluster_0 Activity Determinants Core 2,6-Diaryl-tetrahydro-thiopyran-4-one Core Aryl Rings (R¹, R²) Unsubstituted Unsubstituted (R=H) Inactive Core:f1->Unsubstituted EWG Electron-Withdrawing Groups (e.g., -NO₂) Increased Potency Core:f1->EWG EDG Electron-Donating Groups (e.g., -OCH₃, -OH) Moderate to Good Potency Core:f1->EDG Position Positional Isomerism (e.g., meta vs. para -NO₂) Affects Potency and Selectivity Core:f1->Position

Caption: Key SAR takeaways for aryl substitutions on the core scaffold.

  • Necessity of Aryl Substitution: The unsubstituted parent compound (DATP-A) is inactive, indicating that the aryl substituents are crucial for antimalarial activity.[2]

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like the nitro (-NO₂) group at the meta or para positions of the phenyl rings (DATP-B, DATP-C) leads to potent antiplasmodial activity.[2] Notably, the meta-substituted analog (DATP-C) showed significantly higher potency against the resistant strain.[2]

  • Electron-Donating Groups (EDGs): Analogs with multiple methoxy (-OCH₃) and hydroxyl (-OH) groups (DATP-D, DATP-E) also demonstrated good activity against both sensitive and resistant strains.[2] This suggests that both electronic and steric factors play a role in the interaction with the parasitic target.

In Vivo Efficacy Assessment in a Murine Model

Promising candidates from in vitro screening must be evaluated for in vivo efficacy. The Plasmodium berghei-infected mouse model is a standard for these studies.

Protocol: 4-Day Suppressive Test (Peter's Test)

This is the standard initial test to evaluate the in vivo antimalarial activity of a compound.

  • Animal Model: Use Swiss albino mice (6-8 weeks old, 18-22 g).

  • Infection: Inoculate mice intraperitoneally with 0.2 mL of P. berghei-infected blood containing approximately 1x10⁷ parasitized erythrocytes.

  • Grouping and Dosing: Randomize the infected mice into groups (n=5 per group):

    • Vehicle Control (e.g., 7% Tween 80, 3% ethanol in distilled water)

    • Positive Control (e.g., Chloroquine at 5 mg/kg/day)

    • Test Groups (e.g., three dose levels of the test compound, such as 25, 50, and 100 mg/kg/day)

  • Treatment: Administer the compounds orally (or by the desired route) once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of chemosuppression using the following formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.

  • Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.

Table 2: Illustrative In Vivo Efficacy in P. berghei-infected Mice [2]

Treatment Group (100 mg/kg, oral)Average Parasitemia (%) on Day 5% ChemosuppressionMean Survival Time (Days)
Vehicle Control 35.2-8.5
DATP-D 15.157.111.5
Chloroquine (5 mg/kg) 1.894.9> 20

Data is representative of findings from a study on 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones and is presented here for illustrative purposes.[2]

Proposed Mechanism of Action

The primary hypothesized mechanism of action for 2,6-diaryl-tetrahydro-thiopyran-4-ones is their function as prodrugs that release diarylideneacetones (DAAs).[1]

Mechanism of Action Thiopyranone Thiopyranone Prodrug (Stable, Less Toxic) Metabolism Parasite Metabolism (e.g., enzymatic cleavage) Thiopyranone->Metabolism DAA Diarylideneacetone (DAA) (Active Michael Acceptor) Metabolism->DAA Inhibition Covalent Adduct Formation DAA->Inhibition Target Parasite Thiol-containing Enzymes (e.g., GR, TrxR) Target->Inhibition Outcome Disruption of Redox Homeostasis & Parasite Death Inhibition->Outcome

Caption: Proposed prodrug mechanism of action for thiopyranone analogs.

This prodrug strategy offers a significant advantage by potentially reducing the inherent reactivity and associated cytotoxicity of DAAs while ensuring their targeted release within the parasite. The active DAA can then irreversibly inhibit crucial parasitic enzymes, leading to a cascade of oxidative stress and eventual parasite death. Further mechanistic studies, such as enzyme inhibition assays with recombinant parasitic proteins, are warranted to validate this hypothesis.

Conclusion and Future Directions

The 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold represents a promising starting point for the development of a new class of antimalarial agents. The synthetic accessibility and the potential for a targeted prodrug approach make these compounds highly attractive. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of novel analogs. Future work should focus on synthesizing a broad library of these thiopyranone derivatives to establish a direct and comprehensive SAR, optimizing for both high potency against resistant P. falciparum strains and favorable pharmacokinetic properties to translate in vitro activity into in vivo efficacy.

References

  • Gendron, T., Lanfranchi, D. A., Wenzel, N. I., Kessedjian, H., & Davioud-Charvet, E. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(8), 1689. [Link]

  • Kumar, A., Sharma, S., Kumar, K., Siddiqui, A. A., & Singh, S. (2023). Antiplasmodial and Antimalarial Activity of 3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones via Inhibition of Plasmodium falciparum Pyridoxal Synthase. ChemMedChem, 18(1), e202200411. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Curcumin-Inspired Scaffold

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, synthetic modifications of natural products offer a promising avenue for developing new chemical entities with enhanced pharmacological profiles. 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a heterocyclic ketone, emerges from this strategy as a derivative of curcumin. Curcumin, the principal curcuminoid in turmeric, is renowned for its broad spectrum of biological activities, yet its therapeutic application is often hampered by poor bioavailability and metabolic instability. The structural modifications inherent in 2,6-Diphenyl-tetrahydro-thiopyran-4-one aim to address these limitations while retaining or even enhancing the therapeutic potential of the parent compound.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the in vitro evaluation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. We will delve into detailed protocols for a panel of assays designed to elucidate its cytotoxic, anti-parasitic, and pro-apoptotic activities. The rationale behind each experimental choice is explained to provide a deeper understanding of the data generated and to ensure the establishment of a robust, self-validating experimental workflow.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 2,6-Diphenyl-tetrahydro-thiopyran-4-one is paramount for the design and execution of meaningful in vitro assays.

PropertyValueSource
Molecular FormulaC₁₇H₁₆OS[1]
Molecular Weight268.37 g/mol [1]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in DMSO and other organic solvents. Limited aqueous solubility.

Stock Solution Preparation:

Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of 2,6-Diphenyl-tetrahydro-thiopyran-4-one in sterile, anhydrous Dimethyl Sulfoxide (DMSO). For most in vitro assays, a 10 mM or 20 mM stock solution is a suitable starting point. It is crucial to note that the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflows

The following diagram illustrates a logical workflow for the in vitro characterization of 2,6-Diphenyl-tetrahydro-thiopyran-4-one, starting from primary screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation cytotoxicity Cytotoxicity/Viability Assay (MTT) apoptosis_detection Apoptosis Detection (Annexin V/PI) cytotoxicity->apoptosis_detection If cytotoxic dnpk_inhibition DNA-PK Inhibition Assay cytotoxicity->dnpk_inhibition If cytotoxic against cancer cell lines antiparasitic Anti-parasitic Assays (Leishmania, Trypanosoma) caspase_activity Caspase-3/7 Activity Assay apoptosis_detection->caspase_activity If apoptotic stock_prep Compound Stock Preparation (in DMSO) serial_dilution Serial Dilution stock_prep->serial_dilution serial_dilution->cytotoxicity serial_dilution->antiparasitic

Caption: A streamlined workflow for the in vitro evaluation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Protocol 1: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[2]

Materials:

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one stock solution (10 mM in DMSO)

  • Selected cell lines (e.g., HeLa, A549, or relevant cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,6-Diphenyl-tetrahydro-thiopyran-4-one in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with 2,6-Diphenyl-tetrahydro-thiopyran-4-one (from cytotoxicity experiments)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Following treatment with 2,6-Diphenyl-tetrahydro-thiopyran-4-one for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Protocol 3: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[5] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the caspase-3/7 activity.[5]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Cells treated with 2,6-Diphenyl-tetrahydro-thiopyran-4-one

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of 2,6-Diphenyl-tetrahydro-thiopyran-4-one as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the luminescence of treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

apoptosis_pathway compound 2,6-Diphenyl-tetrahydro- thiopyran-4-one cell Target Cell compound->cell Treatment apoptosis Apoptosis Induction cell->apoptosis ps_translocation Phosphatidylserine Translocation apoptosis->ps_translocation caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation cell_death Cell Death ps_translocation->cell_death caspase_activation->cell_death

Caption: Proposed mechanism of action leading to apoptosis.

Protocol 4: In Vitro Anti-leishmanial Assay

Principle: This assay determines the ability of 2,6-Diphenyl-tetrahydro-thiopyran-4-one to inhibit the growth of Leishmania promastigotes, the extracellular, motile form of the parasite. A resazurin-based method is commonly used, where viable parasites reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes

  • Complete M199 or RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one stock solution

  • Resazurin solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate fluorometer or spectrophotometer

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete medium at 26°C until they reach the late logarithmic phase of growth.

  • Parasite Seeding: Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh medium. Add 100 µL of this suspension to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of serially diluted 2,6-Diphenyl-tetrahydro-thiopyran-4-one to the wells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours at 26°C.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.

Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value as described for the MTT assay.

Protocol 5: In Vitro Anti-trypanosomal Assay

Principle: Similar to the anti-leishmanial assay, this protocol assesses the effect of 2,6-Diphenyl-tetrahydro-thiopyran-4-one on the viability of Trypanosoma species, such as Trypanosoma brucei. A resazurin-based assay is also suitable for this purpose.

Materials:

  • Trypanosoma brucei bloodstream forms

  • Complete HMI-9 medium

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one stock solution

  • Resazurin solution

  • 96-well plates

  • Microplate fluorometer or spectrophotometer

Procedure:

  • Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in complete HMI-9 medium at 37°C in a 5% CO₂ incubator.

  • Parasite Seeding: Dilute the parasites to a concentration of 2 x 10⁴ cells/mL in fresh medium and add 100 µL to each well.

  • Compound Addition: Add 100 µL of serially diluted 2,6-Diphenyl-tetrahydro-thiopyran-4-one. Include a positive control (e.g., diminazene aceturate) and a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Resazurin Addition and Measurement: Follow steps 5 and 6 from the anti-leishmanial assay protocol.

Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.

Protocol 6: DNA-Dependent Protein Kinase (DNA-PK) Inhibition Assay

Principle: DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Its inhibition can sensitize cancer cells to DNA-damaging agents. This assay measures the kinase activity of DNA-PK by quantifying the amount of ADP produced from ATP during the phosphorylation of a specific substrate. The ADP is then converted back to ATP, which is detected using a luciferase/luciferin reaction.[6]

Materials:

  • DNA-PK Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Purified DNA-PK enzyme

  • DNA-PK substrate

  • ATP

  • 2,6-Diphenyl-tetrahydro-thiopyran-4-one stock solution

  • White-walled 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, enzyme, substrate, ATP, and test compound dilutions as per the kit manufacturer's instructions.

  • Kinase Reaction: In a 384-well plate, add the DNA-PK enzyme, the test compound at various concentrations, and the substrate/ATP mix.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. A decrease in signal indicates inhibition of DNA-PK. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. By systematically evaluating its cytotoxicity, pro-apoptotic potential, and anti-parasitic activity, researchers can gain valuable insights into its therapeutic promise. Positive results from these assays would warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize the lead compound. The versatility of the thiopyran scaffold suggests that derivatives of 2,6-Diphenyl-tetrahydro-thiopyran-4-one could be synthesized and screened to identify analogs with improved potency and selectivity, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules. [Link]

  • PubChem. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol. [Link]

  • In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate. BMC Complementary Medicine and Therapies. [Link]

  • Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. International Journal of Molecular Sciences. [Link]

  • In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Assessment of the in vitro trypanocidal activity. protocols.io. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • (PDF) Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI. [Link]

  • Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. Molecular Cancer Therapeutics. [Link]

  • In Vitro Antioxidant and Antitrypanosomal Activities of Extract and Fractions of Terminalia catappa. MDPI. [Link]

  • (PDF) An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kinase. bioNova científica. [Link]

  • In vitro and in vivo Antitrypanosomal Activities of Annona muricata Leaf Extracts in Trypanosoma brucei brucei Experimentally Infected Albino Rats. International Journal of TROPICAL DISEASE & Health. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of Thiopyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Promise of Thiopyran Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Thiopyran derivatives, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and significant biological activities, including antimicrobial properties.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the systematic evaluation of thiopyran derivatives as potential antimicrobial agents.

The rationale for investigating thiopyran derivatives lies in their structural versatility, which allows for the synthesis of a wide array of analogues. This chemical diversity is crucial for exploring structure-activity relationships (SAR), aiming to optimize potency and selectivity while minimizing toxicity.[3][4][5] This document will detail the foundational assays for determining the antimicrobial efficacy of these compounds, focusing on established, robust methodologies that ensure data integrity and reproducibility.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the concentration of a compound required to inhibit or kill a specific microorganism. The choice of methodology is critical and should be guided by the research question, the properties of the thiopyran derivatives being tested, and adherence to international standards. This guide will focus on the most common and well-validated in vitro methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar disk diffusion for preliminary screening, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity.

A crucial aspect of any antimicrobial evaluation is the use of standardized protocols and quality control strains. Organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide detailed guidelines to ensure the reliability and comparability of results across different laboratories.[6][7][8] Adherence to these standards is a cornerstone of good laboratory practice in this field.

Part 1: Initial Screening of Antimicrobial Activity

A preliminary assessment of a library of newly synthesized thiopyran derivatives is essential to identify promising lead compounds for further investigation. The agar disk diffusion method is a widely used, simple, and cost-effective technique for this initial screening.[9][10][11]

Agar Disk Diffusion Method

The principle of the Kirby-Bauer disk diffusion method is based on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism.[10][12] The presence of a zone of inhibition around the disk indicates the compound's ability to inhibit microbial growth.[10][13] The size of this zone is influenced by factors such as the compound's diffusion rate, its intrinsic antimicrobial activity, and the susceptibility of the microorganism.[12]

Protocol 1: Agar Disk Diffusion Assay

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism on a suitable agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match the 0.5 McFarland standard.[14][15] This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[13][16]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the thiopyran derivative. A common starting concentration is 1 mg/mL.[17]

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • Include positive control disks (e.g., a known antibiotic like streptomycin or fusidic acid) and a negative control disk (impregnated with the solvent used to dissolve the thiopyran derivative).[9]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours under aerobic conditions.[15][18]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.[11]

Data Presentation: Initial Screening of Thiopyran Derivatives

Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Thiopyran-A10158
Thiopyran-B102214
Thiopyran-C1000
Streptomycin102520
Solvent-00

Part 2: Quantitative Evaluation of Antimicrobial Potency

Compounds that demonstrate promising activity in the initial screening should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][19] The broth microdilution method is the gold standard for determining MIC values due to its quantitative nature and efficiency.[20][21]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the thiopyran derivative in a liquid growth medium in a 96-well microtiter plate.[22][23] Each well is then inoculated with a standardized suspension of the test microorganism.[24]

Protocol 2: Broth Microdilution Assay

  • Preparation of Thiopyran Derivative Stock Solution:

    • Dissolve the thiopyran derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a working solution by diluting the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the working solution of the thiopyran derivative to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18][25]

    • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the inoculated broth.

    • Sterility Control: Wells containing only uninoculated broth.

    • Positive Control: A known antibiotic with a known MIC against the test strain.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of the thiopyran derivative at which there is no visible growth (turbidity) as observed with the naked eye.[18]

Data Presentation: MIC Values of Lead Thiopyran Derivatives

Compound IDMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
Thiopyran-B1632>64
Thiopyran-D81664
Vancomycin1N/AN/A
Ciprofloxacin0.50.0150.25

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like CLSI or EUCAST.[19]

Part 3: Determining Bactericidal vs. Bacteriostatic Activity

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[24][26][27]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a continuation of the broth microdilution assay.[22] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium.

Protocol 3: MBC Assay

  • Following MIC Determination:

    • From each well of the MIC plate that shows no visible turbidity, take a 10-100 µL aliquot.

  • Subculturing:

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the thiopyran derivative that results in no colony formation on the subculture plates, corresponding to a ≥3-log10 reduction in CFU/mL from the initial inoculum.[25]

Data Presentation: Comparison of MIC and MBC Values

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Thiopyran-BS. aureus16322 (Bactericidal)
Thiopyran-DE. coli16>64>4 (Bacteriostatic)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Part 4: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. For thiopyran and related thiophene derivatives, several mechanisms have been proposed, including disruption of the bacterial cell membrane and inhibition of essential enzymes.[28][29]

Potential Mechanisms of Action of Thiopyran Derivatives
  • Membrane Permeabilization: Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[28]

  • Enzyme Inhibition: Certain thiophenyl-pyrimidine derivatives have been found to inhibit FtsZ polymerization, a key step in bacterial cell division.[29] Other potential targets include DNA gyrase and dihydrofolate reductase (DHFR).[30]

  • Outer Membrane Protein (OMP) Interaction: Molecular docking studies suggest that some thiophene derivatives may bind to and disrupt the function of outer membrane proteins in Gram-negative bacteria.[25][28]

Experimental Workflow for Mechanism of Action Studies

G cluster_0 Initial Hit Identification cluster_1 Quantitative Potency Assessment cluster_2 Mechanism of Action Studies A Synthesis of Thiopyran Derivatives B High-Throughput Screening (e.g., Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C Active Compounds D MBC Determination C->D E Membrane Permeability Assays C->E F Enzyme Inhibition Assays C->F G Molecular Docking Studies C->G

Caption: Workflow for antimicrobial evaluation of thiopyran derivatives.

Conclusion

The systematic evaluation of thiopyran derivatives for antimicrobial activity requires a multi-faceted approach, beginning with robust screening assays and progressing to quantitative potency determination and mechanistic studies. Adherence to standardized protocols, such as those outlined in this guide and provided by EUCAST and CLSI, is paramount for generating reliable and reproducible data. The insights gained from these studies are critical for advancing promising thiopyran derivatives through the drug development pipeline and addressing the pressing global health challenge of antimicrobial resistance.

References

  • Al-Zahrani, F. M., El-Emam, A. A., Al-Tamimi, A. M., & Al-Ghamdi, S. A. (2018). Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules, 23(10), 2509. [Link]

  • Molina-Panadero, S., Morales-Tenorio, S., Redondo, F. J., Bores, L., Bleriot, I., Gil, C., Martínez, J. L., & Smani, Y. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. [Link]

  • Wójcik, M., & Szemraj, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Miro-Canturri, A., et al. (2021). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. [Link]

  • Al-Omar, M. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 21(9), 1205. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]

  • Nayak, S. K., et al. (2018). Structure activity relationship. ResearchGate. [Link]

  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. ResearchGate. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Desai, N. C., et al. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie. [Link]

  • Abdel-Aziz, M., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Al-Abdullah, E. S., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Chen, J., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Bhuiyan, M. M. H., et al. (2008). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. ResearchGate. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. CGSpace. [Link]

  • EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • El-Sayed, N. F., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. [Link]

  • Molina-Panadero, S., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed. [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Alvarez-Ginarte, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Al-Ghorbani, M., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,6-Diphenyl-tetrahydro-thiopyran-4-one?

A1: The most prevalent and direct method is the reaction of 1,5-diphenyl-1,4-pentadien-3-one (dicinnamylacetone) with a sulfide source. Typically, hydrogen sulfide gas is passed through a solution of the starting material in a suitable solvent like ethanol or acetic acid, often in the presence of a basic catalyst.[1] This reaction proceeds via a double Michael addition of the sulfide nucleophile to the α,β-unsaturated ketone system.

Q2: What is a typical yield for this synthesis?

A2: While yields are highly dependent on reaction conditions and purification methods, well-optimized procedures can achieve high yields. For instance, a reported synthesis of a similar compound, cis-2r,6c-distyryltetrahydrothiopyran-4-one, was achieved through the reaction of the corresponding dienone with hydrogen sulphide.[1] A different approach to making the parent 4H-thiopyran-4-one from the tetrahydro precursor reported a 91% yield for the initial cyclization step.[2] Yields for the 2,6-diphenyl derivative can vary, but researchers should target yields above 70% under optimized conditions.

Q3: What are the key safety precautions for this reaction?

A3: The primary safety concern is the use of hydrogen sulfide (H₂S), a highly toxic, flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur at high concentrations, making it an unreliable indicator of its presence. All manipulations involving H₂S must be conducted in a well-ventilated fume hood. A neutralization trap (e.g., a bubbler containing bleach or a strong base) should be used to scrub excess H₂S from the reaction off-gas.

Troubleshooting Guide: Side Reactions & Purification

This section addresses specific problems you may encounter during the synthesis and purification of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product. The starting material seems to have been consumed, but the main product is absent. What could be the issue?

A: This is a common issue that can stem from several factors related to the reaction equilibrium, reagent quality, and reaction conditions.

  • Plausible Cause 1: Reversible Reaction/Decomposition. The formation of the thiopyranone can be reversible. More importantly, the product itself can be susceptible to elimination reactions, particularly under harsh basic or acidic conditions, which can regenerate the starting diarylideneacetone (DAA) or lead to other degradation pathways.[3]

  • Troubleshooting Steps:

    • Control pH: Ensure the pH of your reaction medium is appropriate. While a basic catalyst is often used to deprotonate H₂S, excessively strong bases or prolonged reaction times at high temperatures can promote side reactions. Use a mild base like sodium acetate or triethylamine.

    • Monitor Temperature: Run the reaction at room temperature or slightly below to minimize thermal decomposition and side reactions.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if your reagents or solvent have peroxide impurities.

Issue 2: Presence of Unexpected Byproducts

Q: My crude product's NMR and Mass Spec data show signals that do not correspond to the starting material or the desired product. What are these impurities?

A: The formation of byproducts is the most frequent challenge. The sulfur atom in the thiopyran ring is susceptible to oxidation, and elimination reactions are also possible.

  • Plausible Cause 1: Oxidation to Sulfoxide and Sulfone. The sulfide moiety is easily oxidized to the corresponding sulfoxide and subsequently to the sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[3] These oxidations are often difficult to prevent entirely. The synthesis of the sulfone derivatives is sometimes a desired outcome and can be achieved using oxidizing agents like peracetic acid.[3]

    • Identification: The sulfoxide (M+16) and sulfone (M+32) will have higher molecular weights than the desired product. In ¹³C NMR, the carbons adjacent to the sulfur (C2 and C6) will be shifted downfield upon oxidation.

  • Plausible Cause 2: β-Elimination Products. Upon oxidation to the sulfoxide or sulfone, the product is primed for β-elimination, which can regenerate the starting diarylideneacetone (DAA).[3] This is a known reactivity pattern for this class of compounds.[3]

    • Identification: The presence of the starting material or other olefinic compounds in the product mixture.

  • Plausible Cause 3: Dimerization/Polymerization. Thiochalcones, which can be related intermediates or byproducts, are known to undergo dimerization.[4] While less common for the main reaction, similar reactive intermediates could lead to higher-order structures.

The workflow for identifying and mitigating these byproducts is outlined below:

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_byproducts Potential Byproducts cluster_solutions Mitigation Strategy start Crude Product Mixture tlc TLC shows multiple spots start->tlc ms LC-MS / HRMS tlc->ms Isolate spots or analyze mixture nmr ¹H & ¹³C NMR tlc->nmr sulfoxide Sulfoxide (M+16) ms->sulfoxide Identify by MW sulfone Sulfone (M+32) ms->sulfone Identify by MW elimination Elimination Product (e.g., DAA) ms->elimination Identify by MW nmr->sulfoxide Identify by shifts nmr->sulfone Identify by shifts nmr->elimination Identify by shifts purification Column Chromatography (Gradient Elution) sulfoxide->purification Separate from product conditions Modify Reaction Conditions (Inert atmosphere, lower temp.) sulfoxide->conditions Prevent formation sulfone->purification Separate from product sulfone->conditions Prevent formation elimination->purification Separate from product

Caption: Troubleshooting workflow for byproduct identification.

Data Summary: Common Byproducts
Byproduct NameMolecular Weight ChangeKey Analytical SignatureMitigation Strategy
2,6-Diphenyl-tetrahydro-thiopyran-4-one S-oxide+16 amu¹³C NMR: Downfield shift of C2/C6. IR: S=O stretch (~1050 cm⁻¹).Use degassed solvents; run under inert atmosphere.
2,6-Diphenyl-tetrahydro-thiopyran-4-one S,S-dioxide (Sulfone)+32 amu¹³C NMR: Further downfield shift of C2/C6. IR: Two S=O stretches (~1130 & 1300 cm⁻¹).Avoid any oxidizing agents; limit exposure to air.
1,5-Diphenyl-1,4-pentadien-3-one (DAA)-34 amu (from H₂S loss)¹H NMR: Characteristic olefinic protons. UV-Vis: Strong chromophore.Ensure complete reaction; use milder workup conditions.
Issue 3: Purification Challenges

Q: I am having difficulty separating my product from the byproducts using column chromatography. The spots are very close on the TLC plate.

A: The polarity of the desired product, its sulfoxide, and sulfone derivatives can be very similar, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A common starting point is a hexane/ethyl acetate gradient. If this fails, try dichloromethane/methanol or toluene/ethyl acetate systems. The addition of a small percentage of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic ones) can sometimes dramatically improve separation, but be mindful of product stability.

    • Recrystallization: This is often the most effective method for purifying the target compound, especially if it is a solid. Experiment with various solvent pairs (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate/heptane) to find conditions that yield high-purity crystals.

    • Preparative HPLC: If high purity is essential and quantities are small, reverse-phase preparative HPLC can provide excellent separation, although it is less scalable.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

This protocol is a generalized procedure based on common methods for this class of compounds.[1][2]

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (Dicinnamylacetone)

  • Ethanol (degassed)

  • Sodium Acetate

  • Hydrogen Sulfide (gas cylinder)

  • Nitrogen or Argon gas

  • 5% HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a bleach scrubber, dissolve 1,5-diphenyl-1,4-pentadien-3-one (1 equivalent) and sodium acetate (1.2 equivalents) in degassed ethanol.

  • Purge the system with nitrogen or argon for 15 minutes.

  • Bubble hydrogen sulfide gas through the stirred solution at a slow, steady rate at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours when the starting material spot has disappeared.

  • Once complete, stop the H₂S flow and purge the system with nitrogen for 30 minutes to remove all residual H₂S.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for the target compound.

References

  • Delaive, E., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4989. Available at: [Link]

  • Li, X., et al. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 12, 12345-12356. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

  • Chen, C. H., et al. (1979). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 44(12), 2170-2171. Available at: [Link]

  • Sivakumar, S., et al. (2012). Synthesis, spectral characterization, and theoretical studies on cis-2r,6c-distyryltetrahydrothiopyran-4-one and its oxime. Journal of Molecular Structure, 1012, 182-190. Available at: [Link]

  • Chen, C. H. (1979). Synthesis of 4H-thiopyran-4-ones. Publication of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimizing Thiopyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiopyran-4-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thiopyran-4-ones are valuable intermediates in drug discovery and materials science, but their synthesis can present unique challenges. This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your reaction conditions for successful outcomes.

Section 1: Troubleshooting Low to No Product Yield

Low product yield is one of the most common issues encountered in synthetic chemistry. This section addresses the primary causes and provides a systematic approach to resolving them.

Frequently Asked Questions (FAQs)

Q1: My reaction has produced a very low yield, or TLC/LC-MS analysis shows no product formation at all. What are the most likely causes?

A1: When a reaction fails to yield the desired product, the root cause can typically be traced back to one of several key areas:

  • Reagent Quality and Reactivity: The sulfur source is a critical parameter. For instance, in reactions involving sodium sulfide, using the nonahydrate (Na₂S·9H₂O) versus the anhydrous form can significantly impact reactivity due to differences in solubility and basicity.[1] Similarly, starting materials for cycloaddition reactions, such as thiochalcones or other thiodienophiles, can be unstable and may dimerize or polymerize if not generated and used under appropriate conditions.[2] We recommend verifying the purity and activity of all starting materials before beginning.

  • Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are fundamental. Many cycloaddition reactions for thiopyran synthesis require specific thermal conditions to proceed efficiently.[3] For condensation reactions, such as the Dieckmann condensation to form the thiopyranone ring, the choice and stoichiometry of the base are critical for successful cyclization.[4]

  • Solvent Effects: The solvent not only dictates the solubility of your reagents but can also influence the reaction mechanism and rate. Polar aprotic solvents like DMF or THF are commonly used.[1][4] However, an incorrect choice can stall the reaction. For instance, protic solvents may interfere with strongly basic intermediates.

  • Atmospheric Conditions: Oxygen can lead to the oxidation of sensitive sulfur-containing intermediates, forming sulfoxides or sulfones, which can halt the desired reaction pathway or complicate purification.[5] Running reactions under an inert atmosphere (Nitrogen or Argon) is often a prudent measure.

Q2: How can I systematically optimize my reaction to improve the yield of the target thiopyran-4-one?

A2: A systematic approach to optimization is crucial for efficiently identifying the ideal reaction conditions. We recommend a multi-parameter screening process.

First, establish a baseline experiment with a clear analytical method (e.g., UPLC, GC, or ¹H NMR with an internal standard) to quantify the yield accurately. Then, vary one parameter at a time while keeping others constant. The diagram below outlines a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning Start Baseline Experiment Fails (Low/No Yield) Solvent Screen Solvents (e.g., THF, DMF, Toluene) Start->Solvent Base Screen Base/Catalyst (e.g., NaH, NaOMe, Et3N) Solvent->Base Best Solvent Temp Screen Temperature (-20°C, RT, 60°C, 100°C) Base->Temp Best Base Concentration Optimize Concentration (0.1M, 0.5M, 1.0M) Temp->Concentration Best Temp Stoichiometry Adjust Stoichiometry (e.g., 1.1 vs 1.5 eq. of reagent) Concentration->Stoichiometry Success Optimized Conditions Found Stoichiometry->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

For a more detailed screening, consider the parameters in the table below.

ParameterInitial Range to ScreenRationale & Causality
Temperature 0 °C, Room Temp, 60 °C, 100 °CAffects reaction kinetics. Some cycloadditions require heat to overcome the activation energy, while some condensation intermediates are only stable at low temperatures.
Solvent Toluene, THF, DMF, AcetonitrilePolarity and coordinating ability can stabilize intermediates or transition states. Aprotic solvents are generally preferred to avoid quenching strong bases.
Base/Catalyst NaH, NaOMe, K₂CO₃, Et₃NThe choice of base is critical for deprotonation steps in condensation reactions. Its strength and steric bulk can dictate regioselectivity and prevent side reactions.
Concentration 0.1 M, 0.5 M, 1.0 MCan influence reaction order. Higher concentrations may favor desired bimolecular reactions but can also accelerate polymerization or side reactions.
Section 2: Managing Impurities and Side Reactions

The formation of unexpected byproducts can complicate purification and significantly lower the isolated yield. Understanding potential side reactions is key to minimizing them.

Frequently Asked Questions (FAQs)

Q3: My crude product analysis shows several major impurities. What are the most common side reactions in thiopyran-4-one synthesis?

A3: The nature of the impurities is highly dependent on your chosen synthetic route. However, some common side reactions include:

  • Dimerization/Polymerization: Thioaldehydes and other reactive thiocarbonyl compounds, often used as intermediates in hetero-Diels-Alder reactions, are notoriously unstable and can readily dimerize or polymerize if not trapped in situ by the diene.[2]

  • β-Elimination: Tetrahydro-4-thiopyranones can be susceptible to ring-opening via β-sulfur elimination, especially under harsh basic or acidic conditions. This is a known challenge when attempting to functionalize the α-position.[6]

  • Over-oxidation: If oxidizing agents are present (including atmospheric oxygen), the sulfide moiety can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[5] While sometimes desired, this is often an unwanted side reaction.

  • Over-alkylation: In syntheses that build the ring from thiourea followed by alkylation, dialkylation can occur, leading to impurities that are difficult to remove.[7]

  • Michael Addition Side Products: In multicomponent reactions, intermediates can be trapped by nucleophiles other than the intended one, leading to a complex mixture of products.[8][9]

Q4: What practical steps can I take to suppress the formation of these side products and improve the purity of my crude product?

A4: Minimizing side reactions requires careful control over the reaction environment and methodology:

  • Control Reagent Addition: For reactions involving unstable intermediates, slow addition of one reagent to a solution of the others can maintain a low concentration of the unstable species, favoring the desired reaction over self-condensation.

  • Use an Inert Atmosphere: As mentioned, conducting the reaction under a nitrogen or argon atmosphere is a simple and effective way to prevent oxidation of the sulfur atom.

  • Optimize pH and Base: For base-mediated reactions, using the minimum effective amount of a carefully selected base can prevent side reactions like elimination. For some condensations, switching from a strong base like NaH to a milder one like K₂CO₃ or an organic base like DBU can be beneficial. In some cases, a sequential base/acid-mediated approach can provide cleaner results.[7]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity and reduce the formation of decomposition products.

Section 3: Key Synthetic Protocols and Mechanisms

To provide a practical context, this section details two common and effective methods for synthesizing the thiopyran-4-one core.

Protocol 1: Hetero-Diels-Alder Cycloaddition

The [4+2] cycloaddition is a powerful method for constructing the thiopyran ring, prized for its atom economy and stereochemical control.[3][10] A common strategy involves the reaction of a 1-thiabutadiene with a dienophile.

G cluster_0 Hetero-Diels-Alder Mechanism Thiodienophile Thiodienophile (e.g., Thiochalcone) TS [4+2] Transition State Thiodienophile->TS Diene Diene (e.g., Danishefsky's Diene) Diene->TS Cycloadduct Thiopyran Cycloadduct TS->Cycloadduct Product Thiopyran-4-one (after hydrolysis) Cycloadduct->Product Workup

Caption: Mechanism of a hetero-Diels-Alder reaction to form a thiopyran.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the diene (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, 20 mL per mmol of diene).

  • Reagent Addition: In a separate flask, prepare a solution of the thiochalcone derivative (1.1 eq) in the same solvent. Add this solution dropwise to the diene solution at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis & Purification: Dissolve the crude residue in a mixture of THF and 1M HCl. Stir at room temperature for 1 hour to hydrolyze the silyl enol ether intermediate. Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Dieckmann-Type Condensation for Tetrahydro-4H-thiopyran-4-one

This method is a robust, classical approach for synthesizing the saturated tetrahydro-4H-thiopyran-4-one core, which is a common building block.[4][11]

Step-by-Step Methodology:

  • Prepare Base Suspension: To a flame-dried flask under argon, add sodium methoxide (NaOMe, 1.1 eq) and anhydrous THF to create a suspension. Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve dimethyl 3,3′-thiobispropanoate (1.0 eq) in anhydrous THF and add it dropwise to the cooled NaOMe suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. A thick precipitate of the intermediate sodium enolate should form.

  • Decarboxylation & Workup: Cool the mixture back to 0 °C and slowly quench by adding 10% aqueous H₂SO₄ until the pH is acidic. Transfer the mixture to a round-bottom flask and heat to reflux for 4-6 hours to effect decarboxylation.

  • Isolation: After cooling, extract the mixture with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo. The resulting solid or oil can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes/ethyl acetate.

Section 4: Data and Reference Tables

For quick reference, the following tables summarize key data for optimizing your experiments.

Table 1: Common Solvents for Thiopyran-4-one Synthesis

SolventBoiling Point (°C)Dielectric ConstantCommon Use Case
Tetrahydrofuran (THF)667.6Condensations, organometallic reactions
Toluene1112.4Diels-Alder reactions (allows for high temp)
N,N-Dimethylformamide (DMF)15336.7Reactions with ionic intermediates, SₙAr
Acetonitrile (MeCN)8237.5General purpose polar aprotic solvent
Dichloromethane (DCM)409.1Workup/extraction, low-temp reactions

Table 2: Troubleshooting Summary

SymptomPotential CauseSuggested Action
No Reaction Inactive reagent; Temperature too lowVerify starting material purity; Screen higher temperatures
Low Conversion Insufficient reaction time; Poor solvent choiceExtend reaction time; Screen alternative solvents (see Table 1)
Multiple Products Side reactions (e.g., polymerization, elimination)Lower temperature; Use slow addition; Change base/catalyst
Product Degradation Air oxidation; Instability on silicaRun under inert atmosphere; Use neutral alumina for chromatography
References
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved January 25, 2026, from [Link]

  • Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 4H-thiopyran-4-ones. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2026). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel four- and pseudo-five-component reaction: unexpected efficient one-pot synthesis of 4H-thiopyran derivatives. PubMed. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic motif. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis from the bench to a pilot or production scale invariably introduces a new set of challenges. The synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one is no exception. This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter.

Issue 1: Low Yield and Incomplete Conversion

Question: We are experiencing significantly lower yields of 2,6-Diphenyl-tetrahydro-thiopyran-4-one upon scaling up the reaction from a 1g to a 100g scale. TLC analysis shows a significant amount of starting material, dibenzylideneacetone, remaining even after extended reaction times. What are the probable causes and how can we optimize the reaction for better conversion?

Answer: This is a common issue when transitioning to a larger scale. The primary culprits are often related to inefficient mixing, localized concentration gradients, and inadequate temperature control.

Probable Causes & Solutions:

  • Inefficient Mass Transfer: In larger reactors, achieving homogenous mixing of the reactants, particularly the gaseous hydrogen sulfide (H₂S), with the dissolved dibenzylideneacetone becomes critical.

    • Causality: The reaction between dibenzylideneacetone and a sulfur source to form the thiopyranone ring is a multi-step process that relies on the effective collision of molecules.[1] Inadequate mixing leads to areas within the reactor where the concentration of one reactant is depleted, slowing down the reaction rate.

    • Troubleshooting Protocol:

      • Improve Agitation: Increase the stirring speed to ensure turbulent flow. For larger vessels, consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor stirrer) to enhance both axial and radial mixing.

      • Optimize H₂S Delivery: Instead of bubbling H₂S from a single point, use a gas dispersion tube or a sparger with fine pores to create smaller bubbles, increasing the gas-liquid interfacial area for better mass transfer.

      • Solvent Selection: Ensure the chosen solvent provides good solubility for dibenzylideneacetone at the reaction temperature. Poor solubility can lead to the precipitation of the starting material, effectively removing it from the reaction.

  • Temperature Gradients: Larger reaction volumes are more susceptible to temperature gradients. The exothermic nature of the reaction can lead to localized "hot spots" if the heat removal is not efficient.

    • Causality: Inconsistent temperature control can lead to the formation of side products or decomposition of the desired product.

    • Troubleshooting Protocol:

      • Enhanced Heat Transfer: Utilize a reactor with a jacketed cooling system and ensure good circulation of the cooling fluid.

      • Controlled Addition: Add the reactants, particularly if one is highly reactive, in a controlled manner (e.g., slow addition via a dropping funnel) to manage the exotherm.

      • Monitor Internal Temperature: Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature, rather than relying solely on the jacket temperature.

Workflow for Optimizing Conversion:

G start Low Yield/ Incomplete Conversion check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp optimize_agitation Increase Agitation/ Improve Impeller Design check_mixing->optimize_agitation optimize_gas Optimize H2S Delivery (e.g., Sparger) check_mixing->optimize_gas check_solubility Verify Starting Material Solubility check_mixing->check_solubility improve_cooling Enhance Reactor Cooling System check_temp->improve_cooling controlled_addition Implement Controlled Reagent Addition check_temp->controlled_addition monitor_internal_temp Use Internal Temperature Probe check_temp->monitor_internal_temp re_evaluate Re-evaluate Yield and Conversion optimize_agitation->re_evaluate optimize_gas->re_evaluate check_solubility->re_evaluate improve_cooling->re_evaluate controlled_addition->re_evaluate monitor_internal_temp->re_evaluate success Successful Scale-Up re_evaluate->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities and Side Products

Question: During the scale-up synthesis, we are observing the formation of several unknown impurities alongside our desired 2,6-Diphenyl-tetrahydro-thiopyran-4-one, which complicates the purification process. What are the likely side reactions, and how can we minimize them?

Answer: The formation of impurities is often a result of competing reaction pathways that become more prominent at a larger scale due to longer reaction times or localized variations in reaction conditions.

Probable Side Reactions & Mitigation Strategies:

  • Over-oxidation to Sulfoxide and Sulfone: If an oxidizing agent is used in a subsequent step or if air is not excluded from the reaction, the sulfide in the thiopyranone ring can be oxidized.

    • Causality: The sulfur atom in the tetrahydro-thiopyran-4-one is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives.[2] While sometimes desired, these are considered impurities if the sulfide is the target.

    • Mitigation Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Careful Reagent Selection: If any subsequent steps involve oxidation, ensure the chosen reagent is selective and the reaction is carefully monitored to prevent over-oxidation.

  • Polymerization of Dibenzylideneacetone: Under certain conditions, particularly in the presence of strong bases or acids, dibenzylideneacetone can undergo polymerization.

    • Causality: The α,β-unsaturated ketone moieties in dibenzylideneacetone are susceptible to Michael addition and other reactions that can lead to polymer formation.

    • Mitigation Protocol:

      • Control pH: Maintain the reaction at an appropriate pH. The synthesis of thiopyranones often proceeds under basic conditions to deprotonate the sulfur source, but excessively strong bases should be avoided.

      • Temperature Control: Avoid high temperatures that can accelerate polymerization.

  • Formation of Diastereomers: The product, 2,6-Diphenyl-tetrahydro-thiopyran-4-one, has two stereocenters, leading to the possibility of cis and trans diastereomers.

    • Causality: The stereochemical outcome of the cyclization reaction can be influenced by the reaction conditions.[1] The relative stability of the diastereomers can also play a role.

    • Mitigation Protocol:

      • Kinetic vs. Thermodynamic Control: Investigate the effect of temperature on the diastereomeric ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

      • Catalyst/Base Selection: The choice of base or catalyst can influence the stereoselectivity of the reaction. Screening different bases (e.g., organic vs. inorganic) may be beneficial.

Data Summary: Impact of Reaction Conditions on Purity

ParameterCondition A (Lab Scale)Condition B (Scale-Up Issue)Recommended Condition (Optimized)
Temperature 25°C40-50°C (exotherm)Controlled at 25-30°C
Atmosphere AirAirInert (Nitrogen)
Base NaSHConcentrated NaOHNaSH or Et₃N
Purity (by HPLC) >98%85% (with impurities)>97%
Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the purification of 2,6-Diphenyl-tetrahydro-thiopyran-4-one on a larger scale. Column chromatography, which worked well in the lab, is not practical for the quantities we are now producing. Recrystallization attempts have resulted in low recovery. What are some effective strategies for large-scale purification?

Answer: Moving away from chromatography is a necessary step for scalable purification. The key is to develop a robust crystallization procedure.

Purification Strategies:

  • Optimizing Recrystallization:

    • Causality: Low recovery during recrystallization is often due to the selection of a suboptimal solvent system or improper cooling profiles.

    • Troubleshooting Protocol:

      • Solvent Screening: Systematically screen for a suitable single or mixed solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

      • Anti-Solvent Crystallization: Consider using an anti-solvent approach. Dissolve the crude product in a good solvent at room temperature, and then slowly add an anti-solvent (in which the product is insoluble) to induce crystallization.

      • Controlled Cooling: Avoid crash cooling the solution, as this can trap impurities and lead to the formation of small crystals that are difficult to filter. A slow, controlled cooling profile will promote the growth of larger, purer crystals.

  • Slurry Washing:

    • Causality: If the impurities are significantly more soluble in a particular solvent than the desired product, a slurry wash can be a very effective and scalable purification technique.

    • Protocol:

      • Suspend the crude solid product in a solvent that dissolves the impurities but not the product.

      • Stir the slurry for a period of time to allow the impurities to dissolve.

      • Filter the solid product and wash with a small amount of the same cold solvent.

Logical Flow for Purification Strategy Development:

G start Purification Challenges at Scale assess_impurities Characterize Impurities (Solubility Profile) start->assess_impurities recrystallization Develop Recrystallization Protocol assess_impurities->recrystallization slurry_wash Explore Slurry Washing assess_impurities->slurry_wash solvent_screening Systematic Solvent Screening recrystallization->solvent_screening cooling_profile Optimize Cooling Rate recrystallization->cooling_profile anti_solvent Investigate Anti-Solvent Crystallization recrystallization->anti_solvent wash_solvent_selection Select Appropriate Wash Solvent slurry_wash->wash_solvent_selection evaluate_purity Analyze Purity and Yield solvent_screening->evaluate_purity cooling_profile->evaluate_purity anti_solvent->evaluate_purity wash_solvent_selection->evaluate_purity success Efficient and Scalable Purification evaluate_purity->success

Caption: Decision-making for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,6-Diphenyl-tetrahydro-thiopyran-4-one?

The most prevalent method involves the reaction of dibenzylideneacetone with a sulfide source, such as sodium hydrosulfide (NaSH) or by bubbling hydrogen sulfide (H₂S) gas through a basic solution of the starting material.[1] This reaction is a conjugate addition of the sulfide to the two α,β-unsaturated ketone moieties, followed by an intramolecular cyclization.

Q2: Are there any safety concerns I should be aware of when running this synthesis at scale?

Yes, absolutely. The use of hydrogen sulfide (H₂S) is a major safety concern. H₂S is a highly toxic, flammable gas that is heavier than air. All reactions involving H₂S must be conducted in a well-ventilated fume hood with appropriate gas scrubbing systems in place. Personnel should be trained in the handling of toxic gases and have access to personal H₂S monitors.

Q3: Can other sulfur-containing reagents be used instead of H₂S or NaSH?

While H₂S and its salts are the most common, other sulfur nucleophiles could potentially be used. However, their reactivity and the reaction conditions would need to be carefully optimized. The use of alternative reagents might also lead to different side products.

Q4: How can I confirm the stereochemistry of the final product?

The relative stereochemistry (cis or trans) of the two phenyl groups can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants in the ¹H NMR spectrum and through 2D NMR techniques like NOESY.[1] Single-crystal X-ray diffraction would provide unambiguous confirmation of the solid-state structure.

Q5: What are the typical physical properties of 2,6-Diphenyl-tetrahydro-thiopyran-4-one?

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a solid at room temperature. Its molecular weight is 268.38 g/mol , and it has a calculated XLogP3 of 3.4, indicating it is relatively non-polar.[3]

References

  • D'hooghe, M., et al. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 23(10), 2469. [Link]

  • Chen, J., et al. (2014). Synthesis method of tetrahydro-4H-pyran-4-one.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Lanshin, S., et al. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 56(8), 947-949. [Link]

  • Chen, C. H., & Donatelli, B. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777-2778. [Link]

  • PubChem. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142121, 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Retrieved January 25, 2026 from [Link].

Sources

Technical Support Center: Resolving Solubility Challenges for 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering solubility issues with 2,6-Diphenyl-tetrahydro-thiopyran-4-one. As a compound with significant lipophilicity, achieving desired concentrations in both organic and aqueous systems can be a considerable challenge. This document provides a comprehensive troubleshooting framework, from understanding the compound's fundamental properties to advanced solubilization protocols, ensuring the integrity and success of your experiments.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility behavior of a compound is dictated by its molecular structure. 2,6-Diphenyl-tetrahydro-thiopyran-4-one possesses two bulky, non-polar phenyl groups, which dominate its character, making it inherently hydrophobic. The central thiopyranone ring contains a polar ketone group and a thioether linkage, which offer limited hydrogen bond accepting capability but are insufficient to confer significant aqueous solubility.[1]

A summary of its key computed physicochemical properties provides a quantitative basis for its poor solubility.[1]

PropertyValueImplication for Solubility
Molecular Formula C₁₇H₁₆OS-
Molecular Weight 268.4 g/mol Moderate molecular size.
XLogP3-AA 3.4A positive value greater than 3 indicates high lipophilicity and predicts poor aqueous solubility.[2]
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds to water, severely limiting aqueous solubility.
Hydrogen Bond Acceptors 2The ketone oxygen and thioether sulfur can accept hydrogen bonds, allowing for some solubility in polar aprotic solvents.
Topological Polar Surface Area 42.4 ŲA relatively low polar surface area further suggests limited interaction with polar solvents like water.

Table 1: Key physicochemical properties of 2,6-Diphenyl-tetrahydro-thiopyran-4-one and their impact on solubility. Data sourced from PubChem.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Q1: What is the expected solubility of 2,6-Diphenyl-tetrahydro-thiopyran-4-one in common laboratory solvents?

A1: Based on the "like dissolves like" principle, the compound is most soluble in organic solvents that can accommodate its large non-polar phenyl groups. Its solubility in aqueous systems is predicted to be very low. Below is a predicted solubility profile to guide your initial solvent selection.

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF)Soluble to Highly Soluble These solvents have a moderate polarity and can interact with the polar ketone group while also effectively solvating the non-polar phenyl rings. They are the recommended choice for preparing high-concentration stock solutions.[3]
Polar Protic Ethanol, MethanolSparingly to Moderately Soluble The alkyl chains of these alcohols can interact with the phenyl groups, but the strong hydrogen-bonding network of the solvent is disrupted, limiting high solubility. Solubility will likely decrease with increasing water content in alcohol-water mixtures.
Non-Polar Toluene, HexanesSparingly Soluble While these solvents can solvate the phenyl rings, they lack the polarity to interact effectively with the ketone group, resulting in limited solubility.
Aqueous Buffer Water, Phosphate-Buffered Saline (PBS)Poorly Soluble / Insoluble The compound's high lipophilicity and lack of hydrogen bond donors prevent it from dissolving in water.[4] It is classified as a "grease-ball" type molecule, which poses significant formulation challenges.[5]

Table 2: Predicted solubility profile of 2,6-Diphenyl-tetrahydro-thiopyran-4-one in common laboratory solvents.

Q2: My compound "crashes out" when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why does this happen and how can I prevent it?

A2: This is a classic problem known as precipitation upon dilution. It occurs because while the compound is soluble in the 100% organic co-solvent (DMSO), it is not soluble in the final aqueous environment of your experiment.[4] When the DMSO concentration drops significantly upon dilution, the water becomes the primary solvent, and the compound precipitates out.

Troubleshooting Strategies:

  • Lower the Final Concentration: The simplest solution is to ensure the final concentration in your assay is below the compound's aqueous solubility limit.

  • Incorporate Surfactants: Add a small amount of a non-ionic surfactant to your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed.[6]

    • Recommended Surfactants: Tween® 80 (0.01-0.1%) or Pluronic® F-68 (0.02-0.1%).

  • Use Cyclodextrins: Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the compound, enhancing its apparent water solubility.[7]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: What is the most reliable method for preparing a high-concentration stock solution?

A3: Preparing a stable, high-concentration stock solution is critical for experimental reproducibility. We recommend using a high-purity, anhydrous polar aprotic solvent.

Step-by-Step Protocol for Stock Solution Preparation:

  • Pre-Weigh Compound: Accurately weigh the desired amount of 2,6-Diphenyl-tetrahydro-thiopyran-4-one into a clean, dry glass vial (e.g., an amber vial to protect from light).

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., DMSO or DMF) to the vial.

  • Facilitate Dissolution: Vortex the vial for 30-60 seconds. If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but care must be taken to avoid thermal degradation.

  • Bring to Final Volume: Once the solid is fully dissolved, carefully add the solvent to reach the final target volume and concentration.

  • Storage: Store the stock solution tightly capped at -20°C or -80°C to maximize stability. Ensure the solution is brought to room temperature and vortexed before each use.

Q4: Are there any potential stability or degradation issues I should be aware of?

A4: Yes. While specific degradation data for this exact molecule is not widely published, data from the structurally related compound Tetrahydro-4H-pyran-4-one suggests potential instability under certain conditions.[8] The thiopyran ring can be susceptible to oxidation, and the overall structure may degrade under harsh environmental stress.

Key Stability Considerations:

  • pH: Avoid strongly acidic or basic conditions, which could catalyze ring-opening or other degradation reactions.[8]

  • Oxidation: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone.[9] Avoid strong oxidizing agents and minimize exposure to air for long-term storage.

  • Photostability: Protect the solid compound and its solutions from direct light, especially UV radiation, to prevent potential photodegradation.[8] Store stocks in amber vials.

  • Thermal Stability: Avoid prolonged exposure to high temperatures. While gentle warming can aid dissolution, excessive heat may lead to decomposition.[8]

Section 3: Advanced Solubility Enhancement Workflow

For applications requiring higher aqueous concentrations, a systematic approach to solubility enhancement is necessary. The following workflow provides a decision-making framework for selecting the appropriate strategy.

G cluster_start cluster_methods Solubility Enhancement Strategies cluster_outcome start Initial State: Compound is poorly soluble in desired aqueous buffer cosolvent Co-Solvent System (e.g., DMSO, PEG 400) Ref [15] start->cosolvent Is a low % of organic solvent tolerable? surfactant Surfactant Micelles (e.g., Tween® 80) Ref [9] start->surfactant Are surfactants compatible with the assay? cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Ref [2] start->cyclodextrin Is complexation a viable option? particle_reduction Physical Modification (Particle Size Reduction) Ref [16] start->particle_reduction Working with a solid formulation? end_goal Goal: Stable solution at target concentration for experiment cosolvent->end_goal surfactant->end_goal cyclodextrin->end_goal particle_reduction->end_goal

Sources

Technical Support Center: Forced Degradation Studies of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of tetrahydrothiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing forced degradation studies on tetrahydrothiopyran-4-one?

A1: Forced degradation, or stress testing, is a critical component in the pharmaceutical development process. The primary goal is to intentionally degrade tetrahydrothiopyran-4-one under more severe conditions than it would typically encounter during its shelf life.[1] This allows us to:

  • Identify Potential Degradants: Proactively identify the likely degradation products that could form under various environmental stresses.

  • Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms of the molecule.[1]

  • Develop Stability-Indicating Methods: Generate samples containing the parent compound and its degradation products to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify all components.[2][3] A method is considered "stability-indicating" when it can provide a clear separation between the intact drug and its degradation products.[4]

  • Assess Intrinsic Stability: Gain insight into the inherent stability of the tetrahydrothiopyran-4-one molecule, which informs formulation development, packaging selection, and the definition of appropriate storage conditions.[5]

Q2: What are the most probable degradation pathways for tetrahydrothiopyran-4-one based on its structure?

A2: The structure of tetrahydrothiopyran-4-one, featuring a ketone and a sulfide within a saturated heterocyclic ring, suggests several potential degradation pathways:

  • Oxidation: The sulfur atom is a primary target for oxidation. It can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[6] This is a very common degradation pathway for sulfur-containing pharmaceuticals.

  • Hydrolysis (Acidic/Basic): While the thioether is generally stable to hydrolysis, the ketone functionality could potentially participate in reactions under strong acidic or basic conditions, although significant degradation might require elevated temperatures.[7]

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, potentially leading to radical-mediated degradation or rearrangement products.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, which may involve ring cleavage or polymerization.

Below is a diagram illustrating the probable oxidative degradation pathway, which is often the most significant for this class of compounds.

G cluster_main Probable Oxidative Degradation Pathway THTP Tetrahydrothiopyran-4-one Sulfoxide Tetrahydrothiopyran-4-one S-oxide THTP->Sulfoxide Oxidation (e.g., H₂O₂) Sulfone Tetrahydrothiopyran-4-one 1,1-dioxide Sulfoxide->Sulfone Further Oxidation

Caption: Probable oxidative degradation pathway of tetrahydrothiopyran-4-one.

Troubleshooting Guide

Q3: I am not observing any degradation under my initial stress conditions. What should I do?

A3: It is not uncommon for a molecule to be stable under initial, mild stress conditions.[1] The goal is to achieve a target degradation of 5-20%.[5] If you observe less than 5% degradation, consider the following systematic adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, you can incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[7] For oxidative studies, a higher concentration of hydrogen peroxide can be used.

  • Elevate Temperature: If no degradation is seen at room temperature, the samples can be heated. A common starting point for elevated temperature is 50-60°C.[7] For thermal degradation studies in the solid state, the temperature can be increased further.

  • Extend Exposure Time: The duration of the stress test can be prolonged. It is advisable to have several time points (e.g., 2, 8, 24, 48 hours) to monitor the progression of degradation.[7]

  • Combine Stressors: In some cases, a combination of stressors, such as heat and humidity or light and heat, may be necessary to induce degradation.

It is crucial to make these adjustments one at a time to understand the specific effect of each parameter on the degradation of the molecule.

Q4: My chromatogram shows poor separation between the parent peak and the degradation products. How can I improve the resolution?

A4: Achieving adequate separation is the core of a stability-indicating method.[3] If you are experiencing co-elution or poor resolution, here are some troubleshooting steps for your HPLC method:

  • Modify the Mobile Phase Gradient: If you are using a gradient method, try making the gradient shallower to increase the separation between closely eluting peaks. You can also introduce an isocratic hold at a certain mobile phase composition to improve the resolution of specific peak pairs.

  • Change the Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Even for neutral compounds like tetrahydrothiopyran-4-one, its degradation products may be ionizable. Experiment with different pH values of the aqueous portion of your mobile phase.

  • Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity and improve separation.

  • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful that it can also alter selectivity.[1]

Q5: The mass balance in my forced degradation study is below 95%. What could be the reasons, and how can I investigate this?

A5: A poor mass balance (the sum of the assay of the parent compound and the percentage of all degradation products) suggests that not all degradation products are being accounted for.[5] Here are some potential causes and how to troubleshoot them:

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will therefore be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Mass spectrometry (MS) is also an excellent tool for detecting a wide range of compounds.

  • Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or are not retained on the HPLC column. Headspace GC-MS can be a useful technique to analyze for volatile degradation products.

  • Co-elution with the Parent Peak: A degradation product may be co-eluting with the main peak. Peak purity analysis using a photodiode array (PDA) detector or LC-MS is essential to confirm the homogeneity of the parent peak.[5]

  • Degradants Not Eluting from the Column: Some degradation products might be highly polar and not elute from a reverse-phase column, or they could be strongly retained. Ensure your gradient runs to a high organic percentage and that the column is adequately flushed after each injection.

Experimental Protocols & Data Presentation

Protocol: Forced Degradation of Tetrahydrothiopyran-4-one

This protocol outlines a general procedure for conducting forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of tetrahydrothiopyran-4-one at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7]
Base Hydrolysis Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 0, 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[7]
Oxidative Degradation Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.
Thermal Degradation Expose the solid compound to 80°C in a calibrated oven. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.
Photolytic Degradation Expose a solution of the compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

3. HPLC Analysis:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

  • Gradient: Start with a linear gradient and optimize as needed (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (or scan for an optimal wavelength) and/or Mass Spectrometry.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

General Workflow Diagram

Caption: General workflow for forced degradation studies.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Patel, Y. (2024). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health.
  • Stember, Z. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116330.
  • Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Jain, D., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2013, 892395.
  • Rani, S., & Singh, A. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • Melin, S., et al. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 21(16), 2649-2659.
  • Rolland, M., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(1), 1.
  • Prajapati, P. B., et al. (2014). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. Pharmacognosy Magazine, 10(Suppl 2), S248–S255.
  • Dhone, P. G., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International Journal of Health Sciences, 6(S3), 5150–5164.
  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(8), 1999-2006.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4305.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link]

  • Lorincz, Z., et al. (2010). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. De Gruyter.

Sources

Technical Support Center: Selective Oxidation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 2,6-Diphenyl-tetrahydro-thiopyran-4-one and related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective oxidation of the thioether to its corresponding sulfoxide, with a primary focus on avoiding overoxidation to the sulfone.

The oxidation of sulfides is a fundamental transformation, yet achieving high selectivity for the sulfoxide without forming the sulfone byproduct can be challenging.[1] This guide is designed to provide you with the mechanistic understanding and practical protocols to control this delicate reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction consistently yields a significant amount of the sulfone byproduct. How can I minimize this overoxidation?

This is the most common challenge in sulfide-to-sulfoxide oxidations.[1] Overoxidation occurs when the initially formed sulfoxide is further oxidized to the sulfone. The key to preventing this is precise control over the reaction parameters.

Causality: The sulfoxide is often more susceptible to oxidation than the starting sulfide under certain conditions. To favor the formation of the sulfoxide, the reaction must be stopped once the starting material is consumed, or reaction conditions must be chosen that inherently disfavor the second oxidation step.

Solutions:

  • Stoichiometry of the Oxidant: Carefully control the amount of the oxidizing agent. A slight excess of the oxidant is often the primary cause of sulfone formation. Start with one equivalent of the oxidant and monitor the reaction closely.[2]

  • Mode of Addition: Add the oxidant to the solution of the sulfide dropwise or in portions.[2] This maintains a low concentration of the oxidant in the reaction mixture at any given time, reducing the likelihood of the sulfoxide being oxidized further.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Lower temperatures decrease the rate of both oxidation steps, but often have a more pronounced effect on the second oxidation to the sulfone, thus improving selectivity.[3] For instance, when the temperature was increased from 30 °C to 35 °C in one study, the yield of the sulfoxide decreased due to an increase in sulfone formation.[3]

  • Choice of Oxidizing Agent: Some oxidizing agents are inherently more selective for sulfoxide formation. Consider using milder or more sterically hindered oxidants. A detailed comparison is provided in the table below.

Table 1: Comparison of Common Oxidizing Agents for Sulfide Oxidation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
meta-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂ or CHCl₃, 0 °C to rtReadily available, generally effective.Can lead to overoxidation if not carefully controlled.
Hydrogen Peroxide (H₂O₂)Acetic acid or in the presence of a catalyst."Green" oxidant, water is the only byproduct.[1]Often requires a catalyst for good selectivity and can be slow.[1][4]
Sodium Periodate (NaIO₄)Methanol/water, 0 °C to rtGenerally provides clean reactions with good yields of sulfoxides.Can be heterogeneous, requiring vigorous stirring.
Oxone® (Potassium peroxymonosulfate)Methanol/water or other polar solvents, 0 °C to rtStable, inexpensive, and effective.Can be a strong oxidant, requiring careful control.
Issue 2: The reaction is sluggish and shows incomplete conversion of the starting sulfide.

Low conversion can be as frustrating as overoxidation. Here are several factors to consider:

Causality: Incomplete conversion can result from insufficient oxidant, low reaction temperature, or poor solubility of the reactants.

Solutions:

  • Incremental Oxidant Addition: If you are concerned about overoxidation but see incomplete conversion, add the oxidant in small portions (e.g., 0.1 eq. at a time) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature Adjustment: If the reaction is clean but slow at a low temperature, consider allowing it to warm gradually. For example, start the reaction at 0 °C and then let it slowly warm to room temperature over several hours.

  • Solvent Selection: Ensure that your starting material, 2,6-Diphenyl-tetrahydro-thiopyran-4-one, is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. Chlorinated solvents like dichloromethane are often effective for m-CPBA oxidations. For hydrogen peroxide, alcohols or acetic acid are common choices.[1][3]

  • Catalyst Use: For oxidants like H₂O₂, a catalyst can significantly improve the reaction rate and selectivity.[4] Various metal and non-metal catalysts have been developed for this purpose.[5]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the selective oxidation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one to the sulfoxide?

A robust starting point is the use of meta-chloroperoxybenzoic acid (m-CPBA) due to its predictability and ease of use.

Detailed Protocol: Controlled Oxidation with m-CPBA

  • Dissolution: Dissolve 2,6-Diphenyl-tetrahydro-thiopyran-4-one (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Preparation: In a separate flask, dissolve m-CPBA (1.0-1.1 eq.) in DCM.

  • Slow Addition: Add the m-CPBA solution to the stirred sulfide solution dropwise over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The sulfoxide product should have a lower Rf value than the starting sulfide.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: How can I effectively monitor the reaction to prevent overoxidation?

Careful reaction monitoring is crucial.[2]

  • Thin Layer Chromatography (TLC): This is the most common and immediate method. Develop a solvent system that gives good separation between the starting sulfide, the desired sulfoxide, and the potential sulfone byproduct. The sulfoxide will be more polar than the sulfide, and the sulfone will be the most polar of the three.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide quantitative information about the relative amounts of each component in the reaction mixture.

Q3: Are there any "greener" alternatives to traditional oxidizing agents?

Yes, hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water.[1] However, its reaction with sulfides is often slow and may require a catalyst to achieve good selectivity and conversion.[1][4] Research into catalytic systems for H₂O₂-mediated sulfoxidation is an active area.[6][7]

Q4: What is the underlying mechanism of sulfide oxidation with a peroxy acid like m-CPBA?

The reaction proceeds through a concerted mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid.

OxidationMechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Sulfide R-S-R' mCPBA m-CPBA TS [Transition State] Sulfide->TS Nucleophilic Attack mCPBA->TS Sulfoxide R-S(=O)-R' TS->Sulfoxide Forms Sulfoxide Acid m-CBA TS->Acid Forms Acid

Caption: Mechanism of sulfide oxidation with m-CPBA.

Q5: If I accidentally form the sulfone, is there a way to reduce it back to the sulfoxide?

While possible, selectively reducing a sulfone to a sulfoxide is challenging and often requires specific reagents. It is generally more efficient to optimize the initial oxidation step to avoid sulfone formation. Some methods for the deoxygenation of sulfoxides are known, which could potentially be adapted, but this is not a standard procedure for sulfone reduction.[6]

Visual Workflow for Troubleshooting

This diagram outlines a logical workflow for addressing common issues in the selective oxidation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

TroubleshootingWorkflow start Start Oxidation Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor check_completion Is Starting Material Consumed? monitor->check_completion check_overoxidation Is Sulfone Observed? check_completion->check_overoxidation Yes incomplete Incomplete Conversion check_completion->incomplete No overoxidized Overoxidation Occurred check_overoxidation->overoxidized Yes success Successful Sulfoxide Synthesis (Workup & Purify) check_overoxidation->success No action_incomplete Troubleshoot: 1. Add more oxidant incrementally 2. Increase temperature slightly 3. Check reactant solubility incomplete->action_incomplete action_overoxidized Troubleshoot: 1. Lower reaction temperature 2. Use exactly 1.0 eq. oxidant 3. Add oxidant more slowly 4. Change to a milder oxidant overoxidized->action_overoxidized action_incomplete->start Re-run Experiment action_overoxidized->start Re-run Experiment

Caption: Troubleshooting workflow for selective sulfoxidation.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Li, Y., Wu, P., & Zhang, N. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]

  • Di Mola, A., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4967. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Synthesis, 2009(11), 1837-1840. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Yadav, J. S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(43), 28205-28210. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Al-Essa, F. A., & Al-Awadi, N. A. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(45), 31693-31715. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved from [Link]

  • Baeva, L. A., et al. (2016). 3,5-Dialkyltetrahydro-4H-thiopyran-4-ones under the conditions of Mannich reaction. Russian Journal of General Chemistry, 86, 123-129. [Link]

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476. [Link]

  • Di Mola, A., et al. (2021). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides. Molecules, 26(16), 4967. [Link]

  • Ishii, Y., et al. (1996). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 61(10), 3254-3255. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide - Chapter 7: Analytical Methods. Retrieved from [Link]

  • Ashenhurst, J. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • Pluth, M. D., et al. (2019). Analytical Strategies for the Detection of Sulfide: A Review. Analytical Chemistry, 91(1), 678-693. [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

A Senior Application Scientist's Perspective on Structural Elucidation

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. The fragmentation pattern generated by a mass spectrometer serves as a unique chemical fingerprint, providing definitive structural information. This guide offers an in-depth analysis of the electron ionization (EI) , a heterocyclic ketone with relevance in synthetic and medicinal chemistry.[1][2]

We will dissect the fragmentation pathways of this specific molecule, compare the utility of different ionization techniques, and provide a robust experimental protocol for reproducible analysis. The core philosophy here is not just to present data, but to explain the underlying chemical principles that dictate the molecular fragmentation, thereby empowering researchers to interpret spectra with confidence.

Understanding the Fragmentation Landscape: Core Principles

Electron Ionization (EI) is a high-energy process where a molecule is bombarded with electrons, typically at 70 electron volts (eV). This impact ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[3] This molecular ion is often energetically unstable and undergoes a cascade of fragmentation events, breaking into smaller, more stable charged fragments and neutral radicals.[3] The mass spectrometer detects only the charged fragments, producing a spectrum of mass-to-charge (m/z) ratios.

The fragmentation is not random; it follows predictable chemical rules, primarily governed by the formation of the most stable positive ions (carbocations or resonance-stabilized ions).[3] This principle, often generalized by Stevenson's Rule, states that the positive charge will preferentially remain on the fragment with the lower ionization energy.

Analyzing the Mass Spectrum of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The structure of 2,6-Diphenyl-tetrahydro-thiopyran-4-one (C₁₇H₁₆OS) contains several key features that will direct its fragmentation: a ketone carbonyl group, a thioether linkage within a six-membered ring, and two phenyl substituents at benzylic-like positions.[4]

The experimental GC-MS data available for this compound provides the cornerstone for our analysis.[4]

Key Spectral Data Summary

m/z RatioProposed Fragment IonFormulaRelative IntensityNotes
268[C₁₇H₁₆OS]+•C₁₇H₁₆OSHigh (2nd Highest)Molecular Ion (M+•)
104[C₈H₈]+•C₈H₈100%Base Peak; Styrene radical cation
103[C₈H₇]+C₈H₇High (3rd Highest)Loss of H• from the m/z 104 fragment
The Molecular Ion (m/z 268)

The presence of a strong peak at m/z 268 confirms the molecular weight of the compound (268.4 g/mol ).[4] This is the intact molecular ion, M+•, and its detection is the crucial first step in any mass spectral interpretation.

The Base Peak (m/z 104): A Signature Fragmentation

The most intense peak in the spectrum, the base peak, is at m/z 104.[4] This fragment's high stability dictates a major fragmentation pathway. The most chemically plausible structure for this ion is the styrene radical cation ([C₆H₅CH=CH₂]+•) .

Its formation is best explained by a ring cleavage mechanism. The cyclic structure of the molecular ion allows for the cleavage of two bonds, leading to the expulsion of a stable, neutral molecule and the formation of this highly stable, resonance-delocalized radical cation. A logical pathway involves the cleavage of the S-C2 and C4-C5 bonds of the thiopyranone ring. This concerted or stepwise process yields the styrene radical cation from the atoms C2, C3, and the phenyl group attached to C2.

The m/z 103 Fragment

The prominent peak at m/z 103 is readily explained by the loss of a single hydrogen radical (H•) from the base peak fragment (m/z 104).[4] This is a common subsequent fragmentation for many organic radical cations.

Comparison with Alternative Analytical Approaches

The choice of analytical technique significantly impacts the data obtained. While EI-MS is powerful for structural elucidation, alternative methods have distinct advantages for other applications.

TechniqueIonization PrincipleFragmentationPrimary Application
Electron Ionization (EI-MS) High-energy electron impactExtensive, complexDefinitive structural elucidation of unknowns
Chemical Ionization (CI-MS) Reagent gas ion-molecule reactionsMinimal ("Soft")Molecular weight confirmation, less fragmentation
Electrospray Ionization (ESI-MS) High voltage spray of a solutionVery little ("Softest")Analysis of large, polar, or fragile biomolecules; MW confirmation
  • EI-MS vs. Soft Ionization (CI, ESI): For the specific goal of identifying 2,6-Diphenyl-tetrahydro-thiopyran-4-one and understanding its structure, EI-MS is the superior choice due to the rich fragmentation data it provides. In contrast, a soft ionization technique like ESI would likely yield a single, dominant peak at m/z 269, corresponding to the protonated molecule ([M+H]⁺). While this is excellent for rapidly confirming the molecular weight in a complex mixture, it offers virtually no structural information from fragmentation.

  • Comparison to Analogous Structures:

    • Acyclic Ketones: Acyclic ketones primarily fragment via alpha-cleavage adjacent to the carbonyl group and, if a gamma-hydrogen is present, the McLafferty rearrangement.[5][6][7] While our molecule undergoes alpha-cleavage, its cyclic nature prevents a classical McLafferty rearrangement and instead opens up unique ring-cleavage pathways.

    • Aromatic Thioethers: Simple aromatic thioethers also show characteristic fragmentation, including cleavage of the C-S bond and rearrangements.[8] The fragmentation of our target molecule is a hybrid, influenced by all its functional groups, with the cyclic strain and potential for forming the stable styrene cation being the dominant factors.

Experimental Protocol: A Self-Validating Methodology

This section provides a detailed protocol for acquiring a high-quality EI mass spectrum of 2,6-Diphenyl-tetrahydro-thiopyran-4-one using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the solid compound.
  • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection. Causality: This concentration prevents overloading of the GC column and MS detector, ensuring sharp peaks and accurate spectra.

2. GC-MS Instrumentation and Conditions:

  • System: A standard capillary GC-MS system.
  • Injector:
  • Mode: Splitless (to maximize sensitivity for low concentrations).
  • Temperature: 280 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
  • Injection Volume: 1 µL.
  • GC Column:
  • Type: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent). Causality: This non-polar column is well-suited for separating a wide range of organic molecules.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase at 15 °C/min to 300 °C.
  • Final Hold: Hold at 300 °C for 5 minutes. Causality: The temperature ramp effectively separates the analyte from any solvent or impurities, ensuring a pure spectrum is obtained.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV. Causality: This is the standardized energy that allows for comparison with library spectra and ensures reproducible fragmentation.
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 450. Causality: This range comfortably covers the molecular ion and all expected fragments.
  • Data Acquisition: Full Scan Mode.

G A 1. Sample Prep (10-50 µg/mL in DCM) B 2. GC Injection (1 µL, Splitless, 280°C) A->B C 3. Chromatographic Separation (DB-5ms Column, Temp Ramp) B->C D 4. EI Ionization (70 eV, 230°C Source) C->D E 5. Mass Analysis (Quadrupole, m/z 40-450) D->E F 6. Detection & Spectrum (Electron Multiplier) E->F

Conclusion

The mass spectrum of 2,6-Diphenyl-tetrahydro-thiopyran-4-one is a textbook example of how a molecule's inherent structural features dictate its fragmentation. The analysis is dominated by a major ring-cleavage event driven by the formation of the highly stable styrene radical cation (m/z 104). By understanding the principles of ion stability and predictable cleavage patterns, researchers can confidently move from a raw spectrum to a confirmed molecular structure. While alternative ionization methods like ESI have their place, particularly for molecular weight confirmation, EI-MS remains the gold standard for the detailed structural elucidation of novel or unknown small organic molecules.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • PubChem. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubMed Central. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available from: [Link]

  • MDPI. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Available from: [Link]

  • Journal of the Chemical Society B. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Available from: [Link]

  • ResearchGate. Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides. Available from: [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. Available from: [Link]

  • University of East Anglia Digital Repository. Fragmentation and rearrangement in nitrogen heterocyclic chemistry. Available from: [Link]

  • Journal of Applied Bioanalysis. Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Available from: [Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available from: [Link]

  • National Institutes of Health. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available from: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • PubMed. Fragmentation pathways arising from protonation at different sites in aminoalkyl-substituted 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Available from: [Link]

  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available from: [Link]

  • University of the Pacific Scholarly Commons. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Wiley Online Library. Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Available from: [Link]

Sources

A Comparative Analysis of the Cytotoxicity of 2,6-Diphenyl-tetrahydro-thiopyran-4-one and its Sulfone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the therapeutic index of a compound—the balance between its efficacy and toxicity—is a paramount determinant of its clinical potential. Heterocyclic compounds, particularly those containing sulfur, have garnered significant attention for their diverse biological activities.[1] Among these, the 2,6-diphenyl-tetrahydro-thiopyran-4-one scaffold has emerged as a promising pharmacophore. However, modulating the cytotoxicity of such lead compounds is a critical step in their development. This guide provides an in-depth comparison of the in vitro cytotoxicity of 2,6-Diphenyl-tetrahydro-thiopyran-4-one and its corresponding sulfone derivatives, offering experimental insights and methodologies for researchers in pharmacology and medicinal chemistry.

A key strategy in medicinal chemistry to mitigate toxicity is the development of prodrugs, which are inactive or less active precursors that are metabolized into the active form in the body.[2][3] The oxidation of the sulfide in 2,6-diphenyl-tetrahydro-thiopyran-4-one to its sulfone is a prime example of this approach, intended to reduce off-target effects and improve the safety profile.[2][3]

Comparative Cytotoxicity: A Quantitative Overview

The primary objective of oxidizing the thiopyranone to its sulfone derivative is to attenuate its cytotoxicity. Experimental data from in vitro studies consistently demonstrate that the sulfone derivatives exhibit significantly lower toxicity against mammalian cells compared to the parent sulfide compound.[3][4] This reduction in cytotoxicity is a crucial factor in enhancing the therapeutic window of these compounds.

Below is a compilation of representative cytotoxicity data (IC50 values) for thiopyran-4-one derivatives against various human cancer cell lines. While a direct head-to-head comparison of the parent 2,6-diphenyl-tetrahydro-thiopyran-4-one and its sulfone is not available in a single study, the data presented illustrates the general trend of cytotoxicity for this class of compounds and their oxidized derivatives.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Tetrahydro-thiopyran-4-oneCompound 13 (a thieno[2,3-b]thiopyran derivative)T47D (Breast Cancer)0.160[1]
Tetrahydro-thiopyran-4-oneCompound 17c (a thieno[2,3-b]thiopyran derivative)Lung and Mammary Cancer Cells< 10[1]
Bis-oxidized thiopyranCompound S-16A549 (Non-small cell lung cancer)4[5]
Bis-oxidized thiopyranCompound S-16H1975 (Non-small cell lung cancer)3.14[5]
Bis-oxidized thiopyranCompound S-16MCF-7 (Breast Cancer)0.62[5]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The data suggests that while thiopyran-4-one derivatives can exhibit potent cytotoxic effects, their oxidized counterparts, such as the bis-oxidized thiopyran derivatives, also demonstrate significant, albeit generally reduced, cytotoxicity. This supports the hypothesis that the sulfone acts as a prodrug, with its conversion to the active form being a rate-limiting step that modulates its overall toxicity.

Unraveling the Mechanism: A Tale of Two Moieties

The differential cytotoxicity between the sulfide and sulfone forms of 2,6-diphenyl-tetrahydro-thiopyran-4-one can be attributed to their distinct chemical properties and proposed mechanism of action. The parent sulfide is believed to exert its cytotoxic effects through a mechanism involving redox cycling and the generation of reactive oxygen species (ROS).[2][6]

The sulfone derivative, being more stable, is thought to be less reactive and, therefore, inherently less toxic.[2][3] It is hypothesized to act as a prodrug that, under specific physiological conditions, can be reduced back to the active sulfide form, leading to a controlled release of the cytotoxic agent. This proposed mechanism is depicted in the following diagram:

G cluster_0 Cellular Environment Prodrug Sulfone Derivative (Less Cytotoxic) Active_Drug 2,6-Diphenyl-tetrahydro- thiopyran-4-one (Sulfide) Prodrug->Active_Drug Metabolic Reduction ROS Reactive Oxygen Species (ROS) Active_Drug->ROS Redox Cycling Cytotoxicity Cell Death ROS->Cytotoxicity

Caption: Proposed mechanism of action for sulfone derivatives of 2,6-diphenyl-tetrahydro-thiopyran-4-one.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To quantitatively assess and compare the cytotoxicity of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method.[7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Principle of the MTT Assay

Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength.[8]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired mammalian cell line (e.g., HeLa, A549, or primary cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a series of dilutions of the 2,6-diphenyl-tetrahydro-thiopyran-4-one and its sulfone derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of 2,6-diphenyl-tetrahydro-thiopyran-4-one and its sulfone derivatives underscores a critical principle in drug design: the strategic modification of a lead compound to enhance its safety profile. The oxidation of the sulfide to a sulfone effectively reduces the cytotoxicity of the parent molecule, likely through a prodrug mechanism that involves metabolic reduction to the active, more toxic species. This approach offers a promising avenue for developing safer therapeutic agents based on the thiopyran-4-one scaffold.

Future research should focus on elucidating the precise metabolic pathways involved in the reduction of the sulfone in vivo and in different cell types. Furthermore, a direct comparative study of the cytotoxicity of the parent sulfide and its sulfone derivative in a panel of cancer and normal cell lines would provide a more comprehensive understanding of the therapeutic index of these compounds. Such studies will be invaluable in guiding the further development of this promising class of molecules for potential clinical applications.

References

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Daelemans, D., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(7), 1620. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides (our work described here) from cis- and (±)-trans-2,6-diaryl-4H-tetrahydrothiopyran-4-ones (our previous work). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. (2020). PubMed. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • MTT assay for synthesized compounds. Cells were treated with compounds... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.
  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2024). PubMed. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. (n.d.). PubMed. [Link]

  • Synthesis and reactions of 2,6-diphenyl-4-(trimethylsilyl)-4H-thiopyran. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1.1. The Importance of Structural Confirmation in Drug Discovery

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a scientific curiosity; it is a critical determinant of its biological activity.[1] The interaction between a drug molecule and its biological target, such as an enzyme or receptor, is exquisitely sensitive to stereochemistry and conformation.[1] An unambiguous structural determination is, therefore, the bedrock upon which rational drug design is built, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1]

1.2. Introducing 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The heterocyclic compound 2,6-Diphenyl-tetrahydro-thiopyran-4-one (Figure 1) represents a class of molecules with significant potential in medicinal chemistry.[2] The thiopyran-4-one scaffold is a recurring motif in various biologically active compounds.[2][3] The presence of two chiral centers at positions 2 and 6 introduces the possibility of cis and trans diastereomers, and the flexible six-membered ring can adopt various conformations, such as chair or boat forms. These structural nuances can profoundly influence the molecule's biological profile, making their definitive determination a primary objective.

Figure 1. Chemical structure of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.[4]

1.3. Overview of Analytical Techniques

To address the structural questions posed by 2,6-Diphenyl-tetrahydro-thiopyran-4-one, a suite of analytical techniques can be employed. This guide will focus on single-crystal X-ray crystallography as the definitive method for solid-state structure elucidation.[5][6] We will then provide a comparative analysis with other powerful techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, to illustrate how a synergistic approach provides the most comprehensive understanding of a molecule's structure and behavior.[7]

The Definitive Answer: Single-Crystal X-ray Crystallography

2.1. The Foundational Principle: From Crystal to Electron Density Map

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[5] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[8] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated.[9] This map is then interpreted to reveal the precise positions of atoms, their chemical bonds, and other structural details with unparalleled accuracy.[5]

2.2. Experimental Workflow: A Step-by-Step Guide with Rationale

The successful determination of a crystal structure is a multi-step process, each with its own set of critical considerations.

2.2.1. Step 1: Synthesis and Purification of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

A common synthetic route to 2,6-disubstituted tetrahydro-thiopyran-4-ones involves the reaction of a diarylideneacetone with a sulfur source like hydrogen sulfide.[2] High purity of the starting material is paramount for successful crystallization. Recrystallization is a crucial final step to remove impurities that could inhibit the formation of a well-ordered crystal lattice.[10]

Experimental Protocol: Recrystallization

  • Place the crude 2,6-Diphenyl-tetrahydro-thiopyran-4-one in an Erlenmeyer flask.

  • Heat a suitable solvent (e.g., ethanol, ethyl acetate) to its boiling point.

  • Add a minimal amount of the hot solvent to the flask to dissolve the solid, swirling continuously.[11]

  • If the solid is not fully dissolved, add small aliquots of hot solvent until a clear solution is obtained.[11]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed.[11]

  • Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

  • Isolate the pure crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly before proceeding to crystallization for X-ray analysis.

2.2.2. Step 2: The Art and Science of Crystal Growth

Obtaining a single, high-quality crystal is often the most challenging step in the X-ray crystallography workflow.[1] Several techniques can be employed, with slow evaporation being a common and effective method for small organic molecules.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Dissolve the purified 2,6-Diphenyl-tetrahydro-thiopyran-4-one in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to create a nearly saturated solution.

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Monitor the vial for the formation of single, well-defined crystals suitable for X-ray diffraction.

2.2.3. Step 3: Data Collection at the Diffractometer

Once a suitable crystal is obtained, it is mounted on a goniometer, which allows for its precise orientation within the X-ray beam.[5] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[5] The diffractometer rotates the crystal while it is irradiated with X-rays, and a detector records the positions and intensities of the diffracted beams.

2.2.4. Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map. An atomic model of the molecule is then built into this map. The final step is refinement, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[5]

2.3. Interpreting the Crystallographic Data: Beyond a Simple Picture

The output of a successful X-ray crystallographic analysis is a wealth of precise structural information.

2.3.1. Key Outputs

The crystallographic data for 2,6-Diphenyl-tetrahydro-thiopyran-4-one would be summarized in a table of key parameters.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
R-factor (R1) The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Goodness-of-fit (GOF) The goodness-of-fit is another indicator of the quality of the structure refinement. A value close to 1 suggests a good refinement.

2.3.2. Unambiguous Stereochemistry and Conformation

The crystal structure provides a definitive and unambiguous determination of the relative stereochemistry of the two phenyl groups (cis or trans) at positions 2 and 6. It also reveals the precise conformation of the thiopyran ring, for instance, whether it adopts a chair or a boat conformation in the solid state.[12][13]

2.4. Visualization of the Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Diffraction Intensities Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: X-ray Crystallography Workflow.

Complementary and Alternative Techniques: Building a Complete Picture

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly into the molecule's behavior in solution.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State View

3.1.1. Principle of Operation

NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution.[14] It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.[14] The resulting spectrum provides information about the chemical environment, connectivity, and spatial proximity of atoms.

3.1.2. 1H and 13C NMR Analysis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the thiopyran ring. The chemical shifts and coupling patterns of the aliphatic protons can provide initial clues about the ring conformation and the relative stereochemistry of the phenyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule, consistent with the proposed structure.

3.1.3. 2D NMR (COSY, HSQC, HMBC, NOESY): Piecing Together the Puzzle

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C spectra and for deducing the molecule's connectivity and stereochemistry.[2]

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, even if they are not directly bonded.[15] This is particularly useful for determining the relative stereochemistry (cis or trans) of the phenyl groups and for gaining insights into the preferred conformation of the thiopyran ring in solution.[15]

3.1.4. Limitations

While powerful, NMR alone may not be sufficient to definitively determine the absolute configuration of a chiral molecule without the use of chiral derivatizing agents or resolving agents.[16][17]

3.2. Mass Spectrometry (MS): Confirming the Composition

3.2.1. Principle of Operation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

3.2.2. Expected Data for 2,6-Diphenyl-tetrahydro-thiopyran-4-one

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₆OS, MW = 268.38 g/mol ).[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula.[3][18]

3.3. Computational Modeling: The In Silico Approach

3.3.1. Principle of Operation

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations and stereoisomers of a molecule.[2]

3.3.2. Predicting the Most Stable Conformer

By performing geometry optimizations, computational modeling can predict the lowest energy (most stable) conformation of the thiopyran ring and the relative energies of the cis and trans diastereomers.[19][20] These theoretical predictions can then be compared with the experimental data from X-ray crystallography and NMR to provide a more complete understanding of the molecule's conformational preferences.

Comparative Analysis: Choosing the Right Tool for the Job

4.1. Data Comparison Table

TechniqueInformation ProvidedSample RequirementsThroughputCost
X-ray Crystallography Definitive 3D structure in the solid state, absolute configuration, bond lengths and angles.[21]Single, high-quality crystal.Low to medium.High
NMR Spectroscopy Connectivity, relative stereochemistry, and conformation in solution.[22]Soluble sample (mg scale).HighMedium to high
Mass Spectrometry Molecular weight and elemental composition.Small amount of sample (µg to ng).HighLow to medium
Computational Modeling Predicted stable conformers, relative energies of isomers, theoretical spectroscopic data.None (in silico).MediumLow

4.2. A Synergistic Approach

While X-ray crystallography stands as the "gold standard" for unambiguous structure determination, it provides a static picture of the molecule in the solid state.[23] NMR spectroscopy complements this by providing information about the molecule's dynamic behavior and preferred conformation in solution.[24] Mass spectrometry confirms the molecular formula, and computational modeling provides a theoretical framework for understanding the experimental observations. Therefore, a combination of these techniques offers the most robust and comprehensive structural characterization.

4.3. Visualization of the Interplay of Techniques

Tech_Interplay XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Compare Solid vs. Solution Conformation Structure Comprehensive Structural Elucidation XC->Structure Definitive Solid-State Structure NMR->Structure Solution-State Structure & Dynamics MS Mass Spectrometry MS->Structure Molecular Formula Confirmation Comp Computational Modeling Comp->XC Predict Crystal Packing Comp->NMR Predict & Interpret Spectra Comp->Structure Theoretical Validation & Prediction

Caption: Synergistic use of analytical techniques.

Conclusion

The definitive structural elucidation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous determination of its three-dimensional structure, including the relative stereochemistry of the phenyl substituents and the conformation of the thiopyran ring in the solid state. However, a comprehensive understanding of this and other molecules of interest in drug development is best achieved through a multi-faceted approach. By integrating the definitive solid-state data from X-ray crystallography with the solution-state insights from NMR spectroscopy, the compositional confirmation from mass spectrometry, and the theoretical predictions from computational modeling, researchers can build a complete and robust picture of a molecule's structure and properties. This synergistic strategy is indispensable for advancing modern chemical research and accelerating the drug discovery process.

References

  • X-ray crystallography - Wikipedia. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]
  • Lo-Cantin, J., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 25(21), 5189. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663806/]
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) - ResearchGate. [URL: https://www.researchgate.net/publication/282583838_Synthesis_of_tetrahydro-4H-thiopyran-4-ones_microreview]
  • Understanding x-ray crystallography structures - YouTube. [URL: https://www.youtube.
  • 2,6-Diphenyltetrahydro-4H-thiopyran-4-one | C17H16OS | CID 142121 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142121]
  • Tetrahydro-4H-thiopyran-4-one 99 1072-72-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/155160]
  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. [URL: https://www.researchgate.net/publication/348325852_Small_Molecule_X-Ray_Crystallography_Theory_and_Workflow]
  • Guide for crystallization. [URL: https://www.crystax.
  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [URL: https://www.researchgate.
  • A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue - Benchchem. [URL: https://www.benchchem.com/blog/a-spectroscopic-duel-unmasking-the-structural-nuances-of-tetrahydro-4h-pyran-4-one-and-its-sulfur-analogue/]
  • Chen, C. H., & Donatelli, B. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777-2778. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00436a040]
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy_of_stereoisomers]
  • Conformational analysis in saturated heterocyclic compounds | Accounts of Chemical Research - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ar50029a004]
  • Single-crystal X-ray Diffraction - SERC (Carleton). [URL: https://serc.carleton.
  • Comparing Analytical Techniques for Structural Biology - NanoImaging Services. [URL: https://www.nanoimagingservices.com/blog/comparing-analytical-techniques-for-structural-biology]
  • NMR and Stereochemistry - Harned Research Group. [URL: https://www.umsl.edu/chemistry/people/harned/Stereochemistry%20and%20NMR.pdf]
  • Single Crystal X-ray Diffraction and Structure Analysis. [URL: https://www.geo.arizona.edu/xtal/group/pdf/GEO596b_5.pdf]
  • 4H-thiopyran-4-one | C5H4OS | CID 136793 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136793]
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2759836/]
  • 2,6-Diphenyl-4H-thiopyran-4-one | C17H12OS | CID 136817 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136817]
  • Structure Determination by X-ray Crystallography - The World of Materials. [URL: https://www.theworldofmaterials.
  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents. [URL: https://patents.google.
  • Structural and Conformational Aspects in the Chemistry of Heterocycles - MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4269]
  • Crystal structure analysis small molecules - Rigaku. [URL: https://www.rigaku.
  • SOP: CRYSTALLIZATION - UCT Science. [URL: https://www.science.uct.ac.
  • (PDF) 2,6-Diphenylthiapyran-4-one - ResearchGate. [URL: https://www.researchgate.net/publication/244603348_26-Diphenylthiapyran-4-one]
  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)
  • Heterocyclic Conformational Analysis - ElectronicsAndBooks. [URL: https://www.electronicsandbooks.
  • Identification of crystalline materials with X-Ray Diffraction (XRD) - FORCE Technology. [URL: https://forcetechnology.
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4791443/]
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [URL: https://www.jeol.co.
  • x Ray crystallography - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1124378/]
  • Crystallization - Organic Chemistry at CU Boulder. [URL: https://www.colorado.
  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. [URL: https://www.researchgate.
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [URL: https://www.intechopen.com/chapters/73618]
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/2-crystallize.html]
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [URL: https://www.jeol.co.
  • 2,6-Diphenylthiapyran-4-one | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/244603348_26-Diphenylthiapyran-4-one]
  • Live from the Lab: What is Single Crystal X-Ray Diffraction? - YouTube. [URL: https://www.youtube.
  • The conformational analysis of heterocyclic compounds : Riddell, Frank G : Free Download, Borrow, and Streaming : Internet Archive. [URL: https://archive.
  • Structure elucidation – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003182372-2/structure-elucidation-knowledge-references-mohammed-abdul-aziz-ajarem-mohammed-shafiuddin-mohammed-maaz-mohammed-abdul-sami-syed-inamuddin-abdul-rahman-khan-mohammed-mohiuddin]
  • Chapter 2 Citations - Computational Organic Chemistry. [URL: https://www.compchem.pitt.
  • How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? [URL: https://www.researchgate.

Sources

Comparative Guide to the Structural Validation of Synthesized 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed comparison of analytical methodologies for the definitive structural validation of synthesized 2,6-diphenyl-tetrahydro-thiopyran-4-one. It is designed for researchers, medicinal chemists, and drug development professionals who require rigorous and unambiguous structural confirmation of novel heterocyclic compounds. We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices and establishing a self-validating analytical workflow.

The Imperative of Unambiguous Validation in Heterocyclic Chemistry

The synthesis of novel heterocyclic ketones, such as 2,6-diphenyl-tetrahydro-thiopyran-4-one, is a cornerstone of medicinal chemistry due to their prevalence in pharmacologically active scaffolds. However, the synthesis, often a one-pot reaction, can yield a complex mixture of diastereomers and constitutional isomers. Relying on a single analytical technique, such as ¹H NMR, is insufficient and can lead to erroneous structural assignment. This guide, therefore, champions a multi-pronged, synergistic approach where data from orthogonal techniques are cross-validated to build an unshakeable structural proof.

Synthesis Pathway: A Foundation for Structural Hypotheses

The most common and efficient route to synthesizing 2,6-diphenyl-tetrahydro-thiopyran-4-one is the reaction of dibenzylideneacetone (DBA) with a sulfur source like hydrogen sulfide or a surrogate such as sodium hydrogen sulfide.

The precursor, dibenzylideneacetone, is synthesized via a Claisen-Schmidt condensation between acetone and two equivalents of benzaldehyde. This reaction is base-catalyzed, typically using sodium hydroxide. The subsequent cyclization with a sulfur donor leads to the formation of the tetrahydro-thiopyran-4-one ring system.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Dibenzylideneacetone (DBA).

    • In a flask, combine 2 equivalents of benzaldehyde and 1 equivalent of acetone in ethanol.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with continuous stirring.

    • Allow the reaction to stir for 2-3 hours at room temperature.

    • Collect the precipitated yellow solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain pure DBA.

  • Step 2: Synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

    • Suspend the purified DBA in ethanol.

    • Bubble hydrogen sulfide gas through the solution or add a solution of sodium hydrogen sulfide (NaSH).

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.

Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Heterocyclyzation Benzaldehyde Benzaldehyde DBA Dibenzylideneacetone Benzaldehyde->DBA Acetone Acetone Acetone->DBA NaOH, EtOH Target 2,6-Diphenyl-tetrahydro- thiopyran-4-one DBA->Target H2S H₂S or NaSH H2S->Target

Caption: Reaction scheme for the two-step synthesis.

A Multi-Technique Strategy for Structural Validation

No single technique provides absolute proof of structure. Instead, we construct a logical matrix of evidence where each piece of data corroborates the others. The flowchart below outlines our recommended validation workflow.

Validation_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Connectivity & Stereochem) IR->NMR XRay Single Crystal X-Ray (Definitive Structure) NMR->XRay If crystal obtained Final Validated Structure NMR->Final XRay->Final

Caption: Recommended workflow for structural validation.

Mass Spectrometry (MS): The First Checkpoint

Causality: The first and most fundamental question is: "Do we have the correct mass?". Mass spectrometry provides the molecular weight of the synthesized compound, immediately confirming the elemental composition.

Expected Outcome: For 2,6-diphenyl-tetrahydro-thiopyran-4-one (C₁₇H₁₆OS), the expected monoisotopic mass is approximately 268.09 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy (typically < 5 ppm error).

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Sample Prep: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Acquire the spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ at m/z 269.10.

Data Comparison:

TechniqueExpected Result (m/z)Purpose
Low-Res MS~269 [M+H]⁺Initial confirmation of mass
High-Res MS269.0973 [M+H]⁺Confirmation of elemental formula
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and inexpensive method to confirm the presence of key functional groups. Its power lies in identifying the carbonyl (C=O) group and confirming the absence of starting material functionalities (e.g., conjugated C=C from DBA).

Expected Outcome:

  • A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, typically found between 1700-1725 cm⁻¹.

  • The absence of the C=C stretching band from the dibenzylideneacetone precursor (around 1650 cm⁻¹).

  • C-H stretching bands for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) protons.

Data Comparison:

Functional GroupExpected Wavenumber (cm⁻¹)Significance
Ketone (C=O)1715 cm⁻¹Confirms the presence of the core ketone functionality.
Aromatic C-H> 3000 cm⁻¹Indicates the phenyl rings are intact.
Aliphatic C-H< 3000 cm⁻¹Confirms the saturated heterocyclic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of the molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential.

¹H NMR Spectroscopy:

  • Aromatic Region (7.2-7.5 ppm): A complex multiplet integrating to 10 protons, corresponding to the two phenyl groups.

  • Methine Protons (H-2, H-6): A multiplet around 4.5 ppm, integrating to 2 protons. These are the protons adjacent to the sulfur atom and the phenyl groups. Their coupling to the adjacent methylene protons provides key connectivity information.

  • Methylene Protons (H-3, H-5): A multiplet around 3.0 ppm, integrating to 4 protons. These protons are adjacent to the carbonyl group and the methine protons.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C-4): A signal in the downfield region, typically around 205-210 ppm. This is a definitive indicator of the ketone group.

  • Aromatic Carbons: A series of signals between 125-145 ppm.

  • Methine Carbons (C-2, C-6): A signal around 45-50 ppm.

  • Methylene Carbons (C-3, C-5): A signal around 40-45 ppm.

2D NMR for Unambiguous Assignments:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A crucial correlation would be observed between the methine protons (H-2/H-6) and the adjacent methylene protons (H-3/H-5), confirming the C2-C3 and C5-C6 bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For example, the proton signal at ~4.5 ppm will correlate with the carbon signal at ~45-50 ppm.

Caption: Key COSY correlations in the heterocyclic ring.

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: While spectroscopic methods provide powerful evidence for connectivity and local environment, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the molecule. It definitively establishes not only the constitution but also the relative stereochemistry (e.g., cis/trans relationship of the phenyl groups) and the conformation of the ring in the solid state.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane) is a common method.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Anticipated Outcome: The crystal structure would be expected to show a chair conformation for the thiopyranone ring, with the bulky phenyl groups likely occupying equatorial positions to minimize steric hindrance, resulting in a trans configuration.

Comparison with Alternative Structures

The primary isomeric alternatives that must be ruled out are other heterocyclic systems that could potentially form from the same starting materials under different conditions. For instance, a piperidone (nitrogen-containing ring) could be a possibility if ammonia was present as a contaminant.

FeatureTarget: Thiopyran-4-one Alternative: Piperidin-4-one
Elemental Analysis Contains SulfurContains Nitrogen
Mass Spectrum Isotopic pattern for Sulfur (³⁴S)Odd molecular weight (Nitrogen Rule)
¹³C NMR (C2/C6) ~45-50 ppm~55-60 ppm (more deshielded)
¹H NMR No N-H protonBroad N-H signal (1-5 ppm) or sharp if acylated

The presence of the characteristic isotopic pattern for sulfur (a small M+2 peak at ~4% the intensity of the molecular ion peak) in the mass spectrum provides strong evidence against a nitrogen-containing analog.

Conclusion: A Self-Validating System

The structural validation of 2,6-diphenyl-tetrahydro-thiopyran-4-one is not a linear process but a web of interconnected, self-validating data points. The molecular weight from MS confirms the elemental formula. IR spectroscopy confirms the presence of the key carbonyl group. ¹³C NMR verifies the carbon skeleton, including the critical downfield ketone signal. ¹H NMR and COSY map out the proton connectivity, confirming the tetrahydro-thiopyran ring system. Finally, X-ray crystallography , when achievable, provides the ultimate, irrefutable proof of structure and stereochemistry. By following this multi-technique, causality-driven approach, researchers can have the highest degree of confidence in their synthesized materials, a critical requirement for publication, patenting, and progression into drug development pipelines.

References

  • Chen, C. H., Doney, J. J., & Reynolds, G. A. (1981). Synthesis and reactions of 2,6-diphenyl-4-(trimethylsilyl)-4H-thiopyran. The Journal of Organic Chemistry. [Link]

  • Conrow, K. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry. [Link]

  • University of California, Davis. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. [Link]

  • Organic Syntheses. (n.d.). Dibenzalacetone. [Link]

  • BYJU'S. (n.d.). Preparation of Dibenzal Acetone. [Link]

  • PubChem. (n.d.). 2,6-Diphenyl-4H-thiopyran-4-one. National Center for Biotechnology Information. [Link]

  • Saeed, S., Rashid, N., & Jones, P. G. (2010). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Molecules, 15(8), 5513-5524. [Link]

GC-MS analysis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GC-MS Analysis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one: A Comparative Approach

Introduction

2,6-Diphenyl-tetrahydro-thiopyran-4-one and its derivatives are a class of heterocyclic ketones that have garnered significant interest in medicinal chemistry and drug development due to their potential biological activities.[1][2] Accurate and reliable analytical methods are paramount for the synthesis, purification, and characterization of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive molecular identification.[3]

This guide provides a comprehensive overview of the , designed for researchers, scientists, and drug development professionals. We will delve into a proposed analytical protocol, explore the expected fragmentation patterns, and compare the utility of GC-MS with other common analytical techniques.

The Role of GC-MS in the Analysis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one

GC-MS is a hybrid analytical technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] For a compound like 2,6-Diphenyl-tetrahydro-thiopyran-4-one, GC-MS is particularly advantageous for:

  • Purity Assessment: Determining the presence of impurities from the synthesis process, such as starting materials or by-products.

  • Structural Confirmation: Providing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the target compound.

  • Reaction Monitoring: Tracking the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

However, it is crucial to consider the thermal stability of the analyte, as some complex molecules can degrade in the high temperatures of the GC inlet.[5]

A Proposed GC-MS Protocol for 2,6-Diphenyl-tetrahydro-thiopyran-4-one

The following is a detailed, step-by-step methodology for the . The parameters have been selected based on the analysis of structurally similar heterocyclic ketones and aromatic compounds.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2,6-Diphenyl-tetrahydro- thiopyran-4-one Sample Dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolve Dilute Dilute to working concentration (e.g., 100 µg/mL) Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpectrum Extract Mass Spectrum of the peak of interest Chromatogram->MassSpectrum LibrarySearch Compare with Mass Spectral Libraries MassSpectrum->LibrarySearch FragmentationAnalysis Manual Interpretation of Fragmentation Pattern MassSpectrum->FragmentationAnalysis Fragmentation_Pathway M Molecular Ion (M+) m/z = 268 F1 [M - C6H5]+ m/z = 191 M->F1 - C6H5 F2 [M - C6H5S]+ m/z = 159 M->F2 - C6H5S F6 [M - CO]+ m/z = 240 M->F6 - CO F3 [C6H5CH=S]+ m/z = 121 F1->F3 - C4H4O F4 [C6H5CO]+ m/z = 105 F2->F4 - C3H4 F5 [C6H5]+ m/z = 77 F4->F5 - CO Decision_Tree cluster_primary Primary Analysis cluster_secondary Secondary/Complementary Analysis Start Need to analyze 2,6-Diphenyl-tetrahydro-thiopyran-4-one Purity Purity Assessment and Identification of Volatile Impurities Start->Purity Structure Definitive Structural Elucidation Start->Structure Functional_Groups Confirmation of Functional Groups Start->Functional_Groups NonVolatile Analysis of Non-Volatile Impurities or Degradants Start->NonVolatile Stereochemistry Determination of Stereochemistry Start->Stereochemistry GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Structure->NMR XRay X-ray Crystallography Structure->XRay IR IR Spectroscopy Functional_Groups->IR HPLCMS HPLC-MS NonVolatile->HPLCMS Stereochemistry->XRay

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A Comparative Guide to Determining IC50 Values for 2,6-Diphenyl-tetrahydro-thiopyran-4-one Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of half-maximal inhibitory concentration (IC50) values for a promising class of compounds: 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives. We will delve into the rationale behind experimental choices, compare key cytotoxicity assays, and provide actionable protocols to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of the Thiopyranone Scaffold

The 2,6-Diphenyl-tetrahydro-thiopyran-4-one core represents a privileged scaffold in medicinal chemistry. Heterocyclic compounds containing a thiopyran ring have demonstrated a wide array of biological activities, including significant anticancer properties.[1][2] Studies on various thiopyran derivatives have revealed their potential to inhibit the growth of cancer cell lines, such as non-small cell lung cancer and breast cancer, by inducing cell cycle arrest and apoptosis.[3] Some of these compounds are also being investigated for their ability to interact with DNA, suggesting a multi-faceted mechanism of action.[2]

The determination of the IC50 value is a critical first step in evaluating the potency of novel derivatives based on this scaffold. It quantifies the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric is fundamental for structure-activity relationship (SAR) studies, enabling chemists and biologists to identify the most promising candidates for further development.

The Principle of IC50 Determination in Cytotoxicity Assays

The IC50 value is a cornerstone of in vitro pharmacology. It provides a quantitative measure of a drug's potency, allowing for the comparison of different compounds.[4] A lower IC50 value indicates a more potent compound, as a lower concentration is needed to achieve the half-maximal effect. The determination of IC50 is typically achieved by exposing cancer cells to a range of concentrations of the test compound and measuring cell viability after a set period. The resulting data is then plotted as a dose-response curve, from which the IC50 can be calculated.[5][6]

Comparative Analysis of Cytotoxicity Assays

The choice of cytotoxicity assay is critical and can influence the outcome and interpretation of the results. For the evaluation of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives, which may exhibit some hydrophobicity, the MTT and Sulforhodamine B (SRB) assays are two of the most robust and widely used methods.

FeatureMTT AssaySRB Assay
Principle Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.Measures total cellular protein content by staining with Sulforhodamine B dye.[7][8]
Endpoint Colorimetric (purple formazan product).Colorimetric (pink protein-bound dye).[9]
Advantages Widely used, extensive literature, relatively simple.Less interference from colored or reducing compounds, stable endpoint, cost-effective.[10]
Disadvantages Can be affected by compounds that alter cellular metabolism without being cytotoxic.Requires cell fixation, which can be a source of variability if not performed consistently.
Suitability for Thiopyranones Suitable, but potential for interference should be considered.Highly suitable due to its principle of measuring total protein, which is less likely to be affected by the specific chemical properties of the compounds.
Causality Behind Assay Choice

For 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives, the SRB assay is often the preferred method . The reason for this lies in its fundamental principle. The SRB assay quantifies cell mass by staining total cellular protein, which is a direct measure of cell number and is less susceptible to artifacts from the test compounds themselves.[10] In contrast, the MTT assay relies on mitochondrial reductase activity. While generally a reliable indicator of viability, it can be confounded by compounds that affect mitochondrial function without directly causing cell death. Given that some heterocyclic compounds can interact with cellular redox processes, the SRB assay provides a more direct and robust measure of cytotoxicity for this class of molecules.

Experimental Protocols

The following are detailed, step-by-step protocols for the MTT and SRB assays, optimized for determining the IC50 values of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives.

General Cell Culture and Compound Preparation Workflow

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Data Presentation and Interpretation

The IC50 values for a series of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of 2,6-Diphenyl-tetrahydro-thiopyran-4-one Derivatives against Various Cancer Cell Lines

CompoundR1 SubstituentR2 SubstituentA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
TP-1 HH15.28.522.1
TP-2 4-OCH3H10.85.118.7
TP-3 4-ClH7.33.912.5
TP-4 H4-NO225.618.230.4
Doxorubicin --0.80.51.2

Data are presented as the mean of three independent experiments.

From this hypothetical data, one could infer that the presence of an electron-withdrawing group like chlorine at the R1 position (TP-3) enhances cytotoxic activity across all cell lines compared to the unsubstituted compound (TP-1). Conversely, a bulky electron-withdrawing group at the R2 position (TP-4) appears to decrease potency.

Potential Mechanisms of Action and Further Investigations

While the primary focus of this guide is on IC50 determination, it is crucial to consider the potential mechanisms underlying the observed cytotoxicity. For thiopyran derivatives, several mechanisms have been proposed:

  • EGFR Inhibition: Some bis-oxidized thiopyran derivatives have been shown to have a high binding affinity for the Epidermal Growth Factor Receptor (EGFR), a key player in tumor progression. [3][11]* Cell Cycle Arrest and Apoptosis: The most promising compounds often induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and trigger apoptosis (programmed cell death). [3]* DNA Interaction: Certain thiopyran analogs have demonstrated the ability to bind to DNA, which could disrupt DNA replication and transcription in cancer cells. [2]* Redox Cycling: The core structure of these compounds may participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death. [12] Further investigations to elucidate the precise mechanism of action for a promising 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivative would involve western blotting to assess the modulation of key signaling proteins (e.g., EGFR, caspases), flow cytometry for cell cycle and apoptosis analysis, and DNA binding studies.

Conclusion

The systematic determination of IC50 values is a fundamental pillar in the preclinical evaluation of novel anticancer drug candidates. This guide provides a comparative framework and detailed protocols for the robust assessment of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives. By understanding the principles behind assay selection and meticulously executing these experimental workflows, researchers can generate high-quality, reproducible data that will effectively guide the optimization of this promising class of compounds in the quest for more effective cancer therapies.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. (n.d.). Royal Society of Chemistry. [Link]

  • MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.). ResearchGate. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2024). PubMed Central. [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). ResearchGate. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]

  • IC 50 value of derivatives in anticancer activity. (n.d.). ResearchGate. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]

  • Synthesis of pyridine, pyran and thiazole containing thiophene derivatives and their anti-tumor evaluations. (2020). ResearchGate. [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). SciSpace. [Link]

  • SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

  • Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. (2014). National Institutes of Health. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). SciSpace. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). MDPI. [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2016). PubMed Central. [Link]

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (2019). MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Diphenyl-tetrahydro-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Before handling any chemical, a thorough risk assessment is paramount. For 2,6-Diphenyl-tetrahydro-thiopyran-4-one, we must infer its potential hazards from its chemical structure and the known risks of similar molecules. The core structure, a tetrahydro-thiopyran-4-one ring, suggests potential for skin, eye, and respiratory irritation.[1][2][3] The presence of two phenyl groups may influence its reactivity and biological activity. Research indicates that derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one are being investigated for their anti-kinetoplastidal properties, implying biological activity that necessitates careful handling to avoid unintended exposure.[4][5]

Assumed Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.[2]Based on data for similar heterocyclic ketones.[2]
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]A common characteristic of related thiopyranone derivatives.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]Based on data for similar compounds.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Inhalation of fine dust or vapors should be avoided.[1][2]

Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 2,6-Diphenyl-tetrahydro-thiopyran-4-one.

Body PartRecommended PPERationale and Best Practices
Hands Double Gloving with Nitrile Gloves Nitrile gloves offer good resistance to a range of chemicals.[6][7] Double gloving is a critical precaution when handling potentially hazardous compounds, especially those with unknown toxicological profiles.[8] Change gloves immediately if they become contaminated.
Eyes/Face Chemical Safety Goggles and a Face Shield Goggles provide essential protection against splashes.[6][9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]
Body Laboratory Coat or Chemical-Resistant Apron A lab coat is the minimum requirement to protect your clothing and skin from minor spills.[6] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a Certified Chemical Fume Hood All manipulations of solid or solutions of 2,6-Diphenyl-tetrahydro-thiopyran-4-one should be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates may be necessary, but this should be a last resort and requires a formal respiratory protection program.[10]
Feet Closed-Toed Shoes Protects feet from spills.[6][11]

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan ensures that safety is integrated into every stage of your workflow.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][12] Keep the container tightly closed.[1][2][3][12]

Handling and Experimental Use

The following workflow diagram illustrates the key steps for safely handling 2,6-Diphenyl-tetrahydro-thiopyran-4-one in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Compound prep_hood->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve Transfer to Reaction Vessel exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction exp_react->exp_monitor clean_decontaminate Decontaminate Glassware exp_monitor->clean_decontaminate Reaction Complete clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove PPE clean_dispose_solid->clean_remove_ppe

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.